PC-Biotin-PEG4-PEG3-Azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63N9O14S/c1-29(62-39(52)42-10-14-57-18-22-60-23-19-58-15-11-44-47-40)31-26-30(6-7-33(31)48(53)54)27-43-36(50)8-12-55-16-20-59-24-25-61-21-17-56-13-9-41-35(49)5-3-2-4-34-37-32(28-63-34)45-38(51)46-37/h6-7,26,29,32,34,37H,2-5,8-25,27-28H2,1H3,(H,41,49)(H,42,52)(H,43,50)(H2,45,46,51)/t29?,32-,34-,37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXHNGAQDHMBFB-OITTVKJVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63N9O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to PC-Biotin-PEG4-PEG3-Azide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PC-Biotin-PEG4-PEG3-Azide, a versatile heterobifunctional linker widely utilized in bioconjugation, proteomics, and drug delivery systems. This document details its structure, physicochemical properties, and provides standardized protocols for its application in key experimental workflows.
Core Structure and Functional Components
This compound is a sophisticated chemical tool meticulously designed with three key functional moieties, each contributing to its unique utility in advanced life science research.
-
Photocleavable (PC) Biotin (B1667282): At one terminus of the molecule lies a biotin ligand, renowned for its high-affinity interaction with streptavidin and avidin. This interaction is fundamental for highly specific and efficient capture and immobilization of target molecules. The biotin is linked via a 2-nitrobenzyl group, a photocleavable linker that can be selectively cleaved upon exposure to UV light, allowing for the gentle and specific release of the captured biomolecule.
-
Polyethylene (B3416737) Glycol (PEG) Spacer: A hydrophilic spacer arm composed of a total of seven polyethylene glycol units (PEG4 and PEG3) connects the biotin and azide (B81097) functionalities. This PEG spacer enhances the molecule's solubility in aqueous buffers, a critical feature for biological applications. Furthermore, the extended and flexible nature of the PEG chain minimizes steric hindrance, ensuring that both the biotin and azide groups are readily accessible for their respective binding and chemical reactions.
-
Azide Group: The other terminus of the linker features an azide (-N3) group. This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are highly efficient, specific, and biocompatible, enabling the covalent conjugation of the linker to a wide array of alkyne-modified biomolecules, such as proteins, nucleic acids, and small molecule drugs.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including concentration calculations and reaction optimization.
| Property | Value | Reference/Note |
| Molecular Formula | C₃₉H₆₃N₉O₁₄S | - |
| Molecular Weight | 914.04 g/mol | - |
| CAS Number | 2055198-04-2 | - |
| Purity | >95% | Typically determined by HPLC and/or NMR. |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | The PEG spacer enhances aqueous solubility. Specific mg/mL data is not readily available and should be determined empirically for the desired buffer. |
| Storage Conditions | -20°C, protect from light and moisture | Long-term storage at low temperatures is recommended to prevent degradation. Exposure to light should be minimized to avoid premature cleavage of the photocleavable linker. |
| Photocleavage Wavelength | 340-365 nm | Optimal cleavage is typically achieved within this range of UV light.[1][2][3] |
| Quantum Yield (Φ) of Photocleavage | Not specified for this molecule. For similar 2-nitrobenzyl linkers, Φ is in the range of 0.49–0.63. | The quantum yield is a measure of the efficiency of a photochemical process.[1] |
| Extinction Coefficient (ε) of Azide | Not specified for this molecule. Alkyl azides typically have a weak absorption around 287 nm and a stronger one around 216 nm. | The extinction coefficient is dependent on the specific molecular environment. |
Experimental Protocols
The following sections provide detailed methodologies for the two primary applications of this compound: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) and Photocleavage.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified biomolecule.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF for stock solutions
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture. A 2 to 10-fold molar excess of the azide linker over the alkyne-biomolecule is recommended as a starting point.
-
Add the copper ligand (THPTA or TBTA) to a final concentration of 1-2 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive biomolecules.
-
-
Purification:
-
Remove the excess reagents and byproducts from the reaction mixture. This can be achieved by size-exclusion chromatography, dialysis, or other purification methods suitable for the conjugated biomolecule.
-
Protocol for Photocleavage of the Biotin Linker
This protocol outlines the procedure for releasing the biotinylated molecule from its streptavidin/avidin-bound state.
Materials:
-
Bioconjugate immobilized on streptavidin-coated surfaces (e.g., beads, plates)
-
UV lamp with an emission wavelength in the range of 340-365 nm
-
Elution buffer (e.g., PBS, Tris buffer)
Procedure:
-
Immobilization and Washing:
-
Incubate the this compound labeled biomolecule with streptavidin-coated beads or surfaces to allow for binding.
-
Wash the beads or surface extensively with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove any non-specifically bound molecules.
-
-
Photocleavage:
-
Resuspend the beads or immerse the surface in an appropriate elution buffer.
-
Expose the sample to a UV lamp (340-365 nm) at a close distance. The irradiation time will depend on the intensity of the UV source and the concentration of the sample. A typical irradiation time can range from 5 to 30 minutes. It is recommended to perform a time-course experiment to optimize the cleavage efficiency.
-
-
Collection of Cleaved Product:
-
After irradiation, centrifuge the beads and collect the supernatant containing the released biomolecule. For surface-based assays, simply collect the elution buffer.
-
-
Analysis:
-
Analyze the collected supernatant to confirm the presence and purity of the released biomolecule using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizing the Workflow and Structure
The following diagrams, generated using the DOT language, illustrate the structure of this compound and a typical experimental workflow.
Caption: Molecular structure of this compound.
Caption: A typical experimental workflow using this compound.
References
An In-depth Technical Guide to the Mechanism and Application of Photocleavable Biotin Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of photocleavable (PC) biotin (B1667282) linkers, detailing their mechanism of action, quantitative performance metrics, experimental protocols, and key applications in biological research and drug development. Photocleavable biotinylation reagents offer a powerful method for the affinity purification and subsequent gentle release of target biomolecules, overcoming limitations associated with the near-irreversible biotin-streptavidin interaction.
Introduction: Overcoming the Strength of Biotin-Avidin Interaction
The exceptionally high affinity between biotin (Vitamin B7) and avidin (B1170675) or streptavidin (Ka ≈ 1015 M-1) is a cornerstone of modern life sciences, enabling robust methods for detection, labeling, and affinity purification.[1] However, this same strength complicates the recovery of captured biomolecules in their native, functional state.[1][2][3] Traditional elution methods require harsh, denaturing conditions (e.g., 6-8 M guanidinium (B1211019) chloride) that often destroy the biological activity of the target molecule.[1]
Cleavable biotin linkers were developed to address this challenge by introducing a labile bond between the biotin moiety and the conjugated molecule.[4] Among these, photocleavable linkers are particularly advantageous as they allow for the release of the target molecule under mild, reagent-free conditions using light, typically in the near-UV spectrum.[5][6] This precise spatiotemporal control preserves the integrity of sensitive biological samples like proteins, nucleic acids, and their complexes, making PC linkers invaluable tools for proteomics, genomics, and drug discovery.[2][7]
Core Mechanism of Action: The Nitrobenzyl Photochemistry
Photocleavable biotin probes are typically composed of a biotin group for affinity binding, a reactive group (e.g., NHS ester, azide) for conjugation to a target biomolecule, and a photolabile linker connecting them.[5] The most common photocleavable moiety is based on an o-nitrobenzyl backbone.[8][9][10]
Upon irradiation with near-UV light (typically 300-365 nm), the o-nitrobenzyl group undergoes an intramolecular photoreaction.[9][11][12][13] The process is initiated by the excitation of the nitro group, which then abstracts a hydrogen atom from the adjacent benzylic carbon. This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to cleave the linker, releasing the target molecule, the biotin portion, and a nitrosobenzaldehyde byproduct.[9][10] This cleavage is rapid and efficient, leaving the released biomolecule in its native, unaltered form.[1][2][3]
Quantitative Data on Photocleavable Linkers
The efficiency and kinetics of photocleavage are critical for experimental success. The most widely cited PC biotin linkers, based on the o-nitrobenzyl chemistry, exhibit excellent performance characteristics.
| Parameter | Reported Value | Wavelength (nm) | Reference |
| Cleavage Efficiency | > 99% | 300-350 | [1][2][3] |
| ~80% (on surface) | ~340 | [9] | |
| Cleavage Time | < 5 minutes | 300-350 | [2][3] |
| < 4 minutes | 300-350 | [11] | |
| Optimal Wavelength | 300-350 | N/A | [11][13] |
| ~340 | N/A | [8][9] | |
| ~365 | N/A | [10][12] | |
| Residual Mass | 100.7 Da (PC Biotin Azide) | N/A | [6] |
Experimental Protocols and Workflow
The use of photocleavable biotin linkers generally follows a three-stage process: biotinylation of the target, affinity capture, and photorelease.
A. Biotinylation of Target Protein with PC-Biotin-NHS Ester
This protocol is a general guideline for labeling a protein containing primary amines (e.g., lysine (B10760008) residues).
-
Reagent Preparation: Dissolve the PC-Biotin-NHS ester in an anhydrous organic solvent like DMSO or DMF to prepare a 10-20 mM stock solution.
-
Protein Preparation: Dissolve the target protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete for the NHS ester.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the PC-Biotin stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Biotin: Remove non-reacted PC-Biotin reagent by dialysis, size-exclusion chromatography (e.g., a desalting column), or ultrafiltration against a suitable buffer like PBS.
B. Affinity Capture of Biotinylated Molecule
-
Bead Preparation: Resuspend streptavidin-coated magnetic or agarose (B213101) beads in a binding/wash buffer (e.g., PBS with 0.1% Tween-20). Wash the beads 2-3 times according to the manufacturer's protocol.
-
Binding: Add the biotinylated sample to the prepared streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for capture.[1]
-
Washing: Pellet the beads using a magnet or centrifugation. Discard the supernatant, which contains unbound molecules. Wash the beads extensively (3-5 times) with the binding/wash buffer to remove non-specifically bound proteins.
C. Photocleavage and Elution of Target Molecule
-
Resuspension: After the final wash, resuspend the beads in a suitable, non-absorbing buffer (e.g., phosphate (B84403) buffer).[1]
-
Irradiation: Transfer the bead suspension to a UV-transparent plate or tube. Irradiate with a near-UV lamp (e.g., a Black Ray UV lamp with an emission peak at 365 nm) at a close distance (e.g., 15 cm) for 2-10 minutes.[1][11] The optimal time and intensity may require optimization.[1]
-
Elution: Pellet the beads and carefully collect the supernatant, which now contains the purified, unaltered target molecule. The target is now free of biotin and ready for downstream analysis.[13]
Applications in Research and Drug Development
The ability to gently isolate biomolecules makes PC-biotin linkers suitable for a wide range of applications where maintaining the target's structural and functional integrity is paramount.
-
Proteomics: PC-biotin is used for the selective enrichment of protein classes, post-translational modifications, or targets of small-molecule probes.[6] The gentle elution is compatible with downstream mass spectrometry analysis.[8]
-
Nucleic Acid Isolation: They are used to purify specific DNA or RNA sequences, such as in the SOMAscan® assay, which quantifies thousands of proteins using aptamers modified with PC-biotin.[14] They are also used to create "caged" oligonucleotides whose activity is triggered by light.[11][13]
-
Drug Delivery: Photocleavable linkers are being explored in drug delivery systems, including antibody-drug conjugates (ADCs), to enable light-triggered release of a therapeutic payload with high spatiotemporal precision.[7][15]
-
Cell Biology: These linkers facilitate the isolation of cell surface proteins or the separation of specific cell populations without harsh chemical treatments.[1][2]
The SOMAscan® assay uses DNA aptamers (SOMAmers) modified with a fluorophore, biotin, and a photocleavable linker to measure protein levels.[14] The PC-biotin is essential for the capture-and-release steps that enable the highly multiplexed nature of the assay.
References
- 1. pnas.org [pnas.org]
- 2. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Photocleavable Linkers, Biotin Linker, UV/Photo Cleavable Linker | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Biotinylated photocleavable PEI: Capture and triggered release of nucleic acids from solid supports - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 12. Purification of DNA Nanoparticles Using Photocleavable Biotin Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Photocleavable Linkers | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry
Click chemistry represents a class of chemical reactions that are rapid, efficient, and highly specific, making them ideal for the covalent ligation of biomolecules. Coined by Karl Barry Sharpless, the concept emphasizes reactions that are high-yielding, generate minimal and inoffensive byproducts, and are easily performed under benign, often aqueous, conditions. These bioorthogonal reactions, meaning they do not interfere with native biological processes, have become indispensable tools in chemical biology, drug discovery, and materials science.[1][2] This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and logical workflows for the most prominent click chemistry reactions used in bioconjugation.
Core Click Chemistry Reactions for Bioconjugation
Four primary classes of click reactions have gained widespread use in bioconjugation, each with its own distinct advantages and applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, involving the formation of a stable 1,4-disubstituted 1,2,3-triazole from an azide (B81097) and a terminal alkyne. This reaction is renowned for its high efficiency and reaction rates, driven by the copper(I) catalyst.[3] The use of ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) helps to stabilize the copper(I) catalyst and protect biomolecules from oxidative damage.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide without the need for a metal catalyst.[4] The relief of ring strain provides the driving force for this bioorthogonal ligation, making it exceptionally well-suited for in vivo applications.[4]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is celebrated for its exceptionally fast reaction kinetics, making it one of the most rapid bioorthogonal reactions available.[5] It typically involves the reaction of an electron-deficient tetrazine with an electron-rich strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[5] This reaction is highly efficient even at low reactant concentrations, a significant advantage for in vivo studies.
Thiol-Ene Chemistry
Thiol-ene chemistry involves the radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage.[6] This reaction can be initiated by light (photoinitiation) or heat and is highly efficient and orthogonal to many other functional groups found in biomolecules.[7] Its applications are diverse, ranging from peptide cyclization to the formation of hydrogels.[7][8]
Quantitative Comparison of Click Chemistry Reactions
The choice of a click chemistry reaction for a specific bioconjugation application often depends on quantitative parameters such as reaction kinetics, efficiency, and yield. The following table summarizes these key metrics for the four core reactions discussed.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Thiol-Ene Chemistry |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10⁴[9] | 10⁻³ - 1[10] | 10³ - 10⁶[5] | ~10²[9] |
| Typical Reaction Time | Minutes to a few hours | 1 - 12 hours | Seconds to minutes | Minutes |
| Biocompatibility | Limited by copper toxicity, though ligands can mitigate this. | Excellent, widely used for in vivo applications. | Excellent, widely used for in vivo applications. | Generally good, but can be influenced by the radical initiator. |
| Yields | Generally high to quantitative.[7] | High, but can be slightly lower than CuAAC. | High to quantitative. | High. |
Experimental Protocols
This section provides detailed methodologies for key bioconjugation experiments using the four core click chemistry reactions.
Protocol 1: Fluorescent Labeling of a Protein using CuAAC
This protocol describes the labeling of a protein containing a terminal alkyne with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (100 mM in water)
-
THPTA ligand solution (200 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
DMSO (for dissolving the dye)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized fluorescent dye in DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.
-
Add the azide-functionalized fluorescent dye to a final concentration that is in 5-10 fold molar excess to the protein.
-
Prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio and let it stand for 5 minutes.[1]
-
-
Initiation of the Click Reaction:
-
Add the CuSO₄/THPTA catalyst premix to the protein-dye mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[1]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled protein from unreacted dye and catalyst components using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Cell Surface Glycan Imaging using SPAAC
This protocol outlines the metabolic labeling of cell surface glycans with an azido-sugar and subsequent fluorescent labeling via SPAAC.
Materials:
-
Mammalian cells in culture
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 545)
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture the cells in their standard growth medium.
-
Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.[11]
-
-
Fluorescent Labeling:
-
Wash the cells twice with warm PBS.
-
Add the DBCO-functionalized fluorescent dye, diluted in cell culture medium to a final concentration of 10-20 µM, to the cells.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Fixing and Imaging:
-
Wash the cells three times with PBS to remove unreacted dye.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 3: In Vivo Pretargeting using IEDDA
This protocol describes a two-step pretargeting strategy for tumor imaging in a mouse model.[12]
Materials:
-
Tumor-bearing mouse model
-
Antibody modified with a trans-cyclooctene (TCO)
-
Tetrazine-functionalized imaging probe (e.g., a radiolabeled tetrazine for PET imaging)
-
Sterile PBS
Procedure:
-
Antibody Administration (Pretargeting):
-
Administer the TCO-modified antibody to the mouse via intravenous injection.
-
Allow the antibody to circulate and accumulate at the tumor site while clearing from the bloodstream (typically 24-72 hours).[12]
-
-
Imaging Probe Administration:
-
After the clearance period, administer the tetrazine-functionalized imaging probe via intravenous injection.
-
The tetrazine will rapidly react with the TCO-modified antibody at the tumor site via the IEDDA reaction.
-
-
Imaging:
-
At a predetermined time point after probe administration (e.g., 1-4 hours), perform imaging using the appropriate modality (e.g., PET/CT).
-
The resulting images should show specific accumulation of the imaging probe at the tumor site.
-
Protocol 4: Peptide Cyclization using Thiol-Ene Chemistry
This protocol describes the on-resin cyclization of a peptide containing a cysteine and an alkene-bearing amino acid.[8]
Materials:
-
Peptide synthesized on a solid-phase resin, containing one cysteine residue and one alkene-containing residue (e.g., allylglycine).
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., N,N-dimethylformamide, DMF)
-
UV lamp (365 nm)
-
Cleavage cocktail (e.g., trifluoroacetic acid-based)
Procedure:
-
Resin Preparation:
-
Swell the peptide-bound resin in DMF.
-
If the cysteine thiol is protected, selectively deprotect it on-resin.
-
-
Photocyclization:
-
Dissolve the photoinitiator (DMPA) in DMF to a concentration of approximately 0.1 M.
-
Add the photoinitiator solution to the resin and allow it to swell for 30 minutes.
-
Irradiate the resin slurry with a UV lamp at 365 nm for 20-60 minutes with gentle agitation.[8]
-
-
Cleavage and Purification:
-
Wash the resin thoroughly with DMF and then dichloromethane.
-
Cleave the cyclized peptide from the resin using a standard cleavage cocktail.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualization of Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the logical flow of common bioconjugation experiments.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A bioorthogonal chemical reporter for the detection and identification of protein lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapid Photochemical Synthesis of Peptide Thiolactones - ChemistryViews [chemistryviews.org]
- 8. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 10. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
The PEGylation Advantage in Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biotinylation reagents, a process known as PEGylation, has emerged as a pivotal strategy in bioconjugation, drug delivery, and diagnostics. This modification confers a multitude of advantageous physicochemical properties upon biotinylated molecules, surmounting many of the limitations associated with traditional, non-PEGylated reagents. This technical guide provides a comprehensive overview of the core benefits of PEGylation in biotinylation, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in their scientific endeavors. The primary advantages include enhanced solubility, reduced immunogenicity, minimized steric hindrance, and improved in vivo pharmacokinetics, collectively contributing to the development of more effective and robust bioconjugates and therapeutic agents.
Core Benefits of PEGylation in Biotinylation Reagents
The incorporation of PEG linkers into biotinylation reagents fundamentally alters the properties of the resulting biotinylated molecules. These benefits are critical for a wide range of applications, from sensitive immunoassays to the development of next-generation therapeutics.
Enhanced Solubility and Reduced Aggregation
One of the most significant advantages of PEGylation is the dramatic increase in the aqueous solubility of the biotinylated molecule.[1] Biotin (B1667282) itself is only sparingly soluble in water, and biotinylation can sometimes lead to the precipitation of the target molecule, particularly proteins.[2] The hydrophilic nature of the PEG polymer chain imparts greater water solubility to the entire conjugate, preventing aggregation and ensuring that the biotinylated molecule remains in solution.[3] This is particularly crucial for in vivo applications and for the preparation of highly concentrated stock solutions.
Reduced Immunogenicity and Antigenicity
PEG is a non-toxic and non-immunogenic polymer.[3] When conjugated to a molecule, the flexible PEG chain can effectively mask antigenic epitopes on the surface of proteins or other biomolecules.[4] This "stealth" effect reduces the likelihood of an immune response, which is a critical consideration in the development of therapeutic proteins and in vivo imaging agents.[4][5] By minimizing immunogenicity, PEGylation can lead to improved safety profiles and reduced clearance by the immune system.[6] Studies have shown that PEG modification can decrease the immune response, as evidenced by lower antibody titers against the conjugated molecule.[7]
Minimized Steric Hindrance for Improved Binding
The biotin-binding pocket of avidin (B1170675) and streptavidin is located below the surface of the protein.[2] A spacer arm is therefore essential to bridge this distance and enable efficient binding. PEG linkers serve as long, flexible spacer arms that effectively reduce steric hindrance, allowing the biotin moiety to access the binding pocket more readily.[2][8] The optimal length of the PEG spacer can be crucial for maximizing binding affinity and ensuring the biological activity of the conjugated molecule is retained.[9]
Improved In Vivo Pharmacokinetics
For therapeutic applications, PEGylation can significantly extend the in vivo circulation half-life of a biotinylated drug or imaging agent.[] The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance.[11] This prolonged residence time in the bloodstream can lead to enhanced therapeutic efficacy and allow for less frequent dosing.[11]
Quantitative Data on the Effects of PEGylation
The benefits of PEGylation can be quantified through various experimental parameters. The following tables summarize key data from the literature, highlighting the impact of PEGylation on binding affinity and in vivo performance.
Table 1: Effect of PEG Spacer Length on the Binding Affinity of Biotin to Avidin
| PEG Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin:Avidin) |
| 0 (Free Biotin) | ~10-15 | 4:1 |
| 588 | ~10-8 | 4:1 |
| 3400 | ~10-8 | 4:1 |
| 5000 | ~10-8 | 1:1 |
Data sourced from Ke, S., et al. (2007).[12] This table demonstrates that while PEGylation decreases the binding affinity compared to free biotin, the interaction remains strong. Notably, very long PEG chains can sterically hinder the binding to all four sites on avidin.
Table 2: Illustrative Example of the Impact of PEGylation on In Vivo Half-Life
| Molecule | Elimination Half-Life | Fold Increase |
| Recombinant Human TIMP-1 | 1.1 hours | - |
| PEG20K-TIMP-1 | 28 hours | 25.5 |
Data from a study by Batra J, et al. (2012) on a specific therapeutic protein, demonstrating the significant extension of circulation time conferred by PEGylation.
Table 3: Illustrative Example of the Impact of PEGylation on In Vivo Biodistribution
| Nanoparticle Formulation | Blood Concentration (% Injected Dose/g) 1h post-injection |
| Non-PEGylated Proticles | 0.06 ± 0.01 |
| PEGylated Proticles | 0.23 ± 0.01 |
Data from a comparative study by G. Frascione et al. (2019), showcasing the enhanced blood retention of PEGylated nanoparticles.
Key Concepts and Workflows in PEGylated Biotinylation
Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding of the technology. The following diagrams, generated using the DOT language, illustrate the structure of a PEGylated biotinylation reagent, the biotin-streptavidin interaction with a PEG spacer, and a typical experimental workflow.
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation experiments. The following sections provide step-by-step methodologies for key procedures involving PEGylated biotinylation reagents.
Protocol for Protein Biotinylation using NHS-PEG-Biotin
This protocol is a general guideline for the biotinylation of a protein containing primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester-activated PEG-biotin reagent.
Materials:
-
Protein to be biotinylated (1-10 mg/mL)
-
NHS-PEG-Biotin (e.g., NHS-PEG4-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[9]
-
Desalting column or dialysis equipment for purification[9]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein to be biotinylated in the amine-free buffer at a concentration of 1-10 mg/mL.[13]
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-PEG-Biotin in DMF or DMSO to create a stock solution (e.g., 20 mg/mL).[9] Note: The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is critical to prepare this solution fresh and not store it.[9]
-
Reaction: Add a 10-20 fold molar excess of the NHS-PEG-Biotin stock solution to the protein solution.[9][14] The optimal molar ratio may need to be determined empirically depending on the protein and the desired degree of labeling.[15]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][14]
-
Purification: Remove unreacted NHS-PEG-Biotin from the biotinylated protein using a desalting column or by dialysis against an appropriate buffer.[9][14]
Protocol for Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward method to estimate the degree of biotinylation.[2][]
Materials:
-
Biotinylated and purified protein sample
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.[2]
-
Measure the absorbance of the solution at 500 nm and record this value as A500 HABA/Avidin.[2]
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[2]
-
Measure the absorbance at 500 nm again. Once the value is stable, record it as A500 HABA/Avidin/Biotin Sample.[2]
-
Calculate the moles of biotin per mole of protein using the appropriate formula provided by the HABA assay kit manufacturer, which takes into account the molar extinction coefficient of the HABA-avidin complex and the protein concentration.
Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) with a Biotinylated Detection Antibody
This protocol outlines a typical sandwich ELISA procedure utilizing a biotinylated detection antibody and streptavidin-HRP for signal amplification.
Materials:
-
Capture antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Antigen-containing sample and standards
-
Biotinylated detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well ELISA plate
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.[1]
-
Washing: Wash the plate three times with wash buffer.[16]
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[3]
-
Washing: Wash the plate as described in step 2.
-
Sample/Standard Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature.[1]
-
Washing: Wash the plate as described in step 2.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[16]
-
Washing: Wash the plate as described in step 2.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.[17]
-
Washing: Wash the plate as described in step 2.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a color develops.[18]
-
Stopping the Reaction: Add the stop solution to each well.[18]
-
Reading: Read the absorbance at 450 nm using a microplate reader.[17]
Conclusion
The strategic implementation of PEGylation in the design of biotinylation reagents offers a powerful toolkit for researchers across various scientific disciplines. The enhanced solubility, reduced immunogenicity, minimized steric hindrance, and improved pharmacokinetic profiles of PEGylated biotin conjugates translate into more reliable and effective assays, diagnostics, and therapeutics. By understanding the fundamental principles and leveraging the detailed protocols provided in this guide, scientists and drug development professionals can harness the full potential of PEGylated biotinylation to advance their research and development goals.
References
- 1. interchim.fr [interchim.fr]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to PC-Biotin-PEG4-PEG3-Azide for Novice Researchers
This guide provides a comprehensive overview of PC-Biotin-PEG4-PEG3-Azide, a versatile chemical tool, for researchers, scientists, and professionals in drug development. It covers the molecule's core properties, key applications, detailed experimental protocols, and quantitative data to facilitate its effective use in research.
Introduction to this compound
This compound is a trifunctional linker molecule designed for advanced bioconjugation and affinity purification applications. Its structure incorporates three key functionalities:
-
A Photocleavable (PC) Linker: This feature allows for the release of conjugated molecules from biotin-streptavidin complexes under mild UV irradiation, overcoming the harsh elution conditions typically required.[1][2][3] The photocleavable group is often a 2-nitrobenzyl moiety.
-
A Biotin (B1667282) Moiety: This provides a high-affinity binding handle for streptavidin and its analogs, enabling highly specific capture and enrichment of target molecules.[4][5]
-
A Polyethylene Glycol (PEG) Spacer: The PEG4-PEG3 spacer, consisting of seven ethylene (B1197577) glycol units, enhances the molecule's solubility in aqueous buffers and reduces steric hindrance between the biotin and the conjugated biomolecule.
-
An Azide (B81097) (N3) Group: This terminal azide functionality allows for covalent attachment to alkyne-containing molecules via "click chemistry," a highly efficient and specific conjugation reaction.[6]
This unique combination of features makes this compound a powerful tool in fields such as proteomics, drug delivery, and diagnostics.[7]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2055198-04-2 | [8][9][10] |
| Molecular Formula | C39H63N9O14S | [9][10] |
| Molecular Weight | 914.03 g/mol | [8] |
| Purity | >96% | [9] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [8] |
| Solubility | Soluble in DMSO, DMF | [2] |
Key Applications
The unique structure of this compound lends itself to a variety of applications in life science research.
Chemoproteomics and Activity-Based Protein Profiling (ABPP)
In chemoproteomics, this reagent is used to enrich and identify proteins that have been metabolically or covalently labeled with an alkyne-containing probe. The azide group of the linker reacts with the alkyne-modified protein, attaching the biotin handle. The biotinylated proteins can then be captured on streptavidin beads, and after washing, the captured proteins or peptides can be released by photocleavage for mass spectrometry analysis. This approach allows for the identification and quantification of specific protein populations within a complex biological sample.
Antibody-Drug Conjugate (ADC) Development
This compound serves as a cleavable linker in the synthesis of ADCs.[6][11] The azide group can be used to conjugate the linker to an alkyne-modified cytotoxic drug. The other end of the linker can then be attached to an antibody. The photocleavable nature of the linker allows for controlled release of the drug at the target site upon light activation, offering a potential strategy for targeted cancer therapy.
Affinity Purification and Pull-Down Assays
The strong and specific interaction between biotin and streptavidin is widely used for the isolation of biomolecules.[4][5] By attaching this compound to a molecule of interest (e.g., a protein, nucleic acid, or small molecule), researchers can capture it and its interacting partners from a complex mixture using streptavidin-coated beads. The key advantage of the photocleavable linker is the ability to release the captured complex under mild conditions, preserving the integrity of the interacting molecules for downstream analysis.
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of TCEP or Sodium Ascorbate in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add this compound to a final concentration of 100-200 µM (typically a 10- to 20-fold molar excess over the protein).
-
Premix CuSO4 and THPTA in a 1:5 molar ratio. Add this mixture to the reaction to a final CuSO4 concentration of 1 mM.
-
Initiate the reaction by adding the reducing agent (TCEP or Sodium Ascorbate) to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove excess reagents by dialysis, size-exclusion chromatography, or another suitable protein purification method.
-
Protocol for Affinity Purification using Streptavidin Beads
This protocol describes the capture of a biotinylated protein using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (for non-photocleavable elution, not used here)
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads by vortexing.
-
Transfer the desired volume of bead slurry to a new tube.
-
Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads three times with an equal volume of Binding/Wash Buffer.
-
-
Binding:
-
Add the biotinylated protein sample to the washed beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads on the magnetic rack and discard the supernatant.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Proceed to Photocleavage:
-
After the final wash, resuspend the beads in a suitable buffer for photocleavage (e.g., PBS).
-
Protocol for Photocleavage
This protocol describes the release of the captured molecule from the streptavidin beads using UV light.
Materials:
-
Streptavidin beads with bound biotinylated molecule
-
Photocleavage buffer (e.g., PBS, pH 7.4)
-
UV lamp (365 nm)
-
Microcentrifuge tube
Procedure:
-
Sample Preparation:
-
Resuspend the beads from the affinity purification step in 50-100 µL of photocleavage buffer.
-
-
UV Irradiation:
-
Place the tube containing the bead suspension under a 365 nm UV lamp.
-
Irradiate for 10-30 minutes. The optimal irradiation time may need to be determined empirically. It is recommended to keep the sample on ice during irradiation to prevent heating.
-
-
Elution:
-
After irradiation, place the tube on a magnetic rack to pellet the beads.
-
Carefully collect the supernatant, which now contains the released molecule.
-
The released molecule will have a small residual mass tag from the cleavage of the linker.
-
Quantitative Data Summary
The efficiency of using photocleavable biotin linkers in chemoproteomics workflows has been evaluated. The following table summarizes representative data on the performance of photocleavable tags compared to other cleavable tags in peptide-centric chemoproteomics.
| Workflow | Cleavable Tag Type | Enrichment Efficiency (%) | Number of Identified Peptides | Reference |
| Protein "Click", Peptide "Capture" | Photocleavable | ~60-70 | ~1500-2000 | [12] |
| Protein "Click", Peptide "Capture" | Acid-cleavable | >90 | >3000 | [12] |
| Protein "Click", Peptide "Capture" | Reduction-cleavable | ~50-60 | ~1000-1500 | [12] |
Note: The values in this table are approximate and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Conclusion
This compound is a powerful and versatile tool for novice and experienced researchers alike. Its unique combination of a photocleavable linker, a high-affinity biotin tag, a solubilizing PEG spacer, and a reactive azide group enables a wide range of applications in bioconjugation, affinity purification, and targeted delivery. The ability to release captured molecules under mild UV conditions is a significant advantage over traditional biotin-streptavidin purification methods. By understanding the principles and protocols outlined in this guide, researchers can effectively integrate this reagent into their workflows to advance their scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. goldbio.com [goldbio.com]
- 5. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. precisepeg.com [precisepeg.com]
- 10. This compound, 2055198-04-2 | BroadPharm [broadpharm.com]
- 11. biorbyt.com [biorbyt.com]
- 12. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Antibody-Drug Conjugate Linkers: Core Principles and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the therapeutic success of an ADC.[1][3] Its chemical properties dictate the stability of the ADC in circulation, the mechanism and rate of drug release at the tumor site, and ultimately, the overall efficacy and toxicity profile.[4][5] This in-depth technical guide provides a comprehensive overview of the basic principles of ADC linkers, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in the rational design and evaluation of next-generation ADCs.
Core Principles of ADC Linkers
The ideal ADC linker must maintain a stable connection between the antibody and the payload during systemic circulation to prevent premature drug release and associated off-target toxicity.[1][6] Upon reaching the target tumor cells, the linker should facilitate the efficient and selective release of the cytotoxic agent.[3] ADC linkers are broadly classified into two main categories: cleavable and non-cleavable linkers.[7][8]
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream and release the payload in response to specific conditions prevalent in the tumor microenvironment or within the target cancer cells.[8][9] This strategy allows for the release of the payload in its most active, unmodified form, which can be crucial for its cytotoxic activity. Furthermore, the released membrane-permeable drug can diffuse into neighboring antigen-negative tumor cells, leading to a "bystander effect" that enhances the overall anti-tumor efficacy, particularly in heterogeneous tumors.[9][10] There are three primary mechanisms for cleavable linkers:
-
Enzyme-Cleavable Linkers: These are the most prevalent type of linkers used in clinically approved and investigational ADCs.[11] They incorporate peptide sequences that are selectively cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of cancer cells.[7][12] The most common enzyme-cleavable linker is based on the dipeptide valine-citrulline (Val-Cit).[8][13] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the payload.[6] β-glucuronide linkers, which are cleaved by β-glucuronidase, an enzyme also abundant in the tumor microenvironment, represent another class of enzyme-cleavable linkers.[14]
-
pH-Sensitive (Acid-Labile) Linkers: These linkers exploit the lower pH of endosomal (pH 5.0-6.5) and lysosomal (pH 4.5-5.0) compartments compared to the physiological pH of the blood (~7.4).[13][15] They typically contain an acid-labile functional group, most commonly a hydrazone bond, which undergoes hydrolysis in the acidic intracellular environment to release the drug.[15][16] While this was one of the first linker technologies to be clinically validated, the relative instability of acid-cleavable linkers can lead to premature drug release and limit their application.[17]
-
Glutathione-Sensitive (Reducible) Linkers: This class of linkers utilizes the significant difference in the concentration of glutathione (B108866) (GSH), a reducing agent, between the intracellular environment (millimolar range) and the systemic circulation (micromolar range).[8][18] These linkers contain a disulfide bond that is stable in the bloodstream but is rapidly cleaved by intracellular GSH, leading to the release of the payload.[9][18] The rate of drug release can be modulated by introducing steric hindrance around the disulfide bond to enhance plasma stability.[15]
Non-Cleavable Linkers
In contrast to their cleavable counterparts, non-cleavable linkers are composed of stable chemical bonds that resist enzymatic or chemical cleavage.[3][10] The release of the payload from ADCs with non-cleavable linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[7][19] This process results in the release of the payload still attached to the linker and the amino acid residue from the antibody to which it was conjugated.[19]
A key advantage of non-cleavable linkers is their enhanced plasma stability, which generally leads to a lower risk of off-target toxicity and a wider therapeutic window.[3][20] However, the payload-linker-amino acid complex must retain its cytotoxic activity.[21] Furthermore, because the released payload is typically less membrane-permeable, ADCs with non-cleavable linkers generally exhibit a limited bystander effect.[3] The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which forms a stable thioether bond.[10][15]
Quantitative Data on Linker Properties
The choice of linker significantly impacts the pharmacokinetic (PK) profile and overall stability of an ADC. The following tables summarize key quantitative data for different linker types. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Linker Example | ADC Example | Species | Stability Metric | Value | Reference(s) |
| Enzyme-Cleavable | Val-Cit-PABC | Trastuzumab-vc-MMAE | Rat | % Intact ADC after 7 days | ~25% | [4] |
| Val-Cit-PABC | Anti-CD30-vc-MMAE | Human | % Payload release after 72h | < 5% | [6] | |
| β-Glucuronide | Anti-CD70-glucuronide-MMAE | Mouse | % Intact ADC after 168h | > 80% | [6] | |
| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | Human | Half-life at pH 7.4 | ~183 hours | [16] |
| Hydrazone | Gemtuzumab ozogamicin | Human | Half-life at pH 5.0 | ~4.4 hours | [16] | |
| Glutathione-Sensitive | SPDB | Anti-CD22-SPDB-DM4 | Mouse | % Intact ADC after 144h | ~40% | [6] |
Table 2: Pharmacokinetic Parameters of ADCs with Different Linker Types
| Linker Type | ADC Analyte | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference(s) |
| Cleavable (Val-Cit) | vc-MMAE ADC | ~ 3-5 days | ~ 0.5-1.5 mL/h/kg | ~ 30-60 mL/kg | [3] |
| Non-Cleavable | mc-MMAF ADC | ~ 5-8 days | ~ 0.3-0.8 mL/h/kg | ~ 25-50 mL/kg | [3] |
Mandatory Visualizations
Linker Cleavage Mechanisms
Non-Cleavable Linker Mechanism
Experimental Workflow for ADC Linker Evaluation
Detailed Methodologies for Key Experiments
Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[18][22] An optimal DAR is crucial for balancing efficacy and toxicity.[18]
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a widely used method for determining the DAR of cysteine-linked ADCs.[22][23] It separates ADC species based on their hydrophobicity under non-denaturing conditions.[22]
-
Materials and Reagents:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
ADC sample
-
-
Protocol:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[22]
-
Equilibrate the HIC column with 100% Mobile Phase A.[22]
-
Inject the prepared ADC sample.[22]
-
Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species.[22]
-
Monitor the absorbance at 280 nm.[22]
-
Integrate the peaks corresponding to each DAR species (e.g., DAR0, DAR2, DAR4).[22]
-
Calculate the average DAR by summing the product of each peak's relative area and its corresponding DAR value, then dividing by the total peak area.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a precise measurement of the molecular weight of the intact ADC, allowing for the determination of the DAR.[25][26]
-
Materials and Reagents:
-
LC-MS system (e.g., UPLC-QTOF)
-
Reversed-phase column suitable for proteins (e.g., C4)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
ADC sample
-
-
Protocol:
-
Dilute the ADC sample to a suitable concentration (e.g., 0.1-1 mg/mL).
-
Inject the sample onto the LC-MS system.
-
Elute the ADC using a gradient of increasing Mobile Phase B.
-
Acquire the mass spectrum of the intact ADC.
-
Deconvolute the raw mass spectrum to obtain the molecular weights of the different DAR species.[26]
-
Calculate the average DAR based on the relative abundance of each species.[25]
-
In Vitro Linker Stability Assay
This assay evaluates the stability of the ADC linker in plasma to predict its in vivo stability.[6][27]
-
Materials and Reagents:
-
ADC sample
-
Human or other species' plasma
-
Incubator at 37°C
-
LC-MS system
-
-
Protocol:
-
Incubate the ADC sample in plasma at 37°C.[27]
-
At various time points (e.g., 0, 24, 48, 72, 144 hours), take aliquots of the plasma-ADC mixture.[27]
-
Stop the reaction (e.g., by freezing or adding a quenching solution).
-
Analyze the samples by LC-MS to quantify the amount of intact ADC remaining or the amount of released payload.[4][6]
-
Determine the half-life of the ADC in plasma by plotting the percentage of intact ADC versus time.
-
In Vitro Cytotoxicity Assay (MTT/XTT)
These colorimetric assays measure cell viability to determine the cytotoxic potency of an ADC.[7][11]
-
Materials and Reagents:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
ADC sample and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed the cells in 96-well plates and allow them to adhere overnight.[7]
-
Treat the cells with serial dilutions of the ADC and control antibody.[7]
-
Incubate for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).[7]
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.[11]
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[11]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[7][11]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).[11]
-
In Vivo Efficacy Study in Xenograft Models
This study evaluates the anti-tumor activity of the ADC in a living organism.[1][28]
-
Materials and Reagents:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line that expresses the target antigen
-
ADC sample, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously implant the tumor cells into the mice.[5]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[5][29]
-
Randomize the mice into treatment groups.[5]
-
Administer the ADC, vehicle, and control antibodies to the respective groups (typically via intravenous injection).[1][30]
-
Measure tumor volume and body weight 2-3 times per week.[1][5]
-
Monitor the general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).[30]
-
Conclusion
The linker is a critical design element in the development of safe and effective antibody-drug conjugates. A thorough understanding of the different linker technologies, their mechanisms of action, and their impact on the physicochemical and biological properties of ADCs is essential for the rational design of novel cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of ADC linker stability, potency, and in vivo efficacy. As our understanding of the complex interplay between the antibody, linker, and payload continues to evolve, so too will the sophistication of linker design, leading to the development of next-generation ADCs with improved therapeutic indices.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]
- 3. benchchem.com [benchchem.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. adcreview.com [adcreview.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hpst.cz [hpst.cz]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. pharmiweb.com [pharmiweb.com]
- 25. lcms.cz [lcms.cz]
- 26. lcms.cz [lcms.cz]
- 27. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 28. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
The Impact of PEGylation on the Hydrophilicity and Solubility of Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (B1667282) (Vitamin B7) and its high-affinity interaction with streptavidin and avidin (B1170675) form a cornerstone of modern biotechnology, enabling a wide array of applications in detection, purification, and targeted therapies. However, the inherently low aqueous solubility of biotin (approximately 22 mg/L at 25°C) can present significant challenges.[1] Furthermore, when biotin is conjugated to large biomolecules, steric hindrance can impede its binding to streptavidin.[2][3][4]
PEGylation, the covalent attachment of Polyethylene Glycol (PEG) chains, has emerged as a critical strategy to overcome these limitations. The incorporation of a PEG spacer not only dramatically enhances the water solubility of biotin conjugates but also provides a flexible linker arm that minimizes steric hindrance, thereby improving binding efficiency and the overall performance of biotin-based assays and therapeutics.[5][6][7] This technical guide provides an in-depth analysis of the hydrophilicity and solubility of PEGylated biotin, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their applications.
The Role of PEG in Enhancing Hydrophilicity and Solubility
Polyethylene Glycol is a hydrophilic, flexible, and biocompatible polymer. When conjugated to biotin, the PEG chain disrupts the crystalline structure of biotin and introduces numerous ether oxygen atoms that can hydrogen bond with water molecules. This fundamental interaction is the primary driver for the enhanced aqueous solubility of the resulting conjugate.[5][6][7]
The benefits of this increased hydrophilicity are manifold:
-
Improved Solubility: PEGylated biotin reagents are significantly more soluble in aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF in many applications.[8][9] This is particularly advantageous when working with sensitive proteins that may be denatured by organic solvents.[8]
-
Reduced Aggregation: By imparting a hydrophilic character to the biotinylated molecule, the PEG spacer helps prevent the aggregation of labeled proteins in solution.[5][6]
-
Minimized Steric Hindrance: The flexible PEG chain acts as a spacer arm, extending the biotin moiety away from the surface of the conjugated molecule. This increased distance reduces steric clashes and facilitates more efficient binding to the deep biotin-binding pockets of streptavidin.[3][5][6]
The relationship between the length of the PEG chain and these properties is a critical consideration in the design of biotinylated reagents.
Caption: Relationship between PEG chain length and key molecular properties.
Quantitative Analysis of Solubility
While comprehensive, directly comparable solubility data across a wide range of PEGylated biotin derivatives is not always consolidated, the trend is unequivocally clear: solubility increases with the addition and length of the PEG chain. Unmodified biotin has a very limited solubility of 0.22 mg/mL in water at 25°C.[1] In contrast, commercially available PEGylated biotin derivatives are readily soluble in water at concentrations of 10 mg/mL or higher.[9]
| Compound | Molecular Weight ( g/mol ) | Number of PEG Units | Typical Aqueous Solubility |
| Biotin | 244.31 | 0 | ~0.22 mg/mL (at 25°C)[1] |
| Biotin-PEG2-Amine | 418.55 | 2 | >10 mg/mL |
| Biotin-PEG4-NHS Ester | 528.59 | 4 | Soluble in water (as Sulfo-NHS)[8] |
| Biotin-PEG-OH | ~1000 | ~18 | 10 mg/mL[9] |
| Biotin-PEG-OH | ~2000 | ~41 | 10 mg/mL[9] |
| Biotin-PEG-OH | ~5000 | ~110 | 10 mg/mL[9] |
| Note: Solubility for PEGylated compounds is often listed as a minimum value, as higher concentrations are typically achievable. Data is compiled from manufacturer technical data sheets and public chemical databases. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a general framework for determining the aqueous solubility of a PEGylated biotin compound.
Materials:
-
PEGylated biotin compound
-
Deionized water or buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
Spectrophotometer or HPLC system for quantification
-
2 mL microcentrifuge tubes
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of the PEGylated biotin compound to a microcentrifuge tube containing a known volume of the aqueous solvent (e.g., 1 mL). The amount should be sufficient to ensure that undissolved solid remains.
-
Equilibration: Tightly cap the tube and place it in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the tube at high speed (e.g., 14,000 x g) for 20-30 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with the solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a suitable method. If the compound has a chromophore, UV-Vis spectrophotometry can be used. Otherwise, a more universal technique like HPLC with a suitable detector (e.g., ELSD, CAD, or MS) is recommended.
-
Calculation: Calculate the original concentration in the supernatant, which represents the aqueous solubility of the compound under the tested conditions.
Protocol 2: Estimation of Hydrophilicity via Octanol-Water Partition Coefficient (LogP)
The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this value, LogP, serves as a key measure of hydrophilicity/lipophilicity.[10][11] A more negative LogP indicates higher hydrophilicity.
Materials:
-
PEGylated biotin compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (HPLC or UV-Vis spectrophotometer)
Methodology:
-
Solvent Preparation: Pre-saturate the n-octanol and water/buffer by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[12]
-
Sample Preparation: Prepare a stock solution of the PEGylated biotin compound in the aqueous phase.
-
Partitioning: In a glass vial, combine a known volume of the n-octanol (e.g., 2 mL) and a known volume of the aqueous stock solution (e.g., 2 mL).
-
Equilibration: Cap the vial and shake vigorously for 1 hour to facilitate partitioning. Then, allow the vial to stand undisturbed or centrifuge it at low speed to ensure complete separation of the two phases.
-
Analysis: Carefully sample a known volume from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase ([aqueous]) using an appropriate analytical method.
-
Calculation:
-
Determine the initial amount of the compound added to the system.
-
Calculate the amount of compound remaining in the aqueous phase.
-
The amount of compound in the octanol (B41247) phase is determined by subtraction.
-
Calculate the concentration in the octanol phase ([organic]).
-
Calculate P = [organic] / [aqueous].
-
Calculate LogP = log10(P).
-
Applications and Experimental Workflows
The enhanced properties of PEGylated biotin make it an indispensable tool in numerous applications. Below are visualizations of two common experimental workflows.
Workflow 1: Sandwich ELISA with Biotin-PEG Detection
In this immunoassay, a PEGylated biotin-conjugated detection antibody is used. The PEG linker enhances the solubility of the antibody and provides spatial separation between the antibody and the streptavidin-enzyme conjugate, reducing potential steric hindrance and improving signal detection.[13][14][15]
Caption: Workflow for a sandwich ELISA using a PEGylated biotin detection system.
Workflow 2: Proximity-Dependent Biotin Identification (BioID)
BioID is a powerful technique used to identify protein-protein interactions in a cellular context.[16][17] It utilizes a promiscuous biotin ligase (BirA) fused to a protein of interest. When exogenous biotin is added to the cell culture, BirA generates highly reactive biotinoyl-5'-AMP, which then covalently labels lysine (B10760008) residues on proximal proteins.[18] The use of soluble biotin derivatives is essential for this process.
References
- 1. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]
- 7. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. nanocs.net [nanocs.net]
- 10. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. pegbiotech.com [pegbiotech.com]
- 14. anptinc.com [anptinc.com]
- 15. Protocol: Sandwich ELISA (Colorimetric) – Biotin/Streptavidin Detection [novusbio.com]
- 16. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Spatiotemporal Release of Biomolecules Using Photocleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of photocleavage technology for the precise spatiotemporal control of biomolecule release. It covers the core principles, a quantitative comparison of common photolabile protecting groups (PPGs), detailed experimental protocols, and applications in modulating cellular signaling pathways.
Introduction: The Power of Light in Biological Control
The ability to control the concentration and location of a bioactive molecule with high precision is crucial for understanding complex biological systems and developing targeted therapeutics.[1][2] Photocleavable or "caged" compounds are powerful tools that address this need.[2][3][4] These molecules consist of a bioactive agent rendered temporarily inert by its covalent attachment to a photolabile protecting group (PPG).[2][5] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active biomolecule in a defined time and space.[2][6][7] This "uncaging" process offers unparalleled spatiotemporal resolution, allowing researchers to activate signaling molecules, enzymes, or drugs at the subcellular level and on millisecond timescales.[1][7][8]
The advantages of using light as an external trigger include its non-invasive nature, the ability to precisely control the dosage through light intensity and duration, and the orthogonality to most biological processes, which prevents off-target effects.[7] This technology has found broad applications, from fundamental cell biology research to the development of light-activated drugs.[9][10]
Core Components: Photolabile Protecting Groups (PPGs)
The choice of PPG is the most critical factor in designing a photocleavage experiment. An ideal PPG should exhibit high stability in the dark, efficient cleavage upon illumination at a biologically compatible wavelength, and produce non-toxic byproducts.[3][11] The most common classes of PPGs are based on o-nitrobenzyl, coumarin (B35378), and BODIPY scaffolds.[3][12]
Mechanism of Photocleavage
While the specific intermediates vary, the general mechanism for many PPGs involves the absorption of a photon, which promotes the molecule to an excited state. This leads to an intramolecular rearrangement that results in the cleavage of the bond linking the PPG to the biomolecule.[3][5] For instance, the widely used o-nitrobenzyl group undergoes a Norrish Type II reaction upon UV light absorption, leading to an aci-nitro intermediate that rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct.[5][13]
Below is a generalized workflow for a photocleavage reaction.
Quantitative Comparison of Common PPGs
The selection of a PPG depends on the specific experimental requirements, such as the desired wavelength for uncaging and the required release efficiency. Newer PPGs based on BODIPY and extended coumarin structures offer the significant advantage of activation by visible or even near-infrared (NIR) light, which is less phototoxic and allows for deeper tissue penetration than traditional UV-activated PPGs.[11][14][15] Two-photon excitation (TPE) using NIR light provides intrinsic 3D spatial resolution, further enhancing experimental precision.[16][17]
The following table summarizes key quantitative data for several common PPG classes.[18]
| Photolabile Protecting Group (PPG) | Typical 1-Photon Absorption Max (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | 2-Photon Action Cross-Section (δu, GM*) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260–350 | 300–365 | 0.01–0.3[18] | ~0.01–1[19] | Features : Well-established chemistry, predictable mechanism.[18] Drawbacks : Requires UV light, potential for phototoxic byproducts, relatively low quantum yield.[3][18] |
| Coumarin-4-ylmethyl (CM) | 320–450 | 350–450 | 0.01–0.2[18] | ~1–10[18] | Features : Longer wavelength absorption, fluorescent byproducts can aid tracking, high photolysis rates.[18][20] Drawbacks : Quantum yield can be low. |
| BODIPY-based | 480–650 | 500–660 | 0.1–0.8 | ~1-100 | Features : Excellent visible/NIR light absorption, high extinction coefficients, tunable properties, good biocompatibility.[11][12][21] Drawbacks : Can be synthetically more complex. |
| Quinoline-based | 310-370 | 365-420 | ~0.1 | ~0.1-1 | Features : Good two-photon sensitivity, often used for caging neurotransmitters. Drawbacks : Still largely in the near-UV range. |
*GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹)
Experimental Design and Protocols
A successful photocleavage experiment requires careful planning, from the synthesis of the caged compound to the setup of the light-delivery system and the method of analysis.
General Experimental Workflow
The diagram below outlines the typical steps involved in a study utilizing photocleavage for spatiotemporal control.
Protocol 1: General Synthesis of a Caged Biomolecule
This protocol describes a general method for conjugating a PPG to a biomolecule (e.g., a peptide or small molecule) containing a reactive hydroxyl, amine, or carboxyl group.
-
PPG-Linker Preparation : Synthesize or obtain a PPG derivative that contains a reactive linker, such as a bromomethyl or N-hydroxysuccinimide (NHS) ester functionality. For example, (4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE) or coumarin-based linkers.
-
Solubilization : Dissolve the biomolecule to be caged in a suitable anhydrous solvent (e.g., DMF or DMSO). The choice of solvent must maintain the stability of the biomolecule.
-
Conjugation Reaction :
-
For hydroxyl or amine groups : Add the PPG-linker (e.g., a bromo- or chloro-derivatized PPG) to the dissolved biomolecule. Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction. Stir the mixture in the dark at room temperature for 2-24 hours.
-
For carboxyl groups : Activate the carboxyl group on the biomolecule using a carbodiimide (B86325) coupling agent (e.g., EDC) and an activator (e.g., NHS). Then, add a PPG containing a free amine group to form an amide bond.
-
-
Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification : Once the reaction is complete, purify the caged product. This is typically achieved using preparative HPLC or flash column chromatography to separate the caged compound from unreacted starting materials and byproducts.
-
Characterization : Confirm the structure and purity of the final caged compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Store the final product protected from light.
Protocol 2: In Vitro Photouncaging and Analysis
This protocol details how to perform a controlled uncaging experiment in solution and quantify the release of the biomolecule.
-
Sample Preparation : Prepare a stock solution of the purified caged compound in a suitable buffer (e.g., PBS, pH 7.4). The final concentration should be chosen based on the extinction coefficient of the PPG and the desired biological effect.
-
Instrumentation Setup :
-
Pre-Illumination Control : Take an initial sample ("time zero") before illumination. Analyze it via HPLC or fluorescence spectroscopy to establish a baseline and confirm the stability of the caged compound.
-
Illumination : Irradiate the sample with the light source for a defined period. For kinetic studies, take aliquots at various time points during the illumination process.
-
Post-Illumination Analysis :
-
HPLC Analysis : Inject the collected samples into an HPLC system equipped with a suitable column (e.g., C18). Monitor the chromatogram for the decrease in the peak corresponding to the caged compound and the increase in the peak corresponding to the released biomolecule.
-
Fluorescence Spectroscopy : If the released biomolecule or the PPG byproduct is fluorescent (as is often the case with coumarin cages), measure the fluorescence intensity over time to monitor the release kinetics.[20]
-
-
Data Quantification : Calculate the percentage of released biomolecule at each time point by integrating the peak areas from the HPLC chromatograms. Use this data to determine the photorelease rate and quantum yield.
Applications in Research and Drug Development
Photocleavage provides a powerful method to investigate and control dynamic biological processes.
Modulating Cellular Signaling Pathways
By caging key signaling molecules like neurotransmitters, second messengers (e.g., Ca²⁺, IP₃), or kinase inhibitors, researchers can activate specific signaling pathways with subcellular precision.[1][24] This allows for the dissection of complex signaling cascades and their roles in cellular functions like migration, division, and apoptosis.[1]
A recent application is the photocontrolled activation of the STING (stimulator of interferon genes) pathway, a critical component of the innate immune system.[25] By synthesizing a caged STING agonist that targets tumor cells, researchers could trigger a localized anti-tumor immune response only upon light activation, reducing systemic toxicity.[25]
The diagram below illustrates this targeted activation concept.
Targeted Drug Delivery and Photopharmacology
Photocleavable linkers are increasingly used in drug delivery systems, including antibody-drug conjugates (ADCs) and nanoparticles.[9][26][27] Caging a potent drug renders it inactive during circulation, minimizing off-target toxicity.[9] Once the drug conjugate accumulates at the target site (e.g., a tumor), external light can be applied to release the active therapeutic agent precisely where it is needed. This approach, often termed photopharmacology, represents a promising strategy for developing safer and more effective treatments for cancer and other diseases.[11]
Conclusion and Future Outlook
The spatiotemporal release of biomolecules using photocleavage is a versatile and powerful technology that continues to evolve. The development of PPGs that are sensitive to longer wavelengths of light, particularly in the NIR window, is a key area of ongoing research.[11] These "deep-tissue" activatable cages, often used in conjunction with two-photon excitation or upconversion nanoparticles, will expand the applicability of photocleavage to in vivo studies and clinical settings.[13][14] As the synthetic accessibility of advanced PPGs improves and the optical instrumentation becomes more sophisticated, light-controlled release will undoubtedly play an increasingly important role in advancing our understanding of biology and creating the next generation of precision medicines.
References
- 1. Light-Mediated Remote Control of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Illumination Solutions for Uncaging- Oxford Instruments [andor.oxinst.com]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. condensates.com [condensates.com]
- 9. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photo-labile BODIPY protecting groups for glycan synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03851J [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Spectrally tunable uncaging of biological stimuli from nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Kinetics study of the photocleavage of (coumarin-4-yl)methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DSpace [dr.lib.iastate.edu]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
- 24. Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Photochemically controlled activation of STING by CAIX-targeting photocaged agonists to suppress tumor cell growth - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 26. Nanoparticles Conjugated with Photocleavable Linkers for the Intracellular Delivery of Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. baes.uc.pt [baes.uc.pt]
Methodological & Application
Application Notes and Protocols for PC-Biotin-PEG4-PEG3-Azide in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC-Biotin-PEG4-PEG3-Azide is a versatile, multi-functional reagent designed for the selective labeling and subsequent controlled release of proteins and other biomolecules.[1] This innovative linker incorporates three key functionalities: a photocleavable (PC) linker, a biotin (B1667282) moiety for high-affinity binding to streptavidin, and a terminal azide (B81097) group for covalent attachment via "click chemistry." The integrated polyethylene (B3416737) glycol (PEG) spacers (PEG4 and PEG3) enhance solubility in aqueous solutions and provide spatial separation, minimizing steric hindrance during conjugation and binding events.[2]
These features make this compound an invaluable tool in various applications, including proteomics, drug delivery, and the development of light-responsive diagnostic probes.[1] Specifically, its application in the synthesis of antibody-drug conjugates (ADCs) is of significant interest, where the photocleavable linker allows for the targeted release of cytotoxic payloads.[3][4][5][6]
This document provides detailed application notes and experimental protocols for the effective use of this compound in protein labeling.
Key Features and Benefits:
-
Photocleavable Linker: Enables the release of labeled proteins from streptavidin-coated supports using UV light, typically at 365 nm, under mild conditions.[2][7]
-
Biotin Moiety: Facilitates strong and specific binding to streptavidin or avidin, enabling efficient enrichment and purification of labeled proteins.
-
Azide Group: Allows for covalent conjugation to alkyne-modified proteins through highly efficient and specific copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[3]
-
PEG Spacers: The hydrophilic PEG chains improve the solubility of the reagent and the resulting conjugate, while also providing a flexible spacer arm to reduce steric hindrance.
Data Presentation
While specific quantitative data for this compound is not extensively published in comparative tables, the following tables summarize typical performance characteristics and comparative data for similar photocleavable and other cleavable biotin linkers used in proteomics.
Table 1: Comparison of Cleavable Biotin Tags in Peptide-Centric Chemoproteomics
| Biotin Tag Type | Cleavage Condition | Enrichment Efficiency Rank | Identification Yield Rank | Reproducibility Rank | Potential Issues |
| Acid-cleavable (DADPS moiety) | 10% Formic Acid | 1 | 1 | 1 | Formation of formate (B1220265) adducts |
| Photocleavable | UV light (e.g., 365 nm) | 3 | 3 | 2 | Lower efficiency and yield compared to acid-cleavable |
| Reduction-cleavable | Dithiothreitol (DTT) | 2 | 2 | 3 | Potential for disulfide exchange |
This table is a summary based on a comparative study of different classes of cleavable biotin tags in chemoproteomic workflows.[8][9] The ranking is on a scale of 1 to 3, with 1 being the best performing.
Table 2: General Comparison of CuAAC and SPAAC for Protein Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (uses strained alkynes like DBCO or BCN) |
| Reaction Speed | Generally very fast | Can be slower than CuAAC |
| Biocompatibility | Copper toxicity can be a concern for living cells | Highly biocompatible, suitable for in vivo studies |
| Efficiency | High yields | Generally high yields, but can be substrate-dependent |
| Required Moiety on Protein | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
Experimental Protocols
Protocol 1: General Protein Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or BTTAA) solution (e.g., 50 mM in water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to a final concentration that is in 5-20 fold molar excess over the protein.
-
Add the copper-chelating ligand to a final concentration of 5 times the copper concentration.
-
Add the CuSO4 solution to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Remove the excess biotin reagent and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin-Agarose Beads
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-agarose beads
-
Wash Buffer 1 (e.g., PBS with 0.5% SDS)
-
Wash Buffer 2 (e.g., PBS with 1 M NaCl)
-
Wash Buffer 3 (e.g., PBS)
-
Photocleavage Buffer (e.g., PBS or other non-UV absorbing buffer)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin-agarose beads with PBS three times to remove any storage buffer.
-
-
Binding:
-
Add the biotinylated protein sample to the washed beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Centrifuge the beads to pellet them and remove the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash step three times.
-
-
Preparation for Photocleavage:
-
After the final wash, resuspend the beads in Photocleavage Buffer.
-
Protocol 3: Photocleavage and Elution of Labeled Proteins
Materials:
-
Biotinylated protein bound to streptavidin beads in Photocleavage Buffer
-
UV lamp (365 nm, 1-5 mW/cm²)
-
Microcentrifuge tubes
Procedure:
-
UV Irradiation:
-
Place the microcentrifuge tube containing the bead slurry on ice or in a cooling block to minimize heating during irradiation.
-
Expose the slurry to a 365 nm UV lamp at an intensity of 1-5 mW/cm² for 30-60 minutes.[2] The optimal irradiation time may need to be determined empirically.
-
-
Elution:
-
After irradiation, centrifuge the tube to pellet the beads.
-
Carefully collect the supernatant, which now contains the released protein.
-
-
Analysis:
-
The eluted protein can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for protein labeling and a conceptual signaling pathway investigation using this compound.
Caption: Experimental workflow for protein labeling, enrichment, and photocleavage.
Caption: Proximity labeling workflow to identify protein-protein interactions in a signaling pathway.
References
- 1. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 2. This compound, 2055198-04-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. Analysis and Optimization of Copper-Catalyzed AzideâAlkyne Cycloaddition for Bioconjugation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. lifetein.com [lifetein.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with PC-Biotin-PEG4-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the use of PC-Biotin-PEG4-PEG3-Azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile reagent allows for the efficient and specific biotinylation of alkyne-modified biomolecules, such as proteins, nucleic acids, and other biopolymers. The incorporated photocleavable (PC) linker enables the subsequent release of the captured biomolecules from avidin (B1170675) or streptavidin supports under mild UV irradiation, offering a significant advantage in applications such as affinity purification, mass spectrometry analysis, and the controlled release of therapeutic agents. The polyethylene (B3416737) glycol (PEG) spacers (PEG4 and PEG3) enhance the solubility of the reagent in aqueous buffers, crucial for biological applications.
The CuAAC reaction is a highly efficient and bioorthogonal ligation method that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[2][3] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the biomolecule from damage by reactive oxygen species and to enhance the reaction rate.[3][4]
Materials and Reagents
| Reagent | Supplier | Recommended Concentration/Purity |
| This compound | Various | >95% |
| Alkyne-modified biomolecule | User-provided | Purified |
| Copper(II) Sulfate (CuSO₄) | Standard supplier | 100 mM stock solution in water |
| THPTA Ligand | Standard supplier | 200 mM stock solution in water |
| Sodium Ascorbate | Standard supplier | 100 mM stock solution in water (prepare fresh) |
| Dimethylsulfoxide (DMSO) | Standard supplier | Anhydrous |
| Phosphate-Buffered Saline (PBS) | Standard supplier | pH 7.4 |
| Streptavidin-coated magnetic beads | Standard supplier | - |
| Binding/Washing Buffer | - | e.g., PBS with 0.1% Tween-20 |
| Elution Buffer (for non-cleavable elution) | - | e.g., 8 M Guanidine-HCl, pH 1.5 |
Experimental Protocols
Preparation of Stock Solutions
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water. This solution is stable at room temperature.
-
THPTA Ligand: Prepare a 200 mM stock solution in deionized water. This solution is stable when frozen.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use. Ascorbic acid solutions are prone to oxidation.
Copper-Catalyzed Click Chemistry Reaction
The following protocol is a general guideline for the biotinylation of an alkyne-modified protein. The optimal conditions, particularly the molar excess of the biotin-azide reagent, may need to be determined empirically for each specific application.
-
In a microcentrifuge tube, combine the alkyne-modified protein with PBS (pH 7.4) to a final protein concentration of 1-2 mg/mL.
-
Add the this compound stock solution to the protein solution. A molar excess of 10-50 equivalents of the azide reagent over the alkyne-modified protein is a good starting point.
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:2 molar ratio.[5] Allow this mixture to stand for a few minutes.
-
Add the CuSO₄/THPTA catalyst premix to the reaction mixture. A final copper concentration of 1-2 mM is typically sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 4-5 times that of the copper sulfate.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
(Optional) The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM.
Reaction Components Summary:
| Component | Final Concentration (Example) | Molar Ratio (Example) |
| Alkyne-modified Protein | 1 mg/mL (e.g., 20 µM) | 1 |
| This compound | 200 µM - 1 mM | 10 - 50 |
| CuSO₄ | 1 mM | 50 |
| THPTA | 2 mM | 100 |
| Sodium Ascorbate | 5 mM | 250 |
Purification of the Biotinylated Product
Removal of excess reagents and byproducts is crucial for downstream applications. Several methods can be employed for purification:
-
Size-Exclusion Chromatography (SEC): This is a gentle method suitable for purifying proteins and other large biomolecules from smaller reactants.
-
Dialysis: Effective for removing small molecules from protein solutions.
-
Affinity Purification using Streptavidin Resin: This method selectively captures the biotinylated product.
Protocol for Affinity Purification using Streptavidin Magnetic Beads:
-
Equilibrate the required amount of streptavidin magnetic beads with binding/washing buffer.
-
Add the click chemistry reaction mixture to the equilibrated beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding of the biotinylated protein to the streptavidin.
-
Place the tube on a magnetic stand and discard the supernatant containing unbound material.
-
Wash the beads three times with binding/washing buffer to remove non-specifically bound molecules.
Photocleavage of the Biotin (B1667282) Linker
The photocleavable linker in this compound allows for the release of the captured biomolecule under UV irradiation.
-
After the final wash step of the affinity purification, resuspend the streptavidin beads with the bound biotinylated protein in a suitable buffer (e.g., PBS).
-
Transfer the bead suspension to a UV-transparent plate or tube.
-
Irradiate the sample with UV light at a wavelength of 300-365 nm.[5][6][7] A handheld UV lamp is generally sufficient. The optimal irradiation time may vary but is typically in the range of 5-30 minutes.[6]
-
After irradiation, place the tube on a magnetic stand and collect the supernatant containing the released, biotin-free biomolecule. The biotin moiety remains attached to the streptavidin beads.[8]
Photocleavage Parameters:
| Parameter | Recommendation |
| UV Wavelength | 300-365 nm[5][6][7] |
| Irradiation Time | 5-30 minutes (optimization may be required)[6] |
| Light Source | Handheld UV lamp |
Diagrams
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. jenabioscience.com [jenabioscience.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. eu.idtdna.com [eu.idtdna.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with PC-Biotin-PEG4-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction leverages the high ring strain of cyclooctynes to react efficiently and selectively with azides, forming a stable triazole linkage.[1][][4] The bioorthogonality of SPAAC ensures that the participating functional groups do not interfere with native biological processes, making it an ideal tool for in vivo imaging, biomolecule labeling, and targeted drug delivery.[2][][5]
PC-Biotin-PEG4-PEG3-Azide is a versatile, multifunctional reagent designed for advanced bioconjugation applications.[6] It incorporates three key features:
-
An Azide Group: For participation in SPAAC or copper-catalyzed "click chemistry" reactions.[6][7]
-
A Biotin (B1667282) Moiety: To enable strong and specific binding to avidin (B1170675) or streptavidin for purification and detection purposes.[6]
-
A Photocleavable (PC) Linker: Allowing for the light-induced release of the conjugated molecule, which is crucial for applications requiring subsequent analysis of the isolated biomolecule without the bulky biotin tag.[6][8][9]
The polyethylene (B3416737) glycol (PEG) spacers (PEG4 and PEG3) enhance the solubility and flexibility of the molecule, facilitating efficient conjugation.[6] This reagent is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), probe development, and photocontrolled bioconjugation.[6][7][10][11][12]
Applications
The unique properties of this compound make it suitable for a wide range of applications in research and drug development:
-
Proteomics and Activity-Based Protein Profiling (ABPP): Labeling and enrichment of specific proteins from complex lysates for subsequent identification and characterization by mass spectrometry. The photocleavable linker allows for the release of the target protein, simplifying sample preparation.
-
Drug Delivery and ADC Development: As a cleavable linker in the synthesis of ADCs, enabling the targeted delivery and controlled release of therapeutic agents.[7][10][12]
-
Live Cell Imaging and Labeling: Labeling of azide-modified biomolecules in living cells for visualization and tracking of biological processes. The copper-free nature of SPAAC is essential for maintaining cell viability.[2]
-
Nucleic Acid and Glycan Research: Labeling and isolation of DNA, RNA, and glycans for studying their biological functions and interactions.[13]
-
Affinity Chromatography and Pull-Down Assays: Immobilization of target molecules on streptavidin-coated supports for the isolation and identification of binding partners.[9] The captured molecules can be released by UV irradiation.[9]
Data Presentation: Representative SPAAC Reaction Parameters
The following table summarizes typical quantitative data for a SPAAC reaction involving an azide-containing molecule like this compound and a strained alkyne, such as Dibenzocyclooctyne (DBCO).
| Parameter | Typical Value/Range | Notes |
| Second-Order Rate Constant | 10⁻¹ - 1 M⁻¹s⁻¹ | Highly dependent on the specific strained alkyne used. DBCO derivatives are among the fastest. |
| Reactant Concentrations | 10 - 100 µM | Higher concentrations can increase reaction rates but may also lead to off-target effects in cellular environments. |
| Reaction Temperature | 4 - 37 °C | Reactions are typically efficient at physiological temperatures. Lower temperatures can be used to slow down the reaction if needed. |
| Reaction Time | 30 minutes - 2 hours | Dependent on reactant concentrations and the reactivity of the strained alkyne. |
| pH | 6.5 - 8.0 | SPAAC is generally insensitive to pH within this range. |
| Photocleavage Wavelength | ~365 nm | Optimal wavelength for cleavage of the photocleavable linker. |
| Photocleavage Time | 5 - 15 minutes | Dependent on the intensity of the UV light source. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a DBCO-Modified Protein with this compound
This protocol describes the labeling of a protein that has been previously modified to contain a DBCO group.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (for non-photocleavage elution, e.g., 8 M Guanidine-HCl) or a UV lamp (~365 nm) for photocleavage.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Ensure the DBCO-modified protein is at a concentration of 1-5 mg/mL in an appropriate buffer.
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final concentration of 100-200 µM (a 5-10 fold molar excess over the protein).
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C with gentle shaking.
-
-
Removal of Excess Reagent (Optional but Recommended):
-
Excess this compound can be removed by dialysis, size-exclusion chromatography, or spin filtration.
-
-
Affinity Purification of Biotinylated Protein:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated protein.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution of Captured Protein:
-
Photocleavage: Resuspend the beads in a suitable buffer and expose them to UV light at ~365 nm for 5-15 minutes on ice. The optimal time should be determined empirically. Pellet the beads by centrifugation and collect the supernatant containing the released protein.
-
Denaturing Elution: If photocleavage is not desired, the protein can be eluted under denaturing conditions using a buffer containing 8 M Guanidine-HCl.
-
Protocol 2: Metabolic Labeling of Cellular Proteins and Subsequent Capture
This protocol describes the metabolic incorporation of an azide-containing amino acid analog into newly synthesized proteins in cultured cells, followed by labeling with a DBCO-biotin conjugate. For this example, we will use a generic DBCO-biotin reagent to illustrate the workflow, which can be adapted for the use of this compound by reacting it with a DBCO-containing molecule first.
Materials:
-
Mammalian cells in culture
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Complete cell culture medium
-
DBCO-functionalized biotin (or a pre-reacted DBCO-PC-Biotin-PEG4-PEG3-Azide conjugate)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
Procedure:
-
Pulse Labeling:
-
Wash cells with PBS and incubate in methionine-free medium for 1 hour to deplete intracellular methionine.
-
Replace the medium with methionine-free medium supplemented with 25-50 µM AHA and incubate for 4-6 hours to label newly synthesized proteins.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
SPAAC Reaction:
-
To the cell lysate, add a DBCO-functionalized biotin reagent to a final concentration of 10-20 µM.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Affinity Purification and Analysis:
-
Proceed with affinity purification using streptavidin-agarose beads as described in Protocol 1, step 4.
-
The captured proteins can be eluted via photocleavage (if a photocleavable biotin was used) or denaturing elution, followed by analysis by SDS-PAGE and Western blotting or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for SPAAC labeling, purification, and photocleavable release.
Caption: Logical workflow for a photocleavable pull-down assay using SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. What is SPAAC? | AxisPharm [axispharm.com]
- 6. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. lifetein.com [lifetein.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. biorbyt.com [biorbyt.com]
- 12. This compound [cnreagent.com]
- 13. Photobiotin [bionity.com]
Application Notes and Protocols for Streptavidin-Biotin Binding Assays Utilizing PC-Biotin-PEG4-PEG3-Azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The streptavidin-biotin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2][3] This exceptionally high affinity, coupled with its rapid on-rate, makes the streptavidin-biotin system a cornerstone of numerous life science applications, including immunoassays, affinity chromatography, and drug targeting.[1][2] The versatility of this system is further expanded by chemically modified biotin (B1667282) tags that introduce additional functionalities.
This document provides detailed application notes and protocols for utilizing a specific multifunctional linker, PC-Biotin-PEG4-PEG3-Azide , in streptavidin-biotin binding assays. This linker is uniquely designed with:
-
A photocleavable (PC) group, enabling light-triggered release of conjugated molecules.[4]
-
A biotin moiety for high-affinity binding to streptavidin.[4]
-
A hydrophilic PEG spacer (PEG4-PEG3) to enhance solubility and minimize steric hindrance.[4]
-
A terminal azide (B81097) group for covalent attachment to molecules via "click chemistry" reactions.[4][5]
These features make this compound an ideal tool for advanced applications such as photocontrolled bioconjugation, targeted drug delivery, and the development of light-responsive diagnostic probes.[4]
Principle of the Assay
The fundamental principle of the assay lies in the specific and high-affinity interaction between the biotin moiety of the labeled molecule and the biotin-binding sites on streptavidin. The azide group on the this compound linker allows for its conjugation to a target molecule of interest (e.g., a protein, nucleic acid, or small molecule) that contains a corresponding alkyne group through a copper-catalyzed or strain-promoted click chemistry reaction.[5][6] Once the target molecule is biotinylated, its interaction with streptavidin can be detected and quantified. This interaction can be monitored in various formats, including plate-based assays (e.g., ELISA), bead-based assays (e.g., pull-downs), and surface-based assays (e.g., surface plasmon resonance).
The inclusion of a photocleavable linker provides an additional layer of control, allowing for the release of the bound molecule from the streptavidin complex upon exposure to UV light.[4] This is particularly useful for applications requiring the recovery of the target molecule after its capture.
Experimental Protocols
Protocol 1: General Protocol for Streptavidin-Biotin Binding Assay using a Plate-Based Format
This protocol describes a generic method for detecting and quantifying the binding of a this compound labeled molecule to streptavidin coated on a microplate.
Materials:
-
Streptavidin-coated 96-well microplates
-
This compound labeled molecule of interest (prepared via click chemistry)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Detection Reagent (e.g., an antibody targeting the molecule of interest conjugated to a reporter enzyme like HRP, or a fluorescently labeled secondary antibody)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄ for TMB)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Wash the streptavidin-coated microplate wells three times with 200 µL of Wash Buffer per well.
-
Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
-
Binding of Biotinylated Molecule:
-
Prepare serial dilutions of the this compound labeled molecule in Blocking Buffer.
-
Add 100 µL of each dilution to the wells. Include a negative control well with Blocking Buffer only.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the wells five times with Wash Buffer to remove any unbound biotinylated molecules.
-
-
Detection:
-
Add 100 µL of the appropriate detection reagent (e.g., HRP-conjugated antibody) diluted in Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Final Washing:
-
Wash the wells five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the enzyme substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Protocol 2: Pull-Down Assay using Streptavidin-Coated Magnetic Beads
This protocol outlines the capture of a this compound labeled molecule using streptavidin-coated magnetic beads.
Materials:
-
Streptavidin-coated magnetic beads
-
This compound labeled molecule of interest
-
Binding & Wash Buffer: 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA[7]
-
Elution Buffer: For non-photocleavable elution, use a buffer with a high concentration of free biotin (e.g., >2 mM). For photocleavage-based elution, use a suitable buffer and a UV light source.
-
Magnetic separation rack
-
Protein analysis tools (e.g., SDS-PAGE, Western blot)
Procedure:
-
Bead Preparation:
-
Binding:
-
Resuspend the washed beads in a solution containing the this compound labeled molecule.
-
Incubate for at least 30 minutes at room temperature with gentle rotation.[7]
-
-
Washing:
-
Pellet the beads using the magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of Binding & Wash Buffer to remove non-specifically bound molecules.
-
-
Elution (Optional - Photocleavage):
-
Resuspend the beads in a suitable buffer for your downstream application.
-
Expose the bead suspension to UV light (e.g., 365 nm) for a predetermined amount of time to cleave the photocleavable linker and release the target molecule.
-
Pellet the beads with the magnetic rack and collect the supernatant containing the eluted molecule.
-
-
Analysis:
-
Analyze the eluted fraction using methods such as SDS-PAGE, Western blotting, or mass spectrometry to confirm the presence and purity of the captured molecule.
-
Data Presentation
The following tables provide examples of quantitative data that can be obtained from the described assays.
Table 1: Quantitative Analysis of Streptavidin-Biotin Binding using a Plate-Based Assay
| Concentration of this compound Labeled Protein (nM) | Absorbance at 450 nm (Mean ± SD, n=3) |
| 100 | 2.85 ± 0.12 |
| 50 | 2.68 ± 0.10 |
| 25 | 2.35 ± 0.09 |
| 12.5 | 1.89 ± 0.07 |
| 6.25 | 1.21 ± 0.05 |
| 3.13 | 0.65 ± 0.03 |
| 1.56 | 0.32 ± 0.02 |
| 0 (Negative Control) | 0.08 ± 0.01 |
Table 2: Kinetic Parameters of the Streptavidin-Biotin Interaction
| Parameter | Value | Method |
| Association Rate Constant (k_on) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹[8] | Droplet Microfluidics[8] |
| Dissociation Rate Constant (k_off) | ~10⁻⁶ s⁻¹ | Surface Plasmon Resonance |
| Dissociation Constant (K_d) | ~10⁻¹⁴ M[3] | Calculated (k_off / k_on) |
Visualizations
Caption: Workflow for a plate-based streptavidin-biotin binding assay.
Caption: Principle of binding and photocleavage.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk for initial blocking step only).[9] |
| Inadequate washing | Increase the number of wash steps or the volume of wash buffer. Ensure forceful removal of residual liquid.[10] | |
| Non-specific binding of detection reagent | Decrease the concentration of the detection reagent.[11] | |
| Weak or No Signal | Insufficient concentration of biotinylated molecule | Increase the concentration of the labeled molecule or the incubation time. |
| Inactive streptavidin | Use fresh, properly stored streptavidin-coated plates or beads. | |
| Problem with detection reagent | Use fresh detection reagents and optimize their concentration. | |
| Poor Replicate Data | Pipetting errors | Use calibrated pipettes and ensure proper pipetting technique.[10][11] |
| Inconsistent washing | Ensure all wells are washed uniformly. | |
| Edge effects on the plate | Avoid using the outer wells of the microplate or ensure proper sealing to prevent evaporation. |
References
- 1. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
- 3. Streptavidin - Wikipedia [en.wikipedia.org]
- 4. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. neb.com [neb.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Photocleavage of PC-Biotin-PEG4-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the ultraviolet (UV) light-mediated cleavage of PC-Biotin-PEG4-PEG3-Azide. This photocleavable (PC) biotin (B1667282) linker enables the specific capture of target molecules onto streptavidin-coated supports and their subsequent release under mild conditions, preserving the integrity of the released biomolecule.
Introduction
The streptavidin-biotin interaction is one of the strongest known non-covalent biological interactions, making it an invaluable tool for affinity purification. However, the harsh conditions typically required to dissociate this complex can denature the target molecule. Photocleavable biotin linkers, such as this compound, offer an elegant solution by allowing for the release of captured molecules through irradiation with UV light.[1] This technology is particularly advantageous in proteomics, genomics, and drug discovery for applications requiring the isolation of proteins, nucleic acids, or other biomolecules in their native state.[1][2]
The this compound linker contains a biotin moiety for streptavidin binding, a photocleavable unit, and a terminal azide (B81097) group. The azide allows for the attachment of the linker to a molecule of interest via "click chemistry." The PEG (polyethylene glycol) spacers enhance solubility and reduce steric hindrance. Upon exposure to near-UV light, the linker is cleaved, releasing the target molecule with a small remnant molecular fragment.[1]
Quantitative Data on Photocleavage
The efficiency of photocleavage is dependent on the wavelength of UV light, the duration of exposure, and the intensity of the light source. Optimal cleavage for PC-biotin linkers is consistently reported within the 300-350 nm wavelength range.[1][2][3]
| Parameter | Recommended Value/Range | Expected Cleavage Efficiency | Reference |
| UV Wavelength | 300 - 350 nm (365 nm is commonly used) | High | [2][3] |
| Exposure Duration | < 4 - 10 minutes | Quantitative to >90% | [3][4] |
| UV Light Intensity | 1-5 mW/cm² | High | |
| Distance from Lamp | ~15 cm (for a 1.1 mW/cm² lamp) | High | [2][3] |
Note: The specific cleavage kinetics may vary slightly depending on the exact molecular conjugate, buffer composition, and the geometry of the irradiation setup.
Experimental Protocols
This section provides a general protocol for the affinity capture and photocleavage of a target molecule labeled with this compound.
Materials
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20
-
Elution Buffer: A suitable buffer for the downstream application of the released molecule (e.g., PBS, Tris buffer)
-
UV Lamp: A lamp with an emission peak around 365 nm (e.g., a Black Ray XX-15 UV lamp)
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Protocol for Affinity Capture and Photocleavage
-
Immobilization of Biotinylated Molecule:
-
Resuspend the streptavidin beads in Binding/Washing Buffer.
-
Add the solution containing the PC-Biotin-labeled molecule of interest to the beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Remove the supernatant.
-
Resuspend the beads in Binding/Washing Buffer.
-
Repeat the wash steps 2-3 times to remove non-specifically bound molecules.
-
-
Photocleavage (Elution):
-
After the final wash, resuspend the beads in the desired Elution Buffer.
-
Place the tube in a suitable holder at a fixed distance (e.g., 15 cm) from the UV lamp.
-
Irradiate the sample with UV light (365 nm) for 5-10 minutes. Ensure the sample is mixed intermittently if not under constant agitation to ensure uniform exposure.
-
Pellet the beads.
-
Carefully collect the supernatant containing the released target molecule.
-
-
Downstream Analysis:
-
The eluted molecule is now ready for downstream applications such as mass spectrometry, SDS-PAGE, or functional assays.
-
Visualizations
Experimental Workflow for Affinity Capture and Photocleavage
Caption: Workflow for capture and release of a target molecule.
Signaling Pathway Example: Click Chemistry Labeling
Caption: Labeling a molecule using click chemistry.
References
Application Notes: Labeling Alkyne-Containing Biomolecules with PC-Biotin-PEG4-PEG3-Azide
Introduction
The specific and covalent labeling of biomolecules in complex biological systems is a cornerstone of modern chemical biology and drug development. Bioorthogonal chemistry, particularly the azide-alkyne cycloaddition, provides a powerful tool for this purpose. PC-Biotin-PEG4-PEG3-Azide is a versatile chemical probe designed for the efficient labeling and subsequent enrichment of alkyne-modified biomolecules such as proteins, glycans, and nucleic acids.[1]
This reagent features three key functional components:
-
Azide (B81097) Group: A bioorthogonal handle that specifically reacts with alkyne groups via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition.[2][3]
-
Photocleavable (PC) Linker: Allows for the mild and reagent-free release of captured biomolecules from streptavidin affinity matrices upon exposure to UV light (typically 300-365 nm).[4][5][6] This overcomes the harsh elution conditions required to disrupt the strong biotin-streptavidin interaction.[4][5]
-
Biotin Moiety: A high-affinity tag for streptavidin, enabling highly efficient enrichment and purification of labeled biomolecules.[1]
-
PEG Spacer (PEG4-PEG3): A hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and minimizes steric hindrance, improving accessibility for both the click reaction and biotin-streptavidin binding.[7]
These features make this compound an ideal tool for applications in proteomics, glycomics, and other areas where the identification and quantification of metabolically or enzymatically labeled biomolecules are required.[1][4]
Principle of the Method
The overall strategy involves a two-step process. First, a biomolecule of interest is metabolically or enzymatically incorporated with an alkyne-containing analog.[8][9] For example, cells can be cultured with alkyne-modified amino acids (e.g., L-homopropargylglycine, HPG) or sugars to label newly synthesized proteins or glycans, respectively.[10]
Second, the alkyne-tagged biomolecules are covalently labeled with this compound using "click chemistry."[3] The resulting biotinylated biomolecules can then be enriched using streptavidin-coated beads. After washing away non-specifically bound molecules, the captured biomolecules are released by photolysis, leaving behind a small molecular fragment.[4][5] The enriched and released molecules are then ready for downstream analysis, such as mass spectrometry or western blotting.
Choice of Click Chemistry Reaction: CuAAC vs. SPAAC
The selection between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition depends on the experimental system.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction is known for its rapid kinetics and high efficiency.[11] It utilizes a terminal alkyne and requires a copper(I) catalyst, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[11][12] Due to the potential toxicity of copper to living organisms, CuAAC is primarily recommended for labeling in cell lysates, fixed cells, or other in vitro systems.[13][14] The use of copper-chelating ligands like THPTA or TBTA can accelerate the reaction and mitigate copper-induced damage.[12][15][16]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free alternative that is ideal for labeling in living cells and whole organisms.[17][] SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[2][19] The ring strain provides the energy to drive the reaction forward without a catalyst, ensuring its bioorthogonality.[17][][20] While generally slower than CuAAC, SPAAC is highly effective for live-cell imaging and labeling.[21]
Quantitative Data Summary
The efficiency of labeling depends on reaction conditions. The tables below provide a summary of typical parameters for both CuAAC and SPAAC reactions.
Table 1: Comparison of CuAAC and SPAAC Labeling Reactions
| Parameter | CuAAC (in vitro) | SPAAC (in vivo/in vitro) |
| Alkyne Type | Terminal Alkyne (e.g., HPG, EdU) | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst Required | Yes (Copper (I)) | No |
| Biocompatibility | Limited (toxic to live cells) | High (suitable for live cells) |
| Reaction Rate | Very Fast (minutes to 1 hour) | Fast (typically 15-60 minutes) |
| Typical Reagent Conc. | 10-100 µM Azide Probe | 10-50 µM Azide Probe |
Table 2: Recommended Reagent Concentrations for CuAAC in Cell Lysates [22][23]
| Reagent | Stock Concentration | Final Concentration |
| This compound | 1-10 mM in DMSO | 20-50 µM |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 0.1-1 mM |
| THPTA Ligand | 100 mM in H₂O | 0.5-5 mM (5:1 ratio to CuSO₄) |
| Sodium Ascorbate | 100-500 mM in H₂O (freshly made) | 2.5-5 mM |
| Alkyne-labeled Lysate | 1-5 mg/mL | N/A |
Experimental Workflows & Signaling Pathways
The following diagrams illustrate the experimental workflow for proteomic analysis and the logical relationship of the labeling process.
Caption: General workflow for proteomic analysis using PC-Biotin-Azide.
Caption: Logical relationship of the bioorthogonal labeling components.
Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins in Cell Lysate via CuAAC
This protocol is designed for the in vitro labeling of proteins from cell lysates that have been metabolically tagged with an alkyne-containing amino acid.
Materials:
-
Alkyne-labeled cell lysate (1-5 mg/mL in lysis buffer without DTT)
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in H₂O)
-
THPTA ligand (100 mM stock in H₂O)
-
Sodium Ascorbate (500 mM stock in H₂O, prepare fresh )
-
PBS (pH 7.4)
-
Streptavidin agarose (B213101) resin
-
Wash Buffers (e.g., PBS with 0.1% SDS, PBS)
Procedure:
-
Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail. For a 500 µL final reaction volume with 1 mg of protein lysate, add the following in order:
-
Protein Lysate (e.g., 200 µL of 5 mg/mL)
-
PBS to bring the volume to 450 µL
-
2.5 µL of this compound stock (Final conc: 50 µM)
-
5 µL of CuSO₄ stock (Final conc: 200 µM)
-
2.5 µL of THPTA stock (Final conc: 500 µM)
-
Vortex briefly.
-
-
Initiate the Reaction: Add 5 µL of freshly prepared Sodium Ascorbate stock to initiate the reaction (Final conc: 5 mM). Vortex thoroughly.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold methanol. Incubate at -20°C for 30 minutes, then centrifuge at 15,000 x g for 10 minutes. Discard the supernatant and air-dry the pellet. Resuspend the pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin agarose resin to the labeled lysate.
-
Incubate for 1-2 hours at room temperature with rotation.
-
Pellet the resin by centrifugation (e.g., 1,500 x g for 2 minutes) and discard the supernatant.
-
Wash the resin sequentially with 1 mL of Wash Buffer 1 (e.g., 1% SDS in PBS), 1 mL of Wash Buffer 2 (e.g., PBS), and 1 mL of water.
-
-
Photocleavage:
-
Resuspend the washed resin in 100-200 µL of a suitable buffer (e.g., 50 mM Tris, pH 7.5).
-
Transfer the slurry to a UV-transparent plate or tube.
-
Irradiate the sample with a 365 nm UV lamp for 15-30 minutes on ice.[6][24]
-
Centrifuge to pellet the resin and carefully collect the supernatant containing the released proteins.
-
-
Downstream Analysis: The eluted proteins are now ready for analysis by SDS-PAGE, Western blot, or mass spectrometry.
Protocol 2: Live-Cell Labeling via SPAAC
This protocol describes the labeling of live cells that have been metabolically tagged with a strained alkyne (e.g., a cyclooctyne-modified sugar). The this compound will react with the strained alkyne on the cell surface or within the cell.
Materials:
-
Cells cultured with a strained alkyne-containing metabolic precursor.
-
This compound (1 mM stock in DMSO)
-
Complete cell culture medium
-
PBS (pH 7.4)
Procedure:
-
Metabolic Labeling: Culture cells with the desired strained alkyne-containing precursor for a sufficient period (e.g., 24-48 hours) to allow for incorporation into biomolecules.
-
Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 25-50 µM.
-
Cell Labeling:
-
Aspirate the medium from the metabolically labeled cells.
-
Wash the cells twice with warm PBS.
-
Add the azide-containing labeling medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Wash:
-
Aspirate the labeling medium.
-
Wash the cells three times with warm PBS to remove unreacted azide probe.
-
-
Downstream Processing:
-
For imaging, cells can be fixed, permeabilized, and stained with fluorescently-labeled streptavidin.
-
For enrichment, cells can be lysed, and the resulting lysate can be processed starting from Step 5 of Protocol 1.
-
References [1-43] (Citations refer to the search results provided in the context)
References
- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lifetein.com [lifetein.com]
- 7. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 8. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. vectorlabs.com [vectorlabs.com]
- 23. jenabioscience.com [jenabioscience.com]
- 24. researchgate.net [researchgate.net]
Illuminating the Proteome: Applications of PC-Biotin-PEG4-PEG3-Azide in Advanced Proteomic Workflows
For Researchers, Scientists, and Drug Development Professionals
Application Notes
PC-Biotin-PEG4-PEG3-Azide is a versatile, multi-functional reagent designed for the selective enrichment and identification of proteins in complex biological samples. Its unique architecture, featuring a photocleavable (PC) biotin (B1667282) moiety, a terminal azide (B81097) group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages for a range of proteomic applications. This reagent is particularly valuable for overcoming the challenges associated with the strong interaction between biotin and streptavidin, allowing for the mild and efficient release of captured biomolecules.
The core utilities of this compound stem from its three key components:
-
Azide Group: This functional group enables the covalent labeling of alkyne-containing biomolecules via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This bioorthogonal reaction is highly specific and efficient, allowing for the precise tagging of target proteins in complex mixtures.
-
Photocleavable Biotin: The biotin tag allows for the highly efficient capture of labeled proteins using streptavidin- or avidin-functionalized resins. The integrated photocleavable linker addresses a major bottleneck in traditional biotin-streptavidin affinity purification.[2] Irradiation with UV light (e.g., 365 nm) cleaves the linker, releasing the captured proteins and associated biomolecules under mild conditions, thus preserving protein complexes and post-translational modifications.[3][4] This avoids the harsh denaturing conditions or enzymatic digestions typically required to elute strongly bound proteins, which can lead to sample contamination and loss of valuable information.[2]
-
PEG Spacer: The PEG4-PEG3 spacer is a hydrophilic linker that enhances the solubility of the reagent and the labeled biomolecules in aqueous buffers.[5] It also provides spatial separation between the biotin tag and the labeled protein, which can improve the efficiency of both the click reaction and the subsequent capture by streptavidin.
Key Applications in Proteomics:
-
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT): this compound is an ideal reagent for BONCAT studies, a powerful technique for metabolic labeling and analysis of newly synthesized proteins.[6] In this approach, cells are cultured with a non-canonical amino acid containing an alkyne group, such as L-homopropargylglycine (HPG), which is incorporated into newly synthesized proteins. The alkyne-modified proteins can then be specifically tagged with this compound via click chemistry. Subsequent affinity purification and photocleavage allow for the selective enrichment and identification of the newly synthesized proteome.
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. By designing ABPP probes with a terminal alkyne, this compound can be used to tag, enrich, and identify these active enzymes from complex proteomes. The photocleavable nature of the reagent is advantageous for eluting the captured enzymes for downstream analysis by mass spectrometry.
-
Post-Translational Modification (PTM) Analysis: This reagent can be employed to study various PTMs. For example, in conjunction with metabolic labeling strategies that introduce alkyne-bearing sugars, it can be used to enrich and identify glycoproteins.
-
Protein-Protein Interaction Studies: By combining this compound with cross-linking strategies, it is possible to capture and identify protein interaction partners. The mild elution conditions afforded by the photocleavable linker are particularly beneficial for preserving transient or weak protein interactions.
Quantitative Data Presentation
The following table provides representative data on the number of identified peptides from a study using a similar biotin-azide reagent in a chemoproteomics workflow.[7] This illustrates the efficiency of enrichment and identification that can be achieved.
| Workflow Component | Number of Replicates | Total Identified Peptides | Average Identifications per Run |
| Biotin-PEG3-Azide | 3 | 198 | 33 |
| Biotin-PEG4-Azide | 3 | 215 | 36 |
| MixClick (Biotin-PEG3/4/5-Azide) | 2 | 263 | 44 |
Table 1: Representative data on the number of identified peptides using biotin-PEG-azide reagents in a chemical proteomics workflow. The "MixClick" approach involves a one-pot reaction with multiple biotin-azide reagents of different PEG lengths. Data adapted from a study on modified peptide identification.[7]
Experimental Protocols
Protocol 1: Metabolic Labeling and Enrichment of Newly Synthesized Proteins using BONCAT and this compound
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using the methionine analog L-homopropargylglycine (HPG), followed by click chemistry-mediated biotinylation with this compound, affinity purification, and photocleavage for mass spectrometry analysis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-homopropargylglycine (HPG)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click chemistry reagents:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer)
-
Photocleavage buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
UV lamp (365 nm)
-
Reagents for protein digestion (DTT, iodoacetamide (B48618), trypsin)
-
C18 desalting spin columns
-
Mass spectrometer
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Wash cells with pre-warmed PBS.
-
Incubate cells in methionine-free medium for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with HPG (typically 25-50 µM) and incubate for the desired labeling period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following click chemistry reagents to the final concentrations:
-
This compound: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Equilibrate streptavidin beads with lysis buffer.
-
Add the equilibrated beads to the reaction mixture and incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with:
-
Lysis buffer
-
High salt buffer (e.g., 1 M NaCl)
-
PBS with 0.1% Tween-20
-
PBS
-
-
-
Photocleavage:
-
Resuspend the washed beads in photocleavage buffer.
-
Transfer the bead slurry to a UV-transparent plate or tube.
-
Irradiate the beads with a 365 nm UV lamp for 15-30 minutes on ice.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce the eluted proteins with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate with iodoacetamide (55 mM) for 20 minutes at room temperature in the dark.
-
Digest the proteins with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the desalted peptides and resuspend in a suitable buffer for LC-MS/MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide samples on a high-resolution mass spectrometer.
-
Search the acquired data against a relevant protein database, specifying the appropriate variable modifications (e.g., carbamidomethylation of cysteine, oxidation of methionine, and the remnant of the this compound linker on the alkyne-containing amino acid).
-
Visualizations
Experimental Workflow
Caption: BONCAT experimental workflow using this compound.
Signaling Pathway Example: EGF Receptor Signaling
This compound can be used to study dynamic changes in protein synthesis in response to growth factor signaling. For example, by stimulating cells with Epidermal Growth Factor (EGF) and performing a BONCAT experiment, researchers can identify proteins that are newly synthesized as part of the cellular response.
Caption: Simplified EGF receptor signaling pathway leading to protein synthesis.
References
- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 6. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Targeted Drug Delivery Using PC-Biotin-PEG4-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC-Biotin-PEG4-PEG3-Azide is a versatile, multi-functional linker designed for advanced targeted drug delivery applications. This innovative molecule incorporates three key features: a photocleavable (PC) biotin (B1667282) moiety for cell targeting and controlled release, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and bioavailability, and a terminal azide (B81097) group for efficient drug conjugation via click chemistry.[1][2]
The biotin component allows for the targeting of cells that overexpress the biotin receptor, a common characteristic of many cancer cells.[3][4][5][6] Upon binding to the biotin receptor, the drug-conjugate can be internalized by the cell through a process known as caveolae-mediated endocytosis.[1][7][8][9][10] The photocleavable linker provides a mechanism for spatiotemporal control of drug release; upon exposure to UV light, the linker is cleaved, releasing the active drug payload within the target cell, thereby minimizing off-target toxicity.[11][12] The azide group facilitates the covalent attachment of a wide range of alkyne-modified drug molecules through highly efficient and bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4]
These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in the development of targeted drug delivery systems.
Data Presentation
The following tables summarize representative quantitative data for key parameters in the application of biotinylated, photocleavable linkers in targeted drug delivery.
Table 1: Representative Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with PEG-Azide Linkers
| Antibody | Linker Type | Conjugation Method | Average DAR | Reference |
| Trastuzumab | PEG4-Azide | mTG | >1.8 | [13] |
| Trastuzumab | Bis-sulfone-vc-MMAE | Bis-alkylation | 4 | [14] |
| Anti-CD22 Nanobody | DM1 | Not Specified | 2.04 | |
| CD66c mAb | GGFG-DXd | Not Specified | 3.6 | [2] |
Table 2: Representative Photocleavage-Mediated Drug Release
| Linker Type | Drug/Molecule | UV Wavelength (nm) | Irradiation Time (min) | % Release | Reference |
| o-Nitrobenzyl | Methotrexate | 365 | 15 | 47% (pH 7.4) | [10] |
| o-Nitrobenzyl | Methotrexate | 365 | 15 | 34% (pH 4.6) | [10] |
| 1-o-Nitrophenylethyl | Tosylate | 365 | 10 | >80% | [4] |
| o-Nitrobenzyl | HRP | Not Specified | Not Specified | Controlled Release | [7] |
Table 3: Representative Cellular Uptake of Biotinylated Nanoparticles
| Cell Line | Nanoparticle Type | Uptake Measurement Method | % of Cells with Uptake | Reference |
| HeLa | Biotin-PAMAM (0.1 µM) | Flow Cytometry | 78.24 ± 0.19% | [3] |
| 4T1 | Biotinylated Nanoparticles | Flow Cytometry | Not specified | [15] |
| A549 | Silica Nanoparticles | Flow Cytometry | Not specified | [1][9] |
| MCF-7 | Biotin-PLGA | Flow Cytometry | ~60% of control | [5] |
Table 4: Representative In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Drug/Conjugate | IC50 Value (nM) | Reference |
| MCF-7 (Doxorubicin Sensitive) | Doxorubicin | 400 | [5] |
| MCF-7 (Doxorubicin Resistant) | Doxorubicin | 700 | [5] |
| SK-BR-3 | Trastuzumab-vc-MMAE (DAR 4) | 40 | [14] |
| JIMT-1 | Trastuzumab-vc-MMAE (DAR 4) | Not Specified | [6] |
Experimental Protocols
Drug Conjugation via Click Chemistry
The terminal azide group of this compound allows for conjugation to an alkyne-modified drug molecule via either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.
1.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is suitable for conjugating the azide linker to a terminal alkyne-modified drug.
-
Materials:
-
This compound
-
Alkyne-modified drug
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF
-
Size-exclusion chromatography (SEC) column
-
-
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Dissolve the alkyne-modified drug in DMSO to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified drug and this compound in a 1:1.5 molar ratio in PBS buffer.
-
Premix CuSO4 and THPTA in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
-
-
Purification:
-
Purify the drug conjugate using a size-exclusion chromatography (SEC) column to remove unreacted starting materials and catalysts.
-
-
1.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This copper-free click chemistry method is ideal for biological applications where copper toxicity is a concern. It requires a drug molecule modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).
-
Materials:
-
This compound
-
DBCO-modified drug
-
PBS, pH 7.4
-
DMSO
-
SEC column
-
-
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Dissolve the DBCO-modified drug in DMSO to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified drug and this compound in a 1:1.2 molar ratio in PBS buffer.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 37°C for 4-12 hours with gentle shaking.
-
-
Purification:
-
Purify the drug conjugate using an SEC column.
-
-
Characterization of the Drug Conjugate
2.1. SDS-PAGE and Western Blot Analysis
This protocol is to confirm the successful conjugation of the drug to a protein or antibody.
-
Materials:
-
Conjugated and unconjugated protein/antibody
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Run the conjugated and unconjugated protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A successful conjugation will be indicated by a shift in the molecular weight of the protein band.
-
In Vitro Drug Delivery and Release
3.1. Cellular Uptake Study
This protocol describes how to quantify the cellular uptake of the biotinylated drug conjugate using fluorescence microscopy.
-
Materials:
-
Cancer cells overexpressing the biotin receptor (e.g., HeLa, MCF-7)
-
Culture medium
-
Biotinylated drug conjugate (with a fluorescent tag or a fluorescent drug)
-
Hoechst 33342 or DAPI
-
Fluorescence microscope
-
-
Procedure:
-
Seed the cells in a glass-bottom dish and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled biotinylated drug conjugate at a desired concentration for a specific time (e.g., 4 hours).
-
Wash the cells with PBS to remove the excess conjugate.
-
Stain the cell nuclei with Hoechst 33342 or DAPI.
-
Image the cells using a fluorescence microscope to visualize the intracellular localization of the drug conjugate.
-
3.2. Photocleavage-Mediated Drug Release Assay
This protocol outlines the procedure to induce and quantify drug release upon UV irradiation.
-
Materials:
-
Drug conjugate solution
-
UV lamp (365 nm)
-
UV-Vis spectrophotometer or HPLC
-
-
Procedure:
-
Prepare a solution of the drug conjugate in a suitable buffer (e.g., PBS).
-
Expose the solution to a 365 nm UV lamp for varying durations (e.g., 0, 5, 10, 15, 30 minutes).
-
After each time point, analyze the solution using a UV-Vis spectrophotometer or HPLC to quantify the amount of released drug.
-
Plot the percentage of drug release as a function of irradiation time.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of the released drug on cancer cells.
-
Materials:
-
Target cancer cells
-
Culture medium
-
Drug conjugate
-
UV lamp (365 nm)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of the drug conjugate.
-
Expose the plates to a 365 nm UV lamp for a predetermined time to induce drug release.
-
Incubate the cells for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability and determine the IC50 value of the drug conjugate.
-
Visualization of Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 6. In Vitro and In Vivo Evaluation of Cysteine Rebridged Trastuzumab-MMAE Antibody Drug Conjugates with Defined Drug-to-Antibody Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoinduced Cleavage and Hydrolysis of o-Nitrobenzyl Linker and Covalent Linker Immobilization in Gelatin Methacryloyl Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Trastuzumab-NH-PEG4-Azide | BroadPharm [broadpharm.com]
- 14. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Biotinylation of Cell Surface Proteins with PC-Biotin-PEG4-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface proteins, or the surfaceome, is critical for understanding cellular communication, signal transduction, and for the identification of novel therapeutic targets and biomarkers. PC-Biotin-PEG4-PEG3-Azide is a versatile, multifunctional reagent designed for the efficient labeling and subsequent analysis of these vital proteins. This molecule incorporates three key functionalities:
-
Amine-Reactive Group: For covalent linkage to primary amines (e.g., lysine (B10760008) residues) on cell surface proteins.
-
Photocleavable (PC) Linker: Allows for the gentle, reagent-free release of captured proteins from streptavidin affinity matrices using UV light, preserving protein integrity for downstream analysis.
-
Terminal Azide (B81097) Group: Enables further modification of labeled proteins through copper-catalyzed or strain-promoted "click chemistry," allowing for the attachment of fluorescent probes, handles for mass spectrometry, or other desired molecules.[1][2]
The integrated PEG (Polyethylene Glycol) spacer enhances the water solubility of the reagent and provides a flexible arm to minimize steric hindrance during biotin-streptavidin binding and subsequent enzymatic modifications.[2] These features make this compound an ideal tool for advanced proteomic applications, including targeted protein isolation, quantitative surfaceome analysis, and the study of protein interactions.
Core Applications
-
Selective Isolation of Cell Surface Proteins: Efficiently label and capture surface proteins from live cells for identification by mass spectrometry or analysis by Western blot.
-
Quantitative Proteomics: In combination with techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), this reagent can be used to quantify changes in the cell surface proteome in response to drug treatment or other stimuli.
-
Controlled Release: The photocleavable linker enables the release of captured proteins under mild conditions, which is advantageous over harsh elution methods that can denature proteins or co-elute contaminants.[3][4]
-
Orthogonal Labeling: The azide handle allows for a secondary labeling step, providing a powerful tool for dual-functional analysis of the captured proteins.[2]
Experimental Data and Quantitative Analysis
The following tables represent typical quantitative data that can be obtained from cell surface proteomics experiments using biotinylation and mass spectrometry. While this data is illustrative, it reflects the types of results seen in studies employing similar advanced biotinylation reagents for quantitative comparisons.
Table 1: Representative SILAC Quantification of Cell Surface Proteins
This table illustrates the relative abundance of key cell surface proteins, such as the Epidermal Growth Factor Receptor (EGFR), in a hypothetical experiment comparing a treated versus a control cell line.
| Protein | Gene | UniProt ID | SILAC Ratio (H/L) - Treated/Control | Regulation |
| Epidermal Growth Factor Receptor | EGFR | P00533 | 0.45 | Down-regulated |
| Transferrin Receptor Protein 1 | TFRC | P02786 | 1.05 | Unchanged |
| Integrin beta-1 | ITGB1 | P05556 | 2.10 | Up-regulated |
| Sodium/potassium-transporting ATPase subunit alpha-1 | ATP1A1 | P05023 | 0.98 | Unchanged |
| Cadherin-1 | CDH1 | P12830 | 0.51 | Down-regulated |
Table 2: Protein Enrichment and Identification Summary
This table summarizes the typical outcome of a cell surface protein enrichment experiment, highlighting the efficiency of the biotinylation and capture process.
| Parameter | Typical Result |
| Total Proteins Identified (Pre-enrichment) | ~ 4,500 |
| Total Proteins Identified (Post-enrichment) | ~ 1,200 |
| Proteins Annotated as 'Cell Surface' or 'Plasma Membrane' (Post-enrichment) | ~ 850 (71%) |
| Enrichment of Cell Surface Proteins (Fold Change) | > 3-fold |
| Intracellular Contaminants (e.g., GAPDH, Tubulin) | Significantly Reduced |
Diagrams and Workflows
Logical Relationship of this compound
References
Application Notes and Protocols for Biomolecule Immobilization using PC-Biotin-PEG4-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of PC-Biotin-PEG4-PEG3-Azide for the controlled immobilization and subsequent release of biomolecules. This versatile linker combines the strengths of biotin-streptavidin affinity, the precision of click chemistry, and the unique feature of photocleavability, making it an invaluable tool in various research and development applications, including the synthesis of antibody-drug conjugates (ADCs), probe development, and targeted drug delivery.[1][2][3][4]
Introduction to this compound
This compound is a multifunctional linker designed for the reversible immobilization of biomolecules. Its key features include:
-
Photocleavable (PC) Linker: Allows for the release of the immobilized biomolecule under mild conditions using near-UV light (typically 300-365 nm), preserving the biological activity of the released molecule.[4][5]
-
Biotin Moiety: Enables strong and highly specific binding to streptavidin- or avidin-coated surfaces, a cornerstone of many biological assays and purification methods.[6][7][8]
-
Polyethylene Glycol (PEG) Spacers (PEG4 and PEG3): The hydrophilic PEG chains enhance solubility in aqueous buffers, reduce steric hindrance, and minimize non-specific binding of the linker and the attached biomolecule to surfaces.[2][9]
-
Azide Group: A versatile chemical handle for "click chemistry," allowing for the covalent attachment of the linker to biomolecules that have been modified to contain an alkyne or a strained cyclooctyne (B158145) group (e.g., DBCO or BCN).[1][2][10]
This combination of features provides precise control over the attachment and release of proteins, peptides, nucleic acids, and other biomolecules to and from a variety of surfaces.
Principle of Immobilization and Release
The overall workflow for using this compound involves a two-step process: the "clicking" of the linker to the biomolecule of interest, followed by the immobilization of the resulting conjugate onto a streptavidin-coated surface. The immobilized biomolecule can then be released on demand by exposure to UV light.
Caption: General workflow for biomolecule immobilization and release.
Quantitative Data
The efficiency of immobilization and release is dependent on several factors, including the specific biomolecule, the surface chemistry, and the experimental conditions. The following table summarizes key quantitative parameters to aid in experimental design.
| Parameter | Typical Value/Range | Notes |
| Click Chemistry Efficiency | >90% | Efficiency is dependent on the reaction conditions (e.g., catalyst, concentration, time). |
| Immobilization Density | Variable | Dependent on surface capacity, biomolecule size, and concentration. |
| Photocleavage Wavelength | 300 - 365 nm | Optimal wavelength for cleavage of the PC linker.[5] |
| Photocleavage Time | < 5 minutes | Complete cleavage can be achieved rapidly with sufficient light intensity.[4] |
| Photocleavage Efficiency | >95% | High efficiency of release is typically observed. |
| Released Biomolecule | Contains a 5'-phosphate group | This is a result of the cleavage chemistry and can be useful for downstream applications like ligation.[4][5] |
Experimental Protocols
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling alkyne-modified biomolecules with this compound.
Caption: Workflow for CuAAC ligation.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium Ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Purification system (e.g., dialysis cassette, desalting column)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO or water to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and a 5- to 20-fold molar excess of this compound.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis against PBS or by using a desalting column appropriate for the size of the biomolecule.
-
The purified PC-Biotin-labeled biomolecule is now ready for immobilization.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for labeling biomolecules modified with a strained alkyne (e.g., DBCO, BCN) and is particularly well-suited for applications in living cells or with copper-sensitive biomolecules.[3][11]
Caption: Workflow for SPAAC ligation.
Materials:
-
DBCO- or BCN-modified biomolecule
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (optional)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the DBCO/BCN-modified biomolecule in the reaction buffer.
-
Dissolve this compound in DMSO or water to a concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO/BCN-modified biomolecule with a 2- to 10-fold molar excess of this compound.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-12 hours. Reaction times may need to be optimized depending on the specific reactants.
-
-
Purification (Optional):
-
If necessary, remove excess this compound by dialysis or using a desalting column. For many applications, the reaction is clean enough to proceed to the immobilization step without purification.
-
Protocol for Immobilization on Streptavidin-Coated Surfaces
This protocol describes the immobilization of the PC-Biotin-labeled biomolecule onto a streptavidin-coated surface (e.g., microplate, beads, biosensor).
Materials:
-
Purified PC-Biotin-labeled biomolecule
-
Streptavidin-coated surface
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., PBST with 1% BSA)
Procedure:
-
Surface Preparation:
-
Wash the streptavidin-coated surface three times with the Binding/Wash Buffer to remove any preservatives.
-
-
Blocking (Optional but Recommended):
-
Incubate the surface with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific binding.
-
Wash the surface three times with Binding/Wash Buffer.
-
-
Immobilization:
-
Dilute the PC-Biotin-labeled biomolecule to the desired concentration in Binding/Wash Buffer.
-
Add the diluted conjugate to the streptavidin-coated surface and incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the surface three to five times with Binding/Wash Buffer to remove any unbound conjugate.
-
The biomolecule is now immobilized and ready for your downstream application.
-
Protocol for Photocleavage and Release
This protocol details the release of the immobilized biomolecule using UV light.
Materials:
-
Immobilized biomolecule on the surface
-
UV lamp (300-365 nm)
-
Release Buffer (application-dependent, e.g., PBS, cell culture medium)
Procedure:
-
Preparation for Release:
-
If necessary, replace the buffer in contact with the immobilized surface with the desired Release Buffer.
-
-
Photocleavage:
-
Expose the surface to UV light (300-365 nm) for 1-5 minutes. The optimal exposure time and intensity should be determined empirically.[4]
-
-
Collection of Released Biomolecule:
Applications
-
Drug Discovery and Development: Immobilize target proteins for screening small molecule libraries. The ability to release the bound complexes allows for further analysis.
-
Proteomics: Capture and release of protein complexes for mass spectrometry analysis, reducing contamination from the solid support.[12]
-
Genomics and Nucleic Acid Research: Immobilize DNA or RNA probes for hybridization assays and release the captured targets for downstream analysis such as PCR or sequencing.
-
Biosensor Development: Create regenerable sensor surfaces for real-time analysis of biomolecular interactions.
-
Antibody-Drug Conjugate (ADC) Research: Used as a cleavable linker in the synthesis of ADCs.[1][3][4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Click Chemistry Efficiency | Inactive catalyst (CuAAC) | Use freshly prepared sodium ascorbate. Ensure proper concentration of copper and ligand. |
| Steric hindrance | Increase the length of the PEG spacer on the biomolecule or linker. | |
| High Non-Specific Binding | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., casein). |
| Hydrophobic interactions | Include a non-ionic detergent (e.g., Tween-20) in the binding and wash buffers. | |
| Incomplete Photocleavage | Insufficient UV exposure | Increase the exposure time or the intensity of the UV lamp. |
| Incorrect wavelength | Ensure the UV lamp emits light in the 300-365 nm range. | |
| Low Recovery of Released Biomolecule | Adsorption to the surface | Include a carrier protein (e.g., BSA) in the release buffer. |
| Small volume of release buffer | Use a sufficient volume of buffer to ensure complete collection. |
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound for a wide range of applications requiring precise control over biomolecule immobilization and release.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 5. idtdna.com [idtdna.com]
- 6. chemreu.ku.edu [chemreu.ku.edu]
- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. scispace.com [scispace.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
Elution of Biotinylated Proteins from Streptavidin Beads Using Photocleavage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the order of 10⁻¹⁴ mol/L. This remarkable affinity has made it an invaluable tool for a multitude of applications in life sciences, including affinity purification of proteins, immunoassays, and cell sorting. However, the very strength of this interaction poses a significant challenge when the recovery of the biotinylated molecule in its native state is desired. Traditional elution methods often require harsh conditions such as extreme pH, high concentrations of denaturing agents, or enzymatic digestion, which can compromise the structural integrity and biological activity of the eluted protein.
Photocleavable biotinylation offers an elegant solution to this problem by introducing a light-sensitive linker between the biotin (B1667282) moiety and the protein of interest. This allows for the gentle and specific release of the captured protein from the streptavidin matrix upon exposure to UV light, preserving its native conformation and function. This application note provides detailed protocols and quantitative data for the elution of biotinylated proteins from streptavidin beads using photocleavage.
Principle of Photocleavage
Photocleavable (PC) biotin reagents contain a linker with a photolabile group, typically a 2-nitrobenzyl moiety, integrated between the biotin and a reactive group that conjugates to the protein. When the biotinylated protein is immobilized on streptavidin beads, it can be selectively eluted by irradiating the sample with UV light at a specific wavelength, usually between 300-365 nm.[1][2] The UV energy cleaves the linker, releasing the protein from the biotin-streptavidin complex under mild, physiological conditions. This method avoids the use of harsh chemicals or heat, ensuring the recovery of functionally active proteins.
Experimental Workflow
The general workflow for protein purification and elution using photocleavable biotin is depicted below.
Figure 1. Experimental workflow for photocleavable biotin-streptavidin affinity purification.
Quantitative Data Summary
The efficiency of photocleavage can be influenced by factors such as the specific photocleavable linker used, the duration and intensity of UV exposure, and the properties of the biotinylated molecule. The following table summarizes available quantitative data on the efficiency of photocleavage-based elution.
| Molecule Type | Photocleavage Conditions | Elution Efficiency/Yield | Reference |
| [Leucine]-enkephalin | Near-UV light, < 5 minutes | > 99% | [3] |
| Oligonucleotides | Near-UV light (300-350 nm), < 4 minutes | Quantitative | [4] |
| DNA Nanoparticles | 365 nm UV light, 60 minutes | 57 ± 6% | [5] |
| DNA Nanoparticles | 365 nm UV light, with longer PC-biotin linker | 91% | [5] |
| Immobilized DNA | 340 nm UV light | ~80% removal of fluorophore | [6] |
Experimental Protocols
Materials
-
Photocleavable Biotin NHS Ester (or other reactive derivative)
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., PBS or other buffer compatible with downstream applications)
-
UV lamp (e.g., Black Ray XX-15 UV lamp with an emission peak at 365 nm)[4]
-
Reaction tubes
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Protocol 1: Biotinylation of Protein with Photocleavable Biotin
-
Prepare Protein Solution: Dissolve the protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Prepare PC Biotin Solution: Immediately before use, dissolve the photocleavable biotin NHS ester in an anhydrous organic solvent such as DMSO or DMF.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the PC biotin solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Biotin: Remove non-reacted biotin by dialysis against PBS or using a desalting column.
Protocol 2: Affinity Capture of Biotinylated Protein
-
Prepare Streptavidin Beads: Resuspend the streptavidin beads in Binding/Wash Buffer. For magnetic beads, use a magnetic rack to pellet the beads and remove the supernatant. For agarose resin, centrifuge at a low speed to pellet the resin.
-
Equilibration: Wash the beads three times with Binding/Wash Buffer to remove any preservatives.
-
Binding: Add the biotinylated protein solution to the equilibrated streptavidin beads.
-
Incubation: Incubate for 30-60 minutes at room temperature with gentle rotation to allow for efficient binding.
-
Washing: Pellet the beads and remove the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
Protocol 3: Elution by Photocleavage
-
Resuspend Beads: After the final wash, resuspend the beads in the desired Elution Buffer. The volume should be sufficient to cover the beads.
-
UV Irradiation: Place the tube containing the bead suspension under a UV lamp. Irradiate with near-UV light (300-365 nm) for a duration determined by the specific PC linker and the desired elution efficiency (typically ranging from 5 to 60 minutes).[3][5] Ensure the sample is kept cool during irradiation to prevent denaturation.
-
Collection of Eluate: Pellet the streptavidin beads using a magnetic rack or centrifugation.
-
Supernatant Transfer: Carefully collect the supernatant containing the eluted protein and transfer it to a clean tube.
-
Repeat Elution (Optional): For maximal recovery, the elution step (resuspension in fresh Elution Buffer and UV irradiation) can be repeated, and the eluates pooled.
Signaling Pathway Diagram (Illustrative)
While photocleavage itself is not a signaling pathway, the purified proteins are often used to study such pathways. Below is a generic representation of a signaling cascade that could be investigated using proteins isolated via this method.
Figure 2. A simplified diagram of a typical signaling pathway.
Conclusion
The use of photocleavable biotin linkers provides a powerful and gentle method for the elution of biotinylated proteins from streptavidin beads. This technique is particularly advantageous for applications where the recovery of intact, functionally active proteins is critical, such as in structural biology, enzyme kinetics, and the study of protein-protein interactions. By following the detailed protocols provided, researchers can achieve efficient purification and elution of their proteins of interest, thereby advancing their scientific investigations.
References
- 1. lifetein.com [lifetein.com]
- 2. idtdna.com [idtdna.com]
- 3. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of DNA Nanoparticles Using Photocleavable Biotin Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Bioconjugation with PC-Biotin-PEG4-PEG3-Azide
Welcome to the technical support center for PC-Biotin-PEG4-PEG3-Azide. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yield bioconjugation experiments and to offer clear, actionable guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low conjugation yield in a question-and-answer format. The this compound linker contains an azide (B81097) (N3) group and is typically conjugated to a molecule containing a strained alkyne (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or to a terminal alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Q1: I am observing very low to no conjugation between my alkyne-modified antibody and the this compound linker. What are the potential causes and solutions?
Low or no conjugation can stem from several factors related to the reactants, reaction conditions, or assay method. Here's a breakdown of potential issues and how to troubleshoot them.
For SPAAC Reactions (Copper-Free Click Chemistry):
| Potential Cause | Recommended Solution |
| Inefficient Reaction Kinetics | Optimize reaction buffer and pH. Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.[1] Generally, a slightly alkaline pH (7.5-8.5) can increase the rate of SPAAC reactions.[1] |
| Increase reaction time and/or temperature. While SPAAC can proceed at 4°C, incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate.[2][3] Monitor the reaction over 24-48 hours.[4] | |
| Steric Hindrance | The PEG4-PEG3 linker is designed to reduce steric hindrance. However, if the alkyne group on the antibody is in a particularly crowded environment, the reaction rate can still be affected. Ensure the alkyne modification of your antibody includes a sufficiently long spacer. |
| Degradation of Reactants | Ensure proper storage of the this compound linker (typically at -20°C or -80°C, protected from moisture and light) to prevent degradation. Prepare fresh solutions of reactants before each experiment. DBCO-functionalized antibodies can lose reactivity over time, even when stored at -20°C.[5][6] |
| Presence of Azide Contaminants | Avoid using sodium azide (NaN₃) as a preservative in any of your buffers, as it will compete with the this compound for reaction with the DBCO group.[2][3][6] |
| Low Reactant Concentrations | Increase the concentration of one or both reactants. SPAAC reactions are often more efficient at higher concentrations.[3][4] |
| Inaccurate Quantification of Reactants | Accurately determine the concentration of your alkyne-modified antibody and the this compound linker. Use appropriate methods like UV-Vis spectroscopy for the antibody and follow the manufacturer's instructions for the linker. |
For CuAAC Reactions (Copper-Catalyzed Click Chemistry):
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh solution of copper(I) catalyst. Copper(I) is prone to oxidation to the inactive copper(II) state. Prepare the catalyst solution immediately before use. |
| Include a reducing agent. Sodium ascorbate (B8700270) is commonly used to reduce copper(II) to copper(I) in situ.[7] | |
| Use a copper-stabilizing ligand. Ligands like THPTA or BTTAA can protect the copper(I) catalyst from oxidation and improve reaction efficiency. | |
| Side Reactions | Copper-mediated formation of reactive oxygen species (ROS) can lead to oxidative degradation of proteins. The use of copper-stabilizing ligands can help mitigate this issue. |
| Incompatible Buffer Components | Avoid buffers containing chelating agents like EDTA, which can sequester the copper catalyst. Tris buffer can also be inhibitory. Phosphate buffers are generally a good choice. |
Q2: How can I confirm that my antibody is properly functionalized with an alkyne group before starting the conjugation?
It is crucial to verify the successful modification of your antibody. You can use techniques like MALDI-TOF mass spectrometry to confirm the mass shift corresponding to the addition of the alkyne linker. Alternatively, a small-scale test reaction with an azide-containing fluorescent dye can be performed, followed by SDS-PAGE analysis to visualize the fluorescently labeled antibody.
Q3: My conjugation yield is inconsistent between batches. What could be causing this variability?
-
Antibody Modification: The efficiency of the initial alkyne functionalization of the antibody can vary. It is important to precisely control the conditions of this reaction and to characterize the degree of labeling for each batch.
-
Reagent Quality: Ensure the this compound linker and any catalysts or ligands have not degraded. Use fresh, high-quality reagents.
-
Buffer Preparation: Inconsistencies in buffer pH and composition can affect reaction kinetics, particularly for SPAAC reactions.[1] Prepare buffers carefully and consistently.
Q4: I'm concerned about the solubility of the this compound linker. How should I handle it?
The PEG4-PEG3 component of the linker is designed to enhance its hydrophilicity and solubility in aqueous solutions.[8] However, it is still recommended to first dissolve the linker in a water-miscible organic solvent like DMSO or DMF to create a stock solution before adding it to the aqueous reaction buffer. Keep the final concentration of the organic solvent in the reaction mixture low (ideally below 10%) to avoid denaturation of the antibody.
Quantitative Data for Bioconjugation Reactions
The following tables provide representative data to guide the optimization of your bioconjugation experiments. Note that optimal conditions can vary depending on the specific antibody and other experimental parameters.
Table 1: Recommended Reaction Parameters for SPAAC with a DBCO-Modified Antibody
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 2 to 10-fold over the antibody | A higher excess can help drive the reaction to completion, but may require more extensive purification.[9] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to faster reaction rates.[2] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate, but consider the thermal stability of your antibody.[3] |
| Reaction Time | 4 to 48 hours | Monitor the reaction progress to determine the optimal time.[4] |
| pH | 7.0 - 8.5 | A slightly alkaline pH is often beneficial for SPAAC reactions.[1] |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | Minimize to prevent antibody denaturation. |
Table 2: Impact of PEG Linker Length on SPAAC Reaction Rates
| Linker | Relative Reaction Rate Enhancement | Reference |
| DBCO without PEG linker | Baseline | [1] |
| DBCO with PEG5 linker | ~31% ± 16% increase | [1] |
This data suggests that the presence of a PEG linker, such as the PEG4-PEG3 in this compound, can enhance reaction rates by reducing steric hindrance.[1]
Experimental Protocols
Protocol 1: Conjugation of this compound to a DBCO-Modified Antibody (SPAAC)
This protocol provides a general workflow for the copper-free click chemistry reaction.
Materials:
-
DBCO-modified antibody in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4).
-
Desalting column for purification.
Procedure:
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the linker in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the DBCO-modified antibody to the desired final concentration (e.g., 5 mg/mL) in the reaction buffer.
-
Add the calculated volume of the this compound stock solution to achieve the desired molar excess (e.g., 5-fold). The final DMSO concentration should be below 10%.
-
-
Incubation:
-
Gently mix the reaction mixture by pipetting up and down.
-
Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[3] The optimal time may need to be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column or size-exclusion chromatography.[]
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the degree of labeling (biotin-to-antibody ratio) using methods such as HABA/avidin assay or mass spectrometry.
-
Protocol 2: Photocleavage of the PC-Biotin Linker
The PC (photocleavable) linker allows for the release of the conjugated molecule under UV irradiation.
Materials:
Procedure:
-
Capture of the Biotinylated Conjugate:
-
Incubate the biotinylated conjugate with streptavidin-coated beads to allow for binding.
-
Wash the beads to remove any non-biotinylated molecules.
-
-
Photocleavage:
-
Elution:
-
Centrifuge the beads and collect the supernatant containing the released molecule.
-
Visualizations
Caption: Troubleshooting workflow for low bioconjugation yield.
Caption: SPAAC reaction pathway for bioconjugation.
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. interchim.fr [interchim.fr]
- 4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 5. broadpharm.com [broadpharm.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 11. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 12. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing UV cleavage efficiency of photocleavable biotin linkers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with photocleavable (PC) biotin (B1667282) linkers.
Frequently Asked Questions (FAQs)
Q1: What is a photocleavable (PC) biotin linker and how does it work?
A1: A photocleavable biotin linker is a molecule used to attach biotin to a target molecule (like a protein, DNA, or RNA) via a light-sensitive covalent bond.[1] The most common photocleavable moiety is a 2-nitrobenzyl group.[2][3] This allows for the specific capture of the biotinylated molecule using streptavidin or avidin (B1170675) supports.[4] Upon exposure to near-UV light (typically 300-365 nm), the light-sensitive linker breaks, releasing the target molecule from the biotin and the support matrix under mild conditions.[5][6][7] This avoids the harsh denaturing conditions required to break the strong biotin-streptavidin interaction.[3]
Q2: What are the main advantages of using a PC-biotin linker over other cleavable linkers?
A2: The primary advantage of PC-biotin linkers is the ability to release the captured molecule under very mild and controlled conditions, simply by applying light.[1][4] This preserves the biological activity of the eluted molecules.[1] Unlike chemically cleavable linkers, such as those with disulfide bonds that require reducing agents like DTT, photocleavage does not introduce additional reagents that could interfere with downstream applications or damage the sample.[1][7]
Q3: What happens to the oligonucleotide or molecule after the PC-biotin linker is cleaved?
A3: For oligonucleotides, cleavage of the PC-biotin linker typically leaves a 5'-phosphate group on the molecule.[1][5][6] This is particularly useful as it renders the oligonucleotide suitable for subsequent enzymatic reactions like ligation for cloning.[1][5] For other molecules, the cleavage releases the native molecule without the biotin tag.[8]
Troubleshooting Guide: Low Cleavage Efficiency
Q4: I am experiencing very low or no cleavage of my PC-biotin linker after UV exposure. What are the possible causes?
A4: Inefficient cleavage is a common issue that can typically be traced back to the UV irradiation step or the experimental buffer conditions. The key factors to investigate are the UV wavelength, total energy exposure (intensity and duration), and potential interference from your buffer components.
Below is a logical workflow to diagnose the problem:
Q5: How do I optimize the UV wavelength and exposure time for my experiment?
A5: Optimal cleavage of most PC-biotin linkers, particularly those based on a 2-nitrobenzyl moiety, occurs with near-UV light in the 300-365 nm range.[2][5][6] Using a wavelength outside this range will result in poor efficiency. Complete cleavage is often achieved within 5-10 minutes, but this is highly dependent on the intensity of the UV source and its distance from the sample.[2][5] It is recommended to perform a time-course experiment (e.g., 2, 5, 10, 15 minutes of exposure) to determine the minimum time required for complete cleavage in your specific setup.
Q6: Could my buffer be inhibiting the photocleavage reaction?
A6: Yes, certain buffer components can absorb UV light in the optimal cleavage range, reducing the energy that reaches the photocleavable linker. This phenomenon is known as the "inner filter effect." Components to be wary of include some pH buffering agents, high concentrations of proteins like BSA, and other additives that have significant absorbance around 340-365 nm.[9][10] If you suspect buffer interference, consider performing a buffer exchange into a simple, non-absorbing buffer like PBS or TE before the irradiation step.
Data & Protocols
Table 1: Recommended UV Cleavage Parameters
| Parameter | Recommended Value | Notes | Source(s) |
| Wavelength | 300 - 365 nm | Peak efficiency is often around 340-365 nm for 2-nitrobenzyl linkers. | [2][3][5][6] |
| Exposure Time | 4 - 10 minutes | Highly dependent on lamp intensity and distance. Optimization is recommended. | [2][5][11] |
| Lamp Intensity | ~1.0 - 9.0 mW/cm² | Higher intensity allows for shorter cleavage times. | [5][12] |
| Distance to Lamp | ~15 - 20 cm | Decreasing the distance increases the effective intensity. | [5][12] |
Experimental Workflow for Affinity Capture and Release
The following diagram outlines a typical experimental workflow using PC-biotin linkers.
Protocol: UV Cleavage of a PC-Biotinylated Oligonucleotide from Streptavidin Beads
This protocol provides a general procedure for the photocleavage step.
Materials:
-
Streptavidin-coated magnetic beads with bound PC-biotinylated oligonucleotide.
-
Wash Buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).
-
Elution Buffer (e.g., 10 mM Tris, pH 7.5, or nuclease-free water).
-
UV Lamp with peak emission between 340-365 nm (e.g., Blak Ray XX-15 UV lamp).[5][11]
-
Microcentrifuge tubes.
Procedure:
-
Preparation: After the final wash step of your pull-down assay, resuspend the streptavidin beads pellet in a minimal volume of Elution Buffer (e.g., 50-100 µL) in a microcentrifuge tube.
-
UV Irradiation:
-
Place the open tube on ice or in a cooling block to dissipate heat generated by the UV lamp.
-
Position the UV lamp at a fixed distance from the sample (e.g., 15 cm).[5]
-
Irradiate the sample for the optimized duration (e.g., 5-10 minutes), gently flicking the tube to resuspend the beads every 2 minutes to ensure even exposure.
-
-
Elution:
-
After irradiation, place the tube on a magnetic stand to pellet the beads.
-
Carefully collect the supernatant, which now contains your released, 5'-phosphorylated oligonucleotide.[5]
-
-
Analysis:
-
The eluted oligonucleotide is ready for downstream applications or analysis.
-
To confirm cleavage efficiency, you can analyze the supernatant and the remaining beads by methods such as HPLC, MALDI-TOF mass spectrometry, or gel electrophoresis.[3][13] A successful cleavage will show the target molecule in the supernatant and not in subsequent washes of the beads.
-
References
- 1. glenresearch.com [glenresearch.com]
- 2. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. lifetein.com [lifetein.com]
- 5. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Photo-Cleavable Modifiers and Their use with Oligonucleotides | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Purification of DNA Nanoparticles Using Photocleavable Biotin Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 10.1039/C4RA15453C | (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions – a review† | chem960.com [m.chem960.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Biotinylated photocleavable PEI: Capture and triggered release of nucleic acids from solid supports - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in azide-alkyne cycloaddition and how to avoid them
Welcome to the Technical Support Center for Azide-Alkyne Cycloaddition Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you might encounter during your azide-alkyne cycloaddition reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: Why is my CuAAC reaction showing low or no product yield?
Several factors can contribute to poor yields in CuAAC reactions:
-
Inactive Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] To prevent this, it is crucial to degas your solvents and work under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Insufficient Reducing Agent: A reducing agent, most commonly sodium ascorbate (B8700270), is used to reduce Cu(II) to the active Cu(I) state.[3][4] Ensure you are using a fresh solution of sodium ascorbate, as it can degrade over time.[2]
-
Poor Reagent Quality: The purity of your azide (B81097) and alkyne starting materials is critical. Azides, in particular, can be unstable and should be stored properly.[1] Verify the integrity of your reagents using analytical methods like NMR or mass spectrometry.[2]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction.[1] Additionally, your substrate might chelate the copper catalyst, rendering it inactive.[1]
-
Inappropriate Reaction Conditions: The choice of solvent, pH, and temperature can significantly impact the reaction outcome. Ensure all reactants are fully dissolved.[1][2]
Q2: What are the most common side reactions in CuAAC and how can I minimize them?
The most prevalent side reaction is the oxidative homocoupling of terminal alkynes , also known as Glaser coupling, which forms a diyne byproduct.[1] This occurs in the presence of Cu(II) and oxygen.[1][5]
To minimize this side reaction:
-
Maintain Anaerobic Conditions: Thoroughly degas your solvents and maintain an inert atmosphere.[2][3]
-
Use an Adequate Amount of Reducing Agent: This ensures the copper remains in the active Cu(I) state.[1]
-
Utilize a Copper-Stabilizing Ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, accelerate the reaction, and protect biomolecules from oxidative damage.[3][5][6][7][8]
Another potential issue is the generation of reactive oxygen species (ROS) by the Cu/ascorbate system, which can damage sensitive biomolecules like proteins.[3][6] Using a ligand like THPTA can help mitigate this by acting as a sacrificial reductant.[3][6]
Q3: Can the buffer system affect my CuAAC reaction?
Yes, the choice of buffer is important.
-
Avoid High Concentrations of Chloride: Buffers with high chloride concentrations (>0.2 M) can compete for copper binding.[3][6]
-
Tris Buffers: Tris can also bind to copper and slow down the reaction.[3][6]
-
Phosphate Buffers: Copper-phosphate complexes can be insoluble. However, pre-mixing the copper source with a ligand can prevent precipitation in phosphate-based buffers.[3][6]
-
Recommended Buffers: Phosphate, acetate, HEPES, or MOPS buffers are generally suitable.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q1: My SPAAC reaction is slow or incomplete. What can I do?
The rate of SPAAC reactions is highly dependent on the cyclooctyne (B158145) used.
-
Cyclooctyne Choice: More strained cyclooctynes react faster. For instance, bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO).[9]
-
Reaction Conditions:
-
Temperature: Increasing the temperature (e.g., from 25°C to 37°C) can accelerate the reaction, but be mindful of the thermal stability of your biomolecules.[9][10]
-
pH: The optimal pH is typically between 7 and 8.5.[9][11][12]
-
Concentration: Increasing the concentration of reactants will increase the reaction rate.[10]
-
-
Steric Hindrance: Bulky groups near the azide or alkyne can slow the reaction.[9][10] Incorporating a PEG spacer can help by extending the reactive group away from the surface of a biomolecule.[10][11]
Q2: I am observing non-specific labeling in my SPAAC reaction. What is the cause?
While highly specific, SPAAC can have side reactions:
-
Reaction with Thiols: Some cyclooctynes, particularly BCN, can react with the sulfhydryl groups of cysteine residues in proteins.[13][14][15] This can be minimized by blocking free thiols with reagents like iodoacetamide (B48618) (IAM) prior to the SPAAC reaction.[14][15]
-
Presence of Sodium Azide: If your buffers contain sodium azide as a preservative, it can compete with your azide-functionalized molecule, reducing the efficiency of your intended reaction.[10]
Data Presentation
Table 1: Troubleshooting Guide for Low Yields in CuAAC Reactions
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction | Inactive catalyst (Cu(II) form) | Degas solvents thoroughly; use fresh sodium ascorbate; work under an inert atmosphere.[2] |
| Poor reagent quality | Verify the purity and integrity of azide and alkyne via analytical methods.[2] | |
| Steric hindrance | Increase reaction temperature or extend reaction time. If possible, redesign the substrate with a less hindered linker.[1] | |
| Side product formation | Oxidative homocoupling of alkyne | Maintain anaerobic conditions and ensure an adequate amount of reducing agent.[1] |
| Degradation of a sensitive substrate | Use a copper-stabilizing ligand (e.g., THPTA) to minimize the generation of reactive oxygen species.[1][7] Lower the reaction temperature.[1] | |
| Difficulty in purification | Persistent copper contamination | Use a combination of purification methods, such as treatment with a chelating resin followed by chromatography.[1] |
Table 2: Comparison of Common Cyclooctynes for SPAAC Reactions
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DBCO | ~0.1 - 1.0 | Widely used, high reactivity.[9][11][12][16] |
| BCN | ~0.1 - 1.0 | Highly reactive and stable, may be more stable than DBCO in the presence of thiols.[9][12][13] |
| DIBO | ~0.3 | High reactivity.[16] |
Rate constants can vary based on the specific azide, solvent, and reaction conditions.
Table 3: Effect of Reaction Conditions on SPAAC Rate
| Parameter | Effect on Reaction Rate | Recommendations |
| Temperature | Increasing temperature generally increases the rate. | Reactions are often performed at 25°C or 37°C.[9][10][11] |
| pH | Higher pH values (up to ~8.5) generally increase the rate. | Screen a pH range from 6.5 to 8.5.[9][11] |
| Buffer | Buffer composition can influence the reaction rate. | HEPES buffer has been shown to result in higher rate constants compared to PBS in some cases.[9][11] |
| Solvent | Organic co-solvents can impact the rate. | More aqueous solvent systems can lead to faster SPAAC reactions.[10][17] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for a CuAAC reaction.
-
Reagent Preparation:
-
Dissolve the azide (1.0 eq.) and alkyne (1.0-1.2 eq.) in a suitable degassed solvent mixture (e.g., t-BuOH/H₂O 1:1).[1]
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (B86663) (CuSO₄·5H₂O) (e.g., 100 mM in H₂O).[1]
-
Sodium ascorbate (e.g., 1 M in H₂O).[1]
-
A copper-chelating ligand (e.g., THPTA) in water.[2]
-
-
-
Reaction Setup:
-
In a clean reaction vessel, add the solution of your azide and alkyne.
-
To this mixture, add the ligand solution followed by the CuSO₄ solution. The order of addition is important to pre-form the copper-ligand complex.[2][7][8]
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).[1]
-
-
Reaction Incubation:
-
Work-up and Purification:
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general guideline for a SPAAC reaction.
-
Reagent Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-functionalized molecule.
-
Add the reaction buffer to achieve the desired final reaction concentration.
-
Initiate the reaction by adding the cyclooctyne stock solution. A 1.5 to 5-fold molar excess of one reagent is often used to drive the reaction to completion.[19]
-
Ensure the final concentration of any organic solvent is compatible with your molecules, especially if working with biomolecules (typically below 10% v/v).[19]
-
-
Reaction Incubation:
-
Incubate the reaction at the desired temperature (e.g., 25°C or 37°C).
-
The reaction progress can be monitored by HPLC, LC-MS, or spectrophotometrically by observing the disappearance of the DBCO absorbance around 309 nm.[10]
-
-
Purification:
-
Purify the conjugate using standard methods such as HPLC or size-exclusion chromatography.[19]
-
Visualizations
Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Troubleshooting guide for slow or incomplete SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Stability and proper storage of PC-Biotin-PEG4-PEG3-Azide
Technical Support Center: PC-Biotin-PEG4-PEG3-Azide
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, proper storage, and use of this compound. It includes frequently asked questions and troubleshooting advice to ensure successful experimental outcomes.
Section 1: Storage and Stability FAQs
This section addresses common questions regarding the proper handling and storage of this compound to maintain its integrity and reactivity.
Q: What are the recommended storage conditions for this compound?
Proper storage is critical to prevent degradation of the molecule's functional groups. Recommendations for the solid compound and solutions are summarized below.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Storage Container | Special Handling |
|---|---|---|---|---|
| Solid | -20°C[1][2][3][4] | Up to 24 months[1] | Tightly sealed, light-protected vial[2][3] | Protect from moisture[3] |
| Stock Solution | -20°C | Up to 1 month[5] | Amber vial or tube wrapped in foil | Prepare fresh solutions before use[2] |
| Stock Solution | -80°C | Up to 6 months[5] | Amber vial or tube wrapped in foil | Aliquot to avoid freeze-thaw cycles |
Q: How should I prepare and store stock solutions?
For optimal performance, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF before diluting with an aqueous buffer.[1] Always prepare fresh solutions for your experiments.[2] If you must store a stock solution, aliquot it into single-use volumes in light-protected containers and store at -20°C for up to one month or -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.
Q: What are the main factors affecting the stability of this reagent?
The stability of this compound is influenced by four primary factors: light, temperature, pH, and moisture. Each of these can compromise a different functional part of the molecule, leading to failed experiments.
Caption: Key factors affecting the stability of the reagent.
Q: Why is light protection so critical for this reagent?
The "PC" in the name stands for photocleavable.[2] The linker contains a group that is intentionally designed to break when exposed to UV light, allowing for the controlled release of conjugated molecules.[2][3] Exposing the reagent to light during storage or handling, even ambient lab light for prolonged periods, can cause premature cleavage, rendering it inactive for its intended purpose.[3]
Q: What are the specific handling precautions for the azide group?
Organic azides are high-energy molecules and can be sensitive to heat, shock, and pressure.[6][7][8]
-
Avoid Metals: Do not use metal spatulas or stir bars, as azides can react with metals to form highly sensitive and explosive metal azides.[6][8]
-
Avoid Acids: Do not expose the reagent to strong acids, which can form the toxic and explosive hydrazoic acid.[6]
-
Solvent Choice: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) for reactions, as they can form explosive diazidomethane compounds.[6][8]
-
Temperature Control: Do not heat azide-containing reaction mixtures unnecessarily.[6]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments using this compound.
Problem 1: Low Yield or Failure in Click Chemistry Reaction
Q: My copper-catalyzed (CuAAC) reaction is not working. What are the possible causes?
-
Reagent Degradation: The azide group may have degraded due to improper storage (e.g., exposure to heat or light).
-
Catalyst Issues: Ensure your copper(I) source is fresh. If using a copper(II) salt with a reducing agent like sodium ascorbate (B8700270), ensure the ascorbate solution is made fresh, as it oxidizes quickly.
-
Ligand Absence/Insufficiency: A copper-stabilizing ligand (e.g., TBTA) is often required to prevent catalyst disproportionation and protect biomolecules.
-
Reaction Quenching: Buffers containing amines (like Tris) or chelators (like EDTA) can interfere with the copper catalyst and should be avoided in the reaction mixture.[9]
Q: I'm seeing low efficiency in my strain-promoted (SPAAC) reaction. Why?
-
Steric Hindrance: Although the PEG spacer is designed to minimize this, the alkyne on your target molecule may be in a sterically hindered location, slowing the reaction.[1][2]
-
Reagent Purity: Verify the purity of both your alkyne-modified molecule and the this compound.
-
Incorrect Stoichiometry: Optimize the molar ratio of the azide reagent to your alkyne-modified molecule. An excess of the azide linker is typically used.
Problem 2: Inefficient Affinity Purification
Q: I've performed the click reaction, but I'm unable to pull down my target molecule with streptavidin beads. What went wrong?
-
Incomplete Click Reaction: The primary cause is often an inefficient click reaction. Troubleshoot the conjugation step first (see Problem 1).
-
Steric Hindrance at Biotin (B1667282): The biotin moiety may be inaccessible to the binding pocket of streptavidin.[10] The PEG spacer helps, but if the target molecule is very large or complex, binding can still be impeded.
-
Bead Capacity Exceeded: Ensure you are using a sufficient quantity of streptavidin beads for the amount of biotinylated protein you expect to capture.
-
Improper Washing: Overly harsh wash conditions can disrupt the biotin-streptavidin interaction, while insufficient washing can lead to high background from non-specific binding.
Problem 3: Premature Cleavage or Degradation
Q: I suspect my reagent has degraded. What are the causes?
-
Unintended Light Exposure: This is the most common cause of degradation for this specific molecule due to its photocleavable linker.[2][3] Always handle the solid and solutions in low-light conditions and use amber tubes.
-
Hydrolysis: The phosphocholine ester in the linker can be susceptible to hydrolysis, especially if stored in non-neutral pH aqueous solutions or exposed to moisture over time.[11][12][13] This is why it is recommended to store it as a solid or in an anhydrous solvent and to prepare aqueous solutions fresh.
Section 3: Experimental Protocols & Workflows
This section provides a generalized protocol for labeling an alkyne-modified protein and subsequently capturing it.
General Protocol: Protein Labeling and Affinity Capture
Objective: To conjugate this compound to an alkyne-modified protein via a copper-catalyzed click reaction (CuAAC) and then purify the labeled protein using streptavidin magnetic beads.
Materials:
-
Alkyne-modified protein in a non-amine, non-chelating buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Stock solutions (prepare fresh):
-
10 mM this compound in DMSO.
-
50 mM Copper(II) Sulfate (CuSO₄) in water.
-
50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand in water.
-
100 mM Sodium Ascorbate in water.
-
-
Streptavidin-coated magnetic beads.
-
Wash Buffers (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (optional, for non-cleavage based elution).
Methodology:
-
Prepare the "Click-Mix":
-
In a microfuge tube, combine the catalyst components. For a 100 µL final reaction volume, you might mix:
-
2 µL of 50 mM CuSO₄.
-
2 µL of 50 mM THPTA.
-
-
Vortex briefly to pre-form the copper-ligand complex.
-
-
Set up the Reaction:
-
In a separate tube, add your alkyne-modified protein (e.g., 50 µL of a 1 mg/mL solution).
-
Add the this compound stock solution to achieve a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein).
-
Add the pre-formed catalyst complex from Step 1 to the protein/azide mixture.
-
-
Initiate the Reaction:
-
Add 2 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction tube to reduce Cu(II) to the active Cu(I) state.
-
Adjust the final volume to 100 µL with buffer if necessary.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Affinity Capture:
-
Equilibrate the required amount of streptavidin magnetic beads by washing them three times with your wash buffer.
-
Add the entire click reaction mixture to the equilibrated beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin to bind to the streptavidin.
-
-
Wash:
-
Place the tube on a magnetic stand to capture the beads.
-
Carefully remove the supernatant (which contains unreacted components).
-
Wash the beads 3-5 times with 500 µL of wash buffer to remove non-specifically bound proteins.
-
-
Elution (via Photocleavage):
-
Resuspend the washed beads in a suitable buffer.
-
Expose the bead suspension to UV light (e.g., 365 nm) for a specified time (this needs to be optimized) to cleave the PC linker.
-
Place the tube back on the magnetic stand. The supernatant will now contain your released target protein, free of the biotin tag.
-
Caption: Workflow for bioconjugation, capture, and release.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. PC Biotin-PEG3-azide, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 3. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 4. biorbyt.com [biorbyt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acid-Triggered Transformation of Diortho Ester Phosphocholine Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing premature cleavage of PC-Biotin-PEG4-PEG3-Azide
Welcome to the technical support center for PC-Biotin-PEG4-PEG3-Azide. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stability and handling of this photocleavable (PC) linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a multifunctional chemical tool used in bioconjugation and antibody-drug conjugate (ADC) development.[1][2] It features a biotin (B1667282) group for strong binding to streptavidin, a photocleavable (PC) linker that can be broken by UV light, a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer for improved solubility, and a terminal azide (B81097) group for "click chemistry" reactions.[1][3]
Q2: What is the primary application of the photocleavable linker?
A2: The photocleavable linker allows for the controlled release of conjugated molecules from a substrate.[4][5] After immobilizing a biomolecule via the biotin-streptavidin interaction, it can be released by exposing it to UV light at a specific wavelength, typically around 340-365 nm.[6][7][8] This is advantageous because it avoids the harsh chemical or enzymatic conditions often required to break the strong biotin-streptavidin bond.[9][10]
Q3: What is the function of the azide group?
A3: The azide group is a versatile chemical handle used in click chemistry. It allows for the covalent attachment of the entire linker to molecules containing an alkyne group through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[1][11]
Q4: How stable is the azide functional group during storage and typical reactions?
A4: The azide group is generally stable under common bioconjugation conditions, such as amine-acid coupling reactions.[12] However, it is sensitive to strong acids, which can form toxic and explosive hydrazoic acid, and reducing agents like thiols.[12][13] It is also crucial to avoid mixing azides with heavy metals (like copper or brass fittings) or halogenated solvents.[13]
Q5: What are the recommended storage conditions for this reagent?
A5: To prevent degradation, this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is -20°C.[5][14][15] The reagent should be kept in light-blocking containers, such as amber vials, to prevent premature cleavage of the photosensitive linker.[16][17][18]
Troubleshooting Guide: Preventing Premature Cleavage
Premature cleavage of the photocleavable linker is a critical issue that can lead to loss of sample and failed experiments. This guide addresses the most common causes and provides solutions.
| Problem ID | Observation | Potential Cause | Recommended Solution |
| PC-01 | Loss of biotin binding affinity before intended UV exposure. | Unintentional Light Exposure: The PC linker has been prematurely cleaved by ambient light. | 1. Work in a Dark Environment: Handle the reagent in a darkened room or under red/amber light conditions.[16] 2. Use Opaque Containers: Store and handle the reagent in amber vials or tubes wrapped in aluminum foil.[16][19] 3. Minimize Exposure Time: Limit the time the reagent is exposed to any light source during experimental setup. |
| PC-02 | Cleavage observed in control samples not exposed to UV light. | Chemical Incompatibility: A component in the buffer or reaction mixture is causing chemical degradation of the linker. | 1. Review Buffer Components: Ensure buffers do not contain strong reducing agents or components that could interact with the nitrobenzyl core. 2. Adjust pH: Maintain a neutral to slightly acidic pH (6.0-7.5), as extreme pH values can sometimes affect linker stability.[20] 3. Perform a Stability Test: Incubate the linker in your experimental buffer (in the dark) and analyze for cleavage over time using HPLC or mass spectrometry. |
| PC-03 | Inconsistent results and low yield of released product after UV cleavage. | Incorrect Wavelength or Insufficient Light Dose: The UV light source is not optimal for cleavage, or the exposure time is too short. | 1. Verify Wavelength: Ensure your UV source emits light in the 340-365 nm range, which is optimal for most nitrobenzyl-based linkers.[6][7][21] 2. Optimize Exposure Time: Perform a time-course experiment to determine the minimum exposure needed for complete cleavage without damaging the target molecule.[9] 3. Check Light Intensity: Use a photometer to measure the power of your UV lamp at the sample distance. A low intensity (e.g., 1-5 mW/cm²) may require longer exposure.[15] |
| PC-04 | Degradation of the target biomolecule after UV exposure. | Photodamage: The high-energy UV light is damaging the attached protein, peptide, or nucleic acid. | 1. Reduce Exposure Time: Use the minimum UV exposure time necessary for efficient cleavage, as determined by your optimization experiment. 2. Use a Filter: Employ a band-pass filter to narrow the UV light to the specific cleavage wavelength and remove more damaging, shorter wavelengths. 3. Consider Scavengers: In some cases, adding radical scavengers like antioxidants to the solution can help mitigate photodamage, but their compatibility must be tested.[16] |
Key Experimental Parameters
The following table summarizes critical quantitative data for working with nitrobenzyl-based photocleavable linkers.
| Parameter | Recommended Value / Condition | Rationale & Citation |
| Storage Temperature | -20°C | Prevents thermal and light-induced degradation over time.[5][15] |
| Cleavage Wavelength | 340 - 365 nm | Optimal wavelength range for efficient cleavage of the o-nitrobenzyl group.[6][7][21] |
| Recommended Solvents | DMSO, DMF, Acetonitrile (B52724)/Water | Solvents in which the reagent is soluble and stable.[5][22] |
| Incompatible Reagents | Strong reducing agents (e.g., DTT, TCEP), strong acids, heavy metals (with azide), halogenated solvents (with azide). | These can cause degradation of the linker or hazardous side reactions with the azide group.[13] |
Key Experimental Protocols
Protocol 1: Testing for Premature Cleavage
This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of the PC-linker in your experimental buffer.
Objective: To determine if components in the experimental buffer cause degradation of the this compound linker in the absence of UV light.
Materials:
-
This compound
-
Experimental Buffer (e.g., PBS, pH 7.4)
-
Control Buffer (e.g., 50% Acetonitrile in water)
-
Amber or foil-wrapped microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Sample Preparation:
-
Test Sample: Dilute the stock solution to 100 µM in your experimental buffer in an amber tube.
-
Control Sample: Dilute the stock solution to 100 µM in the control buffer in an amber tube.
-
Time Zero (T=0) Sample: Immediately inject 20 µL of the Test Sample into the HPLC.
-
-
Incubation: Incubate both the Test and Control samples at your experimental temperature (e.g., 37°C) in complete darkness for a set period (e.g., 2, 4, 8, and 24 hours).
-
HPLC Analysis:
-
At each time point, inject 20 µL of the incubated Test and Control samples into the HPLC.
-
Use a gradient of acetonitrile and water (with 0.1% TFA) to elute the compounds.
-
Monitor the elution profile at a wavelength appropriate for the nitrobenzyl group (e.g., 260 nm or 280 nm).[6]
-
-
Data Analysis:
-
Compare the chromatograms of the T=0 sample with the incubated samples.
-
The appearance of new peaks or a decrease in the area of the main peak for the intact linker indicates cleavage. Premature cleavage is confirmed if this occurs significantly in the Test Sample compared to the Control.
-
Protocol 2: Standard Photocleavage Procedure
Objective: To correctly perform the photocleavage of a biotinylated molecule immobilized on streptavidin beads.
Materials:
-
Streptavidin-coated magnetic beads
-
Your biotinylated molecule of interest (conjugated with this compound)
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., PBS)
-
UV lamp with an emission peak at ~365 nm (e.g., a handheld UV lamp or a UV transilluminator)
-
Amber or opaque tubes
Procedure:
-
Immobilization: Incubate your biotinylated molecule with streptavidin beads according to the bead manufacturer's protocol to allow for binding.
-
Washing: Wash the beads 3-5 times with Wash Buffer to remove any unbound molecules. Perform all steps under low light conditions.
-
Resuspension: Resuspend the beads in a suitable Elution Buffer in a clear, UV-transparent tube (e.g., a standard polypropylene (B1209903) tube).
-
Photocleavage:
-
Elution: After irradiation, place the tube on a magnetic stand to pellet the beads.
-
Collection: Carefully collect the supernatant, which now contains your photoreleased molecule, free of the biotin tag.
-
Analysis: Analyze the collected supernatant using appropriate methods (e.g., SDS-PAGE, mass spectrometry) to confirm successful cleavage and release.
Visual Diagrams
Caption: Key functional components of the this compound reagent.
Caption: Troubleshooting workflow for diagnosing premature photocleavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 4. lifetein.com [lifetein.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. vectorlabs.com [vectorlabs.com]
- 15. This compound, 2055198-04-2 | BroadPharm [broadpharm.com]
- 16. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 17. newji.ai [newji.ai]
- 18. chinaplasticbottles.com [chinaplasticbottles.com]
- 19. camlab.co.uk [camlab.co.uk]
- 20. hiyka.com [hiyka.com]
- 21. seas.upenn.edu [seas.upenn.edu]
- 22. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying PC-Biotin-PEG4-PEG3-Azide Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins labeled with PC-Biotin-PEG4-PEG3-Azide.
Experimental Workflow Overview
The overall process involves three main stages: labeling the target protein via a click chemistry reaction, capturing the biotinylated protein using streptavidin-functionalized resin, and finally, eluting the purified protein by photocleavage of the linker.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker?
A1: Each part of the linker has a specific role:
-
PC (Photocleavable) group: Allows for the release of the captured protein from the streptavidin resin under mild conditions using UV light.
-
Biotin: A small molecule with an exceptionally high affinity for streptavidin, enabling highly specific capture of the labeled protein.
-
PEG4-PEG3 (Polyethylene Glycol) spacer: This flexible, hydrophilic spacer improves the solubility of the linker and the labeled protein, reduces non-specific binding, and minimizes steric hindrance between the protein and the biotin moiety, facilitating efficient capture by streptavidin.[1][2]
-
Azide (B81097): This functional group is used for "click chemistry," allowing for a highly specific and efficient covalent attachment of the linker to a protein that has been modified to contain an alkyne group.[3][4]
Q2: What are the advantages of using a photocleavable linker for elution?
A2: The strong interaction between biotin and streptavidin often requires harsh, denaturing conditions for elution (e.g., boiling in SDS-PAGE loading buffer or using high concentrations of guanidine (B92328) HCl).[5][6] A photocleavable linker offers several advantages:
-
Mild Elution Conditions: Elution is achieved by exposing the sample to UV light (typically in the 300-365 nm range), which is a non-denaturing condition that preserves the protein's native structure and function.[7][8]
-
Reagent-Free: No harsh chemicals are needed for elution, simplifying downstream applications.[5]
-
High Purity: Since elution is highly specific to the photocleavage of the linker, co-elution of non-specifically bound proteins or streptavidin from the resin is minimized.[9]
Q3: Can I use this linker if my protein has an azide group instead of an alkyne?
A3: No, this specific linker contains an azide group. For the click chemistry reaction to work, your protein of interest must be modified to contain a complementary alkyne group (e.g., through metabolic labeling with an alkyne-containing unnatural amino acid or by chemical modification).[3]
Q4: What is the molecular fragment left on the protein after photocleavage?
A4: After photocleavage, a small molecular fragment from the linker will remain covalently attached to your protein. For some commercially available PC-biotin azide linkers, this residual mass is approximately 100.7 Da.[5][8] It is crucial to account for this mass modification in downstream analyses such as mass spectrometry.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of proteins labeled with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotin Labeling | Inefficient Click Chemistry Reaction: Incorrect concentrations of reagents, inactive catalyst, or presence of interfering substances. | Optimize the concentrations of copper, ligand, and reducing agent (see Table 1 below). Ensure the copper (I) catalyst is freshly prepared. Remove any substances that can interfere with the reaction, such as DTT or other reducing agents not part of the catalyst system.[5][10] |
| Steric Hindrance: The alkyne group on the protein is not accessible. | Ensure the PEG spacer is of sufficient length to overcome steric hindrance. If possible, redesign the protein modification site to be in a more exposed region. | |
| Degradation of Reagents: The this compound linker may be degraded. | Store the linker protected from light and moisture as recommended by the manufacturer. Prepare solutions fresh before use. | |
| High Non-Specific Binding to Streptavidin Beads | Insufficient Washing: Wash steps are not stringent enough to remove all non-specifically bound proteins. | Increase the number of wash steps or the stringency of the wash buffers. Consider adding low concentrations of detergents (e.g., 0.1% Tween-20) or increasing the salt concentration (e.g., up to 1M KCl) in the wash buffers.[11] |
| Hydrophobic or Ionic Interactions: The protein itself or contaminants in the lysate are binding non-specifically to the beads. | Pre-clear the lysate by incubating it with beads that do not have streptavidin to remove proteins that bind non-specifically to the bead matrix.[11] The PEG linker on the biotin reagent should help minimize this, but optimization may still be needed.[12] | |
| Endogenously Biotinylated Proteins: The sample contains naturally biotinylated proteins that are co-purified. | This is a common issue. Using the photocleavable linker helps ensure that only the specifically labeled proteins are eluted upon UV exposure, as the endogenously biotinylated proteins will remain bound to the beads.[5] | |
| Low Yield of Eluted Protein | Incomplete Photocleavage: Insufficient UV exposure time or incorrect wavelength. | Optimize the UV exposure time. Start with a short exposure (e.g., 5-10 minutes) and increase as needed. Ensure the UV lamp has an emission peak in the 300-365 nm range.[7][13] Keep the sample cool during irradiation to prevent heat-induced denaturation. |
| Precipitation of Protein on Beads: The protein may aggregate or precipitate on the beads during the purification process. | Ensure all buffers are compatible with your protein's stability. Consider adding a non-ionic detergent to the elution buffer. | |
| Protein Lost During Wash Steps: Wash conditions are too harsh, causing the labeled protein to dissociate from the beads. | This is unlikely due to the high affinity of the biotin-streptavidin interaction. If this is suspected, analyze the wash fractions by Western blot to confirm. | |
| Multiple Bands in Eluted Sample | Protein Degradation: Proteases in the cell lysate have partially degraded the target protein. | Add a protease inhibitor cocktail to the lysis buffer.[14] |
| Non-Specific Labeling: The click chemistry reaction is labeling other proteins in the lysate. | This can occur, especially with copper-catalyzed reactions in complex lysates.[10] Optimize the click chemistry conditions (see Table 1) and ensure to remove excess alkyne-modified protein if possible before adding the biotin-azide linker. |
Table 1: Recommended Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Recommended Concentration | Notes |
| Copper (II) Sulfate (CuSO₄) | 50 - 100 µM | Higher concentrations are generally not necessary and may increase protein damage.[10][15] |
| Copper-chelating Ligand (e.g., THPTA) | At least 5-fold molar excess over Copper | The ligand protects the protein from oxidative damage and accelerates the reaction.[10] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Should be added last to initiate the reaction. A fresh solution should always be used.[10][15] |
| This compound | 2- to 10-fold molar excess over alkyne-protein | The optimal ratio should be determined empirically. |
| Alkyne-modified Protein | 1 - 10 µM | The reaction works well even at low protein concentrations. |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Protein with this compound via CuAAC
This protocol is a general guideline for a copper-catalyzed click chemistry reaction.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris if not essential.
-
This compound
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, prepared fresh)
-
DMSO (for dissolving the biotin-azide linker if needed)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 1-10 µM) in the reaction buffer.
-
Add the this compound to the protein solution to the desired final concentration (e.g., 2- to 10-fold molar excess over the protein). If the linker is dissolved in DMSO, ensure the final DMSO concentration does not exceed 5%.
-
Prepare a premix of CuSO₄ and the ligand. For a 100 µL final reaction volume, you might mix 0.5 µL of 20 mM CuSO₄ and 1 µL of 50 mM THPTA.
-
Add the CuSO₄/ligand premix to the protein/linker solution and mix gently. This results in a final concentration of 100 µM CuSO₄ and 500 µM THPTA.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM (e.g., 2.5 µL of a 100 mM stock for a 100 µL reaction).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Proceed to remove excess unreacted biotin-azide linker using a desalting column or dialysis. This step is crucial to prevent the free linker from saturating the streptavidin beads.
Protocol 2: Affinity Purification and Photocleavage
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
High Salt Wash Buffer (e.g., PBS with 1M NaCl)
-
Elution Buffer (e.g., PBS or a buffer suitable for your downstream application)
-
UV lamp with an emission peak between 300-365 nm (e.g., a Black Ray UV lamp)[7]
-
Collection tubes
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions with the Binding/Wash Buffer.
-
Binding: Incubate the biotinylated protein sample with the washed streptavidin beads for 1 hour at room temperature with gentle rotation.
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and remove the supernatant.
-
Wash the beads three times with 10 bead volumes of Binding/Wash Buffer.
-
(Optional) For increased stringency, perform one wash with the High Salt Wash Buffer, followed by two more washes with the standard Binding/Wash Buffer.
-
-
Elution by Photocleavage:
-
After the final wash, resuspend the beads in a minimal volume of Elution Buffer.
-
Transfer the bead slurry to a UV-transparent tube or plate.
-
Place the sample on a cold block (to dissipate heat) and irradiate with UV light (300-365 nm) for a predetermined optimal time (e.g., 10-30 minutes). The optimal time should be determined empirically for your specific protein and setup.[7]
-
Pellet the beads and carefully collect the supernatant containing your purified protein.
-
Perform a second elution by adding fresh Elution Buffer to the beads, irradiating again for a shorter duration (e.g., 5 minutes), and collecting the supernatant. Pool the eluates.
-
-
Analysis: Analyze the purified protein by SDS-PAGE, Western blot, or mass spectrometry. Remember to account for the small mass addition from the cleaved linker.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative recovery of biotinylated proteins from streptavidin-based affinity chromatography resins. [sonar.ch]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Cleavable Affinity Biotinylating Agent Reveals a Retinoid Binding Role for RPE65 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Impact of steric hindrance on PC-Biotin-PEG4-PEG3-Azide reactions
Welcome to the technical support center for PC-Biotin-PEG4-PEG3-Azide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to steric hindrance in bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a multifunctional linker used in bioconjugation.[1][2][3][4] Its key components are:
-
Photocleavable (PC) Linker: This allows for the release of the conjugated molecule from biotin (B1667282) upon exposure to UV light, enabling controlled release and elution.[1][5]
-
Biotin: A small vitamin that forms a very strong and specific interaction with avidin (B1170675) and streptavidin, commonly used for affinity purification and detection.[1][5]
-
PEG4 and PEG3 Spacers: These polyethylene (B3416737) glycol (PEG) units provide a flexible spacer arm that increases the water solubility of the reagent and helps to reduce steric hindrance between the conjugated molecules.[1][5]
-
Azide (B81097) Group (-N3): This functional group is used for "click chemistry," specifically for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne-containing molecules.[6][7]
Q2: What are the primary applications of this compound?
This reagent is primarily used for:
-
Bioconjugation: Covalently attaching biotin to proteins, antibodies, or other biomolecules for detection, purification, or targeted delivery.[1]
-
Antibody-Drug Conjugate (ADC) Synthesis: As a cleavable linker to attach cytotoxic drugs to antibodies.[2][3][4][6]
-
Probe Development: Creating photo-responsive biotinylated probes for use in proteomics and cellular imaging.[1][5]
-
Affinity Capture and Release: Immobilizing biomolecules on streptavidin-coated surfaces and subsequently releasing them under UV light.[5]
Q3: What type of "click chemistry" reactions can the azide group participate in?
The terminal azide group can react with:
-
Terminal Alkynes: In the presence of a copper(I) catalyst (CuAAC). This is a highly efficient and widely used reaction.[6][8]
-
Strained Cyclooctynes (e.g., DBCO, BCN): Through a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This is advantageous for in vivo applications where copper toxicity is a concern.[6][7]
Q4: How does the PEG spacer help in overcoming steric hindrance?
The PEG spacer arm physically separates the biotin moiety from the azide reactive group and, consequently, from the molecule it will be conjugated to. This separation provides flexibility and reduces the spatial interference that can occur when large biomolecules are brought into close proximity, thereby facilitating a more efficient reaction.[5][9] For a successful interaction between biotin and streptavidin, a certain minimum spacer length is often required to allow the biotin to fit into the binding pocket of the streptavidin tetramer.[9]
Troubleshooting Guide
This guide addresses common problems encountered during conjugation reactions with this compound.
Problem 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Steric Hindrance | If the alkyne group on your target molecule is in a sterically hindered environment, the PEG spacer of the this compound may not be sufficient. Consider engineering your target molecule to place the alkyne in a more accessible location. For antibodies, consider different labeling strategies that target more accessible amino acid residues. |
| Inefficient Reaction Kinetics | Optimize the reaction buffer. For CuAAC, HEPES buffer can be more effective than PBS.[10] Avoid buffers containing primary amines like Tris, as they can interfere with the reaction. For SPAAC, a slightly alkaline pH (7.5-8.5) can increase the reaction rate.[10] Increase the reaction time (up to 24-48 hours) and/or temperature (room temperature or 37°C).[10] |
| Degraded Reagents | Ensure this compound has been stored properly at -20°C, protected from light and moisture.[10] Prepare fresh solutions of all reactants before each experiment. |
| Incorrect Reagent Concentrations | Increase the concentration of one or both reactants. Click chemistry reactions are often more efficient at higher concentrations.[10] For antibody labeling, ensure the antibody concentration is within the recommended range (e.g., >0.5 mg/mL).[11] |
| Issues with Copper Catalyst (CuAAC) | For CuAAC, ensure a fresh solution of the copper(I) catalyst and a reducing agent (e.g., sodium ascorbate) are used. The presence of chelating agents (e.g., EDTA) in your buffers can inactivate the copper catalyst. |
Problem 2: Non-Specific Binding or Background Signal
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | The biotin and linker can sometimes non-specifically associate with other proteins. Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your washing buffers to minimize these interactions. |
| Presence of Endogenous Biotinylated Proteins | Cells naturally contain biotinylated proteins. To reduce this background, you can perform a pre-clearing step by incubating your sample with streptavidin-agarose beads before adding the this compound conjugate. |
| Inefficient Washing Steps | Increase the number and duration of washing steps after the binding of the biotinylated molecule to the streptavidin support to remove non-specifically bound molecules. |
Problem 3: Inefficient Photocleavage
| Potential Cause | Recommended Solution |
| Incorrect UV Wavelength or Intensity | Ensure you are using the correct wavelength of UV light as specified by the manufacturer for the photocleavable linker (typically in the range of 365 nm). The intensity and duration of UV exposure may need to be optimized for your specific experimental setup. |
| Quenching of Photocleavage Reaction | Some buffers or media components can quench the photocleavage reaction. If possible, perform the photocleavage in a simple, clean buffer like PBS or HEPES. |
| Incomplete Illumination | Ensure that the entire sample is evenly illuminated with the UV light source. For larger volumes, this may require mixing during exposure. |
Experimental Protocols
Protocol 1: General Protocol for CuAAC Conjugation of an Alkyne-Modified Protein
-
Preparation of Reactants:
-
Dissolve the alkyne-modified protein in an amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) in water.
-
Prepare a 50 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of a copper(I)-stabilizing ligand (e.g., TBTA) in DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein.
-
Add the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.
-
Add the copper(II) sulfate and stabilizing ligand to a final concentration of 1 mM each.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Remove the excess unreacted this compound and catalyst components using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
-
Verification of Conjugation:
-
Confirm the successful conjugation by techniques such as SDS-PAGE (observing a band shift), mass spectrometry (detecting the mass increase), or a Western blot using a streptavidin-HRP conjugate.
-
Visualizations
References
- 1. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. PC Biotin-PEG3-azide, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Antibody Conjugation Troubleshooting [bio-techne.com]
Technical Support Center: Catalyst Poisoning in Copper-Catalyzed Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve issues related to catalyst poisoning in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of copper-catalyzed click chemistry?
A: Catalyst poisoning refers to the deactivation of the copper catalyst by chemical substances that bind to its active sites. This interaction reduces or completely halts the catalyst's activity, leading to a decrease in reaction rate and overall yield. These "poisons" can be impurities in your starting materials, reagents, solvents, or even byproducts of the reaction itself.[1]
Q2: What are the common signs that my click reaction is suffering from catalyst poisoning?
A: The primary indicators of catalyst poisoning include:
-
A significant and sudden drop in the reaction rate or a complete failure of the reaction to proceed.[1][2]
-
The reaction stalls after some initial conversion.
-
Inconsistent results between batches or experiments.
-
A noticeable change in the color of the reaction mixture.[1]
-
The need for harsher reaction conditions (e.g., higher temperature or catalyst loading) to achieve the same results as before.[2]
Q3: What are the most common catalyst poisons in CuAAC reactions?
A: A variety of functional groups and impurities can act as catalyst poisons. Some of the most common culprits include:
-
Thiols and other sulfur-containing compounds: These are potent poisons due to the strong coordination of sulfur to the copper catalyst.[3]
-
Phosphines: While some phosphine (B1218219) ligands can be beneficial, certain types or excess concentrations can interfere with the catalytic cycle.
-
Halides: Impurities containing halides can negatively impact the catalyst.[1]
-
Strongly coordinating ligands or functional groups on substrates: If a substrate or reagent contains a functional group that binds too strongly to the copper, it can inhibit the reaction.
-
Certain nitrogen-containing compounds: While many nitrogen-based ligands are used to stabilize the catalyst, some nitrogen heterocycles or amines can act as inhibitors.
Q4: How can I prevent catalyst poisoning in my click chemistry experiments?
A: Proactive measures are the most effective way to prevent catalyst poisoning:
-
Use high-purity reagents and solvents: Whenever possible, use reagents and solvents that are specifically designated for sensitive catalytic reactions. If necessary, purify your starting materials and solvents before use.
-
Degas your reaction mixture: Dissolved oxygen can lead to the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[4] Degassing your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles is crucial.
-
Use appropriate ligands: Stabilizing ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can protect the Cu(I) catalyst from oxidation and disproportionation.[5]
-
Optimize reaction conditions: Use the minimum necessary amount of catalyst and reagents to avoid potential side reactions and the introduction of impurities.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Issue 1: My CuAAC reaction has a very low yield or is not working at all.
-
Question: I've set up my click reaction with an azide (B81097) and a terminal alkyne, but I'm seeing little to no product formation. What could be the cause?
-
Answer: A low or non-existent yield is a common problem that can often be traced back to catalyst poisoning. The first step is to systematically evaluate your reaction components and setup.
-
Potential Cause 1: Inactive Catalyst. The active catalyst in CuAAC is Cu(I). If your Cu(I) source has been oxidized to Cu(II) due to improper storage or exposure to air, the reaction will not proceed efficiently.[4]
-
Solution: Use a freshly opened bottle of your Cu(I) salt or generate the Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270).[6] Always prepare your catalyst solution just before use.
-
-
Potential Cause 2: Impurities in Reagents or Solvents. Trace impurities in your azide, alkyne, or solvent can act as potent catalyst poisons.
-
Solution: Refer to the "Experimental Protocols" section for a guide on purifying your reagents. Consider using a different batch or supplier for your starting materials and high-purity, degassed solvents.
-
-
Potential Cause 3: Inhibitory Functional Groups. Your azide or alkyne substrate may contain a functional group that is interfering with the catalyst.
-
Solution: Analyze the structure of your substrates for known inhibitory groups (see Table 2 below). If possible, consider a synthetic route that avoids or protects these functional groups.
-
-
Issue 2: My click reaction starts but then stalls before completion.
-
Question: My reaction seems to be working initially, as I can see some product forming, but then it stops, leaving a significant amount of starting material. Why is this happening?
-
Answer: A stalled reaction often points to a component being consumed or a poison being generated over the course of the reaction.
-
Potential Cause 1: Depletion of the Reducing Agent. If you are generating Cu(I) in situ with a reducing agent like sodium ascorbate, it can be consumed by reacting with dissolved oxygen over time.[4]
-
Solution: Ensure your reaction is thoroughly deoxygenated and maintained under an inert atmosphere. You can try adding a second portion of the reducing agent to restart the reaction.[4]
-
-
Potential Cause 2: Byproduct Inhibition. The reaction itself might be generating a byproduct that poisons the catalyst.
-
Solution: Monitor your reaction by TLC or LC-MS to check for the formation of any significant byproducts. If a byproduct is suspected, you may need to adjust the reaction conditions (e.g., temperature, concentration) to minimize its formation.
-
-
Potential Cause 3: Gradual Leaching of a Poison. An impurity might be slowly leaching from your reaction vessel or stir bar.
-
Solution: Ensure all your glassware is scrupulously clean. Avoid using rubber septa or other materials that could be a source of leachable impurities.
-
-
Data Presentation
Table 1: Common Catalyst Poisons in Copper-Catalyzed Click Chemistry and Mitigation Strategies
| Poison Class | Specific Examples | Probable Mechanism of Poisoning | Mitigation Strategies |
| Sulfur Compounds | Thiols (e.g., glutathione), thioethers, disulfides, thiophenes | Strong coordination of sulfur to the Cu(I) center, displacing the alkyne or azide and forming a stable, inactive complex.[3] | Use a sacrificial metal like Zn(II) or Ni(II) to bind to the thiols.[7] Increase the catalyst and ligand loading. Purify starting materials to remove sulfur impurities. |
| Phosphorus Compounds | Phosphines (e.g., TCEP) | Can act as a reducing agent for the azide or bind too strongly to the copper, inhibiting the catalytic cycle.[7] | Use ascorbate as the reducing agent instead of TCEP. If a phosphine ligand is necessary, use it in the optimal stoichiometric ratio. |
| Halides | Residual halides from synthesis (e.g., I⁻, Br⁻, Cl⁻) | Can coordinate to the copper center and affect its catalytic activity. | Purify starting materials thoroughly to remove residual halides. |
| Strongly Coordinating Substrates | Molecules with strong chelating groups (e.g., EDTA, some amino acids) | The substrate itself can sequester the copper catalyst, preventing it from participating in the click reaction.[7] | Increase the copper and ligand concentration. Use a less coordinating buffer. Add a sacrificial metal ion.[7] |
| Oxidizing Agents | Dissolved oxygen | Oxidizes the active Cu(I) to the inactive Cu(II).[4] | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂). Use a reducing agent like sodium ascorbate.[6] |
Table 2: Functional Group Tolerance in CuAAC Reactions (Qualitative)
| Functional Group | Tolerance | Notes |
| Alcohols, Phenols | High | Generally well-tolerated. |
| Ethers | High | Generally well-tolerated. |
| Esters, Amides | High | Generally well-tolerated. |
| Carboxylic Acids | Medium-High | Can sometimes interfere depending on the conditions. The carboxylate can act as a ligand. |
| Aldehydes, Ketones | High | Generally well-tolerated. |
| Alkenes | High | Generally well-tolerated. |
| Nitro Groups | High | Generally well-tolerated. |
| Primary and Secondary Amines | Medium | Can coordinate to the copper catalyst and inhibit the reaction. Protection may be necessary in some cases. |
| Thiols | Low | Strong catalyst poison.[3] Protection or removal is almost always necessary. |
| Phosphines | Low-Medium | Can act as poisons depending on their structure and concentration. |
| Halogens (on substrate) | High | Generally well-tolerated. |
Experimental Protocols
Protocol 1: Diagnosing Catalyst Poisoning in a CuAAC Reaction
This protocol provides a systematic approach to determine if catalyst poisoning is the cause of a failed or low-yielding click reaction.
Materials:
-
Your azide and alkyne starting materials
-
A control azide (e.g., benzyl (B1604629) azide) and a control alkyne (e.g., phenylacetylene) of known high purity
-
High-purity, degassed solvents (e.g., THF, t-BuOH/H₂O)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A stabilizing ligand (e.g., THPTA or TBTA)
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
Control Reaction:
-
Set up a small-scale control reaction using your standard protocol but with the high-purity control azide and control alkyne.
-
Monitor the reaction by TLC or LC-MS.
-
Expected Result: This reaction should proceed to completion with a high yield. If it does not, there is a fundamental issue with your reagents (copper source, reducing agent, ligand) or your general procedure (e.g., insufficient degassing).
-
-
Testing Your Azide:
-
Set up a reaction using your azide starting material and the high-purity control alkyne.
-
Monitor the reaction and compare its progress to the control reaction.
-
Interpretation:
-
If this reaction fails or is significantly slower than the control, it is highly likely that your azide or impurities within it are poisoning the catalyst.
-
If the reaction proceeds normally, your azide is likely not the source of the problem.
-
-
-
Testing Your Alkyne:
-
Set up a reaction using your alkyne starting material and the high-purity control azide.
-
Monitor the reaction and compare its progress to the control reaction.
-
Interpretation:
-
If this reaction fails or is significantly slower than the control, your alkyne or impurities within it are the likely culprits.
-
If the reaction proceeds normally, your alkyne is likely not the source of the problem.
-
-
-
Testing Your Solvent:
-
If both your azide and alkyne appear to be fine in the test reactions, the issue may lie with your solvent.
-
Repeat the control reaction using a freshly opened bottle of high-purity, degassed solvent from a different supplier.
-
Interpretation: If the reaction now proceeds as expected, your previous solvent was likely contaminated.
-
Protocol 2: Purification of Reagents to Remove Potential Catalyst Poisons
If the diagnostic protocol suggests that one of your starting materials is contaminated, the following general purification strategies can be employed.
For Solid Starting Materials (Azides or Alkynes):
-
Recrystallization: This is an effective method for removing many types of impurities. Choose a solvent system in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: If recrystallization is not effective or your compound is an oil, purification by silica (B1680970) gel column chromatography can remove polar or non-polar impurities.
For Liquid Starting Materials and Solvents:
-
Distillation: For volatile liquids, distillation can be an effective purification method. For solvents, distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF) under an inert atmosphere can remove water and other impurities.
-
Passing through a Plug of Adsorbent: For non-volatile liquid starting materials or to further purify solvents, passing the liquid through a short plug of activated alumina (B75360) or silica gel can remove polar impurities.
For Biomolecules:
-
Dialysis or Size Exclusion Chromatography: For larger biomolecules like proteins or oligonucleotides, dialysis against a buffer containing a chelating agent like EDTA can remove contaminating metal ions.[8] Size exclusion chromatography can also be used to separate the desired biomolecule from smaller impurities.
Mandatory Visualization
Figure 1: Catalytic Cycle of CuAAC
Figure 2: Mechanism of Catalyst Poisoning
Figure 3: Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Incomplete reaction of PC-Biotin-PEG4-PEG3-Azide with target molecule
Technical Support Center: Bioconjugation
This guide addresses the issue of incomplete reaction of PC-Biotin-PEG4-PEG3-Azide with a target molecule, a common challenge encountered by researchers in bioconjugation and drug development. The underlying reaction is a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism involving this compound?
A1: this compound is a chemical reagent used for bioconjugation.[1][2] It features an azide (B81097) (-N3) group that specifically reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group, on your target molecule.[1][3][4] This reaction is a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which forms a stable triazole linkage without the need for a cytotoxic copper catalyst.[3][5][6][] The reaction is bio-orthogonal, meaning it is highly specific and does not interfere with native biological functional groups.[5][6][]
Q2: What are the optimal reaction conditions for a SPAAC reaction?
A2: SPAAC reactions are robust and can proceed under a range of conditions.[8] Typically, they are efficient at temperatures from 4°C to 37°C, with higher temperatures leading to faster rates.[8] The reaction is often carried out for 4 to 12 hours at room temperature, but incubation can be extended up to 48 hours to maximize yield, particularly for sensitive biomolecules that require incubation at 4°C.[8] The choice of buffer can also influence reaction rates; for example, HEPES buffer at pH 7 has been shown to yield higher reaction rates compared to PBS at the same pH.[9][10][11][12]
Q3: How can I confirm the activity of my starting materials?
A3: To ensure your reagents are active, it is recommended to use fresh materials.[13] DBCO reagents, in particular, can degrade over time, especially if not stored properly away from moisture.[8][14] The stability of your reagents can be monitored using techniques like HPLC or NMR to check for degradation products. For a functional check, you can perform a small-scale control reaction with known active components to verify that the reaction conditions are optimal.
Q4: What are the most common reasons for low yield in SPAAC reactions?
A4: Low yields in SPAAC reactions can stem from several factors.[11] These include degraded reagents, suboptimal reaction conditions (such as pH, temperature, or reaction time), incorrect stoichiometry between the azide and alkyne components, and the presence of interfering substances in the reaction buffer.[13] Additionally, steric hindrance, where the reactive groups are not easily accessible on the molecules, can also lead to incomplete reactions.[15]
Troubleshooting Guide for Incomplete Reaction
This guide provides a structured approach to diagnosing and resolving low-yield SPAAC reactions.
| Potential Cause | Diagnostic Check | Recommended Solution |
| 1. Reagent Quality & Stability | Analyze starting materials (Azide-reagent and DBCO-target) via Mass Spectrometry or HPLC to check for degradation. DBCO compounds can be sensitive to moisture and prolonged storage.[8][14] | Use fresh reagents. Store stock solutions in single-use aliquots at -20°C or below, protected from light and moisture.[16] Bring reagents to room temperature before opening to prevent condensation.[8] |
| 2. Reaction Stoichiometry | Re-verify the concentrations of both the azide-linker and the DBCO-modified target molecule. Ensure calculations for molar ratios are accurate. | Optimize the molar ratio of reactants. A common starting point is to use a 1.5 to 3-fold molar excess of the less critical or more abundant component.[5][8] For precious molecules, this can be inverted.[8] |
| 3. Reaction Conditions | Review the reaction buffer, pH, temperature, and incubation time. Studies show that buffer choice can significantly impact reaction rates.[9][10][11][12] | Perform small-scale pilot reactions to test different conditions. Screen various buffers (e.g., HEPES, PBS) and pH levels (typically 7-8.5).[9][10][11] Consider increasing the reaction time or temperature (e.g., 24-48 hours at room temperature or 37°C).[8] |
| 4. Interfering Substances | Check the composition of your buffers and solutions for any substances that could interfere with the reaction. Avoid buffers containing sodium azide, as it can react with and quench the DBCO group.[5][6] | If the target molecule solution contains interfering substances, perform a buffer exchange using desalting columns or dialysis before the conjugation reaction.[14] |
| 5. Solubility Issues | Visually inspect the reaction mixture for any precipitation. Poor solubility of a reactant can significantly lower the effective concentration and impede the reaction. | If a reagent has poor aqueous solubility, dissolve it first in a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction mixture.[8] Keep the final organic solvent concentration low (typically below 20%) to avoid protein precipitation.[8] The PEG linkers on the reagent are designed to enhance water solubility.[17] |
| 6. Steric Hindrance | This is a design-level issue where the reactive azide or DBCO groups are not physically accessible for reaction. This can be a factor with large, complex biomolecules.[15] | While difficult to resolve for an existing experiment, for future designs, consider using reagents with longer PEG linkers to increase the distance between the label and the target molecule, which can improve accessibility.[9][10][12] |
Experimental Protocols
General Protocol for SPAAC Conjugation
This protocol provides a general guideline for conjugating an azide-modified molecule (e.g., this compound) to a DBCO-modified target molecule (e.g., a protein).
1. Reagent Preparation:
-
Azide-Reagent Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
DBCO-Target Molecule Solution: Prepare your DBCO-modified target molecule in a reaction buffer that is free of azides.[5][6] A recommended buffer is 1x PBS or HEPES at pH 7.4.[11]
2. Reaction Setup:
-
Combine the DBCO-target molecule and the Azide-reagent in a microcentrifuge tube.
-
The recommended molar ratio is typically between 1.5 to 10 equivalents of the azide-reagent to one equivalent of the DBCO-target molecule.[8]
-
If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is below 20%.[8]
3. Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.[5][8] For potentially slow reactions, the incubation time can be extended up to 48 hours.[8]
4. Purification (Optional but Recommended):
-
After incubation, the conjugated product can be purified from excess, unreacted azide-reagent using methods such as size-exclusion chromatography (SEC), dialysis, or HPLC.[8]
Visualizations
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low bioconjugation yield.
SPAAC Reaction Pathway
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. chempep.com [chempep.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 16. benchchem.com [benchchem.com]
- 17. lumiprobe.com [lumiprobe.com]
Effect of pH on the stability and reactivity of PC-Biotin-PEG4-PEG3-Azide
This technical support center provides guidance on the stability and reactivity of PC-Biotin-PEG4-PEG3-Azide, addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for storing this compound?
For optimal stability, it is recommended to store this compound in a slightly acidic to neutral buffer, ideally between pH 6.0 and 7.5. Storage in basic conditions (pH > 8.0) should be avoided to prevent the hydrolysis of the phosphocholine (B91661) ester bond. For long-term storage, aliquoting the compound in a suitable buffer and storing it at -20°C or -80°C is advisable.
Q2: How does pH affect the reactivity of the azide (B81097) group in click chemistry?
The reactivity of the azide group in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions is influenced by pH. The reaction is typically most efficient in the pH range of 7.5 to 8.5. At lower pH values, the concentration of the catalytically active copper(I) species can be reduced, leading to a slower reaction rate. In strain-promoted azide-alkyne cycloaddition (SPAAC), the reaction is less sensitive to pH and can proceed efficiently over a broader pH range, typically from 4.0 to 10.0.
Q3: My click chemistry reaction with this compound is not working. What are the potential causes related to pH?
If you are performing a CuAAC reaction, an incorrect pH is a common reason for failure. Ensure your reaction buffer is within the optimal range of pH 7.5-8.5. If the pH is too low, the reaction may be inhibited. Additionally, ensure that your buffers do not contain chelating agents, such as EDTA, which can sequester the copper catalyst. For SPAAC reactions, pH is less likely to be the primary cause of failure unless it is at an extreme that would degrade one of the reactants.
Q4: Can the biotin (B1667282) moiety be affected by pH?
The biotin molecule itself is generally stable across a wide pH range. However, the amide bond linking the biotin to the PEG chain can be susceptible to hydrolysis under strongly acidic (pH < 2) or strongly basic (pH > 12) conditions, especially at elevated temperatures. Under typical experimental conditions (pH 4-10), the amide bond is stable.
Troubleshooting Guides
Issue 1: Degradation of the Compound Upon Storage
Symptoms:
-
Loss of reactivity of the azide group.
-
Appearance of unexpected peaks in HPLC or mass spectrometry analysis.
-
Reduced binding affinity of the biotin group.
Possible Cause:
-
Hydrolysis of the phosphocholine headgroup at a non-optimal pH.
Troubleshooting Steps:
-
Verify Storage Buffer pH: Check the pH of the buffer used for storing the compound.
-
Aliquot and Store Properly: For long-term storage, aliquot the compound into smaller volumes in a buffer at pH 6.0-7.5 and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Perform Stability Test: If degradation is suspected, perform a stability study by incubating the compound at different pH values and analyzing the samples by HPLC or mass spectrometry over time.
Issue 2: Low Yield in Click Chemistry Reaction
Symptoms:
-
Incomplete reaction as determined by TLC, HPLC, or other analytical methods.
-
Low yield of the desired conjugate.
Possible Causes:
-
Suboptimal pH for a CuAAC reaction.
-
Presence of interfering substances in the reaction mixture.
Troubleshooting Steps:
-
Optimize Reaction pH: For CuAAC, ensure the reaction is performed in a buffer with a pH between 7.5 and 8.5.
-
Buffer Exchange: If your sample is in a buffer with an incompatible pH, perform a buffer exchange using a desalting column or dialysis into the appropriate reaction buffer.
-
Check for Contaminants: Ensure that your reagents and buffers are free from contaminants that could inhibit the reaction, such as heavy metals or chelating agents.
Quantitative Data
Table 1: pH Stability of Key Functional Groups
| Functional Group | pH Range of Stability | Conditions to Avoid |
| Phosphocholine Ester | 4.0 - 8.0 | Strong acids (pH < 4) and strong bases (pH > 8) |
| Amide (Biotin Linkage) | 3.0 - 11.0 | Extreme pH (< 2 or > 12) and high temperatures |
| PEG Ether Linkages | 2.0 - 12.0 | Generally very stable |
| Azide | 3.0 - 11.0 | Strongly reducing conditions |
Table 2: Optimal pH for Azide Reactions
| Reaction Type | Optimal pH Range | Notes |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 7.5 - 8.5 | Reaction rate is significantly lower at pH < 7. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 4.0 - 10.0 | Generally less sensitive to pH than CuAAC. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound via HPLC
Objective: To determine the stability of the compound at different pH values over time.
Materials:
-
This compound
-
Buffers at various pH values (e.g., pH 4.0, 7.4, 9.0)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Methodology:
-
Prepare solutions of this compound at a known concentration in each of the test buffers.
-
Take an initial sample (t=0) from each solution and analyze it by HPLC to obtain a baseline chromatogram.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analyze each aliquot by HPLC.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the parent compound peak over time.
-
Calculate the percentage of the compound remaining at each time point for each pH condition.
Visualizations
Caption: Workflow for assessing the pH stability of this compound.
Caption: Potential degradation pathways of the phosphocholine group at different pH values.
Caption: Troubleshooting logic for low yield in click chemistry reactions.
Validation & Comparative
A Head-to-Head Comparison: Validating Protein Biotinylation with PC-Biotin-PEG4-PEG3-Azide versus Traditional Methods
A comprehensive guide for researchers on effectively validating protein biotinylation, comparing the performance of the modern click chemistry reagent PC-Biotin-PEG4-PEG3-Azide with the conventional NHS-Biotin. This guide provides detailed experimental protocols, quantitative comparisons, and visual workflows to ensure the success of your biotinylation experiments.
In the realm of life sciences research, the covalent attachment of biotin (B1667282) to proteins is a cornerstone technique for a multitude of applications, including protein purification, immobilization, and detection. The success of these downstream applications hinges on the accurate validation of successful biotinylation. This guide offers a detailed comparison of validation methodologies for proteins biotinylated with the advanced, cleavable click chemistry reagent, this compound, against the widely used, amine-reactive NHS-Biotin.
The Contenders: A Tale of Two Biotinylation Reagents
This compound represents a new era of site-specific and controlled biotinylation.[1][2][3][4][5] This reagent features a terminal azide (B81097) group that allows for a highly specific and efficient copper-catalyzed or copper-free "click" reaction with a corresponding alkyne-modified protein.[6] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[7] A key feature of this reagent is its photocleavable (PC) linker, which allows for the mild release of the biotinylated protein from streptavidin, a significant advantage for downstream applications like mass spectrometry.[3][4]
NHS-Biotin (N-Hydroxysuccinimide-Biotin) is a traditional and widely utilized biotinylation reagent that reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein surface.[8] While effective, this method can result in heterogeneous labeling and potential disruption of protein function if critical amine groups are modified.[9]
This guide will delve into three common methods for validating the successful biotinylation of proteins using both this compound and NHS-Biotin: the HABA assay, streptavidin gel-shift assay, and mass spectrometry.
Quantitative Comparison of Validation Methods
The choice of validation method depends on the specific experimental needs, including the requirement for quantification, the availability of specialized equipment, and the desired level of detail. The following tables provide a quantitative comparison of these methods.
| Validation Method | This compound | NHS-Biotin | Key Performance Parameters |
| HABA Assay | Moderate | High | Signal-to-Noise Ratio: Generally lower due to potential steric hindrance from the PEG linker affecting the interaction with avidin.[9][10][11] |
| Quantitative Range: Typically in the low micromolar range. | Quantitative Range: Similar to PC-Biotin, but can be more accurate for highly labeled proteins. | ||
| Ease of Use: Simple, colorimetric assay.[1] | Ease of Use: Simple, colorimetric assay.[1] | ||
| Streptavidin Gel-Shift | High | High | Qualitative Assessment: Clear band shift indicates successful biotinylation.[12] |
| Semi-Quantitative: Densitometry can estimate the percentage of biotinylated protein.[13] | Semi-Quantitative: Densitometry can estimate the percentage of biotinylated protein.[13] | ||
| Specificity: High, based on the specific biotin-streptavidin interaction. | Specificity: High, based on the specific biotin-streptavidin interaction. | ||
| Mass Spectrometry | High | High | Site of Biotinylation: Precisely identifies the modified amino acid residues.[14][15][16] |
| Confirmation of Cleavage: Can verify the cleavage of the photocleavable linker.[15] | Confirmation of Labeling: Confirms the mass shift corresponding to biotinylation. | ||
| Quantitative Analysis: Label-free or label-based quantification can determine the extent of biotinylation.[16] | Quantitative Analysis: Label-free or label-based quantification can determine the extent of biotinylation. |
Experimental Protocols
Detailed methodologies for biotinylation and subsequent validation are crucial for reproducible results.
Protein Biotinylation Protocols
1. Biotinylation using this compound (via Click Chemistry)
This protocol assumes the protein of interest has been metabolically labeled with an alkyne-containing amino acid.
-
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
DMSO
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 mg/mL), this compound (5-10 molar excess), and the copper-chelating ligand.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate (B8700270) to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.
-
2. Biotinylation using NHS-Biotin
-
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of NHS-Biotin in DMSO or DMF immediately before use.
-
Add a 10-20 fold molar excess of the NHS-Biotin stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.
-
Validation Protocols
1. HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This colorimetric assay quantifies the amount of biotin incorporated into a protein.[1][17][18]
-
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
-
-
Procedure:
-
Add 900 µL of HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500_initial).
-
Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for 2 minutes.
-
Measure the absorbance at 500 nm again (A500_final).
-
The change in absorbance (ΔA500 = A500_initial - A500_final) is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.
-
2. Streptavidin Gel-Shift Assay
This method provides a qualitative or semi-quantitative assessment of biotinylation by observing a shift in the protein's molecular weight upon binding to streptavidin.[12][13]
-
Materials:
-
Biotinylated protein sample
-
Streptavidin
-
SDS-PAGE gel and electrophoresis apparatus
-
Coomassie Brilliant Blue or other protein stain
-
-
Procedure:
-
Incubate the biotinylated protein with a molar excess of streptavidin for 15-30 minutes at room temperature.
-
As a negative control, incubate the unbiotinylated protein with streptavidin.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue.
-
A shift in the molecular weight of the biotinylated protein band upon incubation with streptavidin confirms successful biotinylation. The intensity of the shifted and unshifted bands can be used for semi-quantitative analysis using densitometry.
-
3. Mass Spectrometry
Mass spectrometry provides the most detailed information, including the precise location and extent of biotinylation.[14][15][16]
-
Sample Preparation:
-
The biotinylated protein is first purified to remove any unreacted biotinylation reagent.
-
For proteins biotinylated with this compound, the photocleavable linker can be cleaved by exposure to UV light (e.g., 365 nm) prior to digestion.
-
The protein is then digested into smaller peptides using a protease such as trypsin.
-
The resulting peptide mixture can be enriched for biotinylated peptides using streptavidin-coated beads.
-
The enriched peptides are then eluted and prepared for mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
The peptide sample is separated by liquid chromatography (LC) and then introduced into the mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio of the peptides.
-
By comparing the mass of the modified peptides to the theoretical mass of the unmodified peptides, the presence and location of the biotin modification can be confirmed.
-
Quantitative mass spectrometry techniques can be used to determine the relative abundance of biotinylated peptides.[16]
-
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Conclusion
Validating the successful biotinylation of proteins is a critical step in ensuring the reliability of a wide range of biological assays. The choice between a modern, site-specific reagent like this compound and a traditional reagent such as NHS-Biotin will depend on the specific experimental goals. While NHS-Biotin offers a straightforward approach for general labeling, this compound provides greater control, site-specificity, and the advantage of a cleavable linker.
This guide has provided a comprehensive overview of the key validation methods—the HABA assay, streptavidin gel-shift assay, and mass spectrometry—along with detailed protocols and comparative data. By carefully selecting the appropriate biotinylation reagent and validation strategy, researchers can confidently proceed with their downstream applications, armed with the knowledge that their proteins are effectively and verifiably biotinylated.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 4. biorbyt.com [biorbyt.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. mesoscale.com [mesoscale.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Researcher's Guide to Peptide Analysis Using PC-Biotin-PEG4-PEG3-Azide and its Alternatives in Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of mass spectrometry-based proteomics, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of PC-Biotin-PEG4-PEG3-Azide, a photocleavable biotin (B1667282) probe, with other commonly used alternatives. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decision-making for your peptide analysis studies.
Introduction to this compound
This compound is a versatile reagent for the biotinylation of alkyne-modified peptides and proteins. Its structure incorporates several key features: a biotin moiety for strong affinity to streptavidin, a long polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for "click" chemistry reactions. The most notable feature of this reagent is its photocleavable (PC) linker, which allows for the mild and efficient release of captured biomolecules upon exposure to UV light.[1] This is a significant advantage over traditional biotin-streptavidin affinity purification methods that often require harsh, denaturing conditions for elution, which can lead to sample contamination and loss.[1][2]
The azide group enables covalent labeling of alkyne-containing molecules through two primary bioorthogonal "click" chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). This versatility allows for its application in a wide range of experimental setups.
Comparison of Peptide Labeling Reagents
The selection of a biotinylation reagent for mass spectrometry analysis hinges on several factors, including the nature of the biological sample, the experimental workflow, and the desired downstream analysis. Here, we compare this compound with two major classes of alternative reagents: acid-cleavable and reduction-cleavable biotin azides.
A key study by Li, Z., et al. (2022) benchmarked the performance of five commercially available cleavable biotin tags, including photocleavable, acid-cleavable (featuring a dialkoxydiphenylsilane moiety, DADPS), and reduction-cleavable (containing a disulfide bond) linkers, across three common chemoproteomic workflows.[3][4] Their findings provide a valuable framework for comparing the performance of these different cleavage chemistries.
| Reagent Type | Cleavage Condition | Advantages | Disadvantages |
| Photocleavable (e.g., this compound) | UV light (e.g., 365 nm) | - Mild, reagent-free cleavage.[1][2]- Minimal residual mass tag on the peptide. | - Can be less efficient than acid-cleavable methods.[3][4]- Potential for light-sensitive samples to be affected. |
| Acid-Cleavable (e.g., DADPS-Biotin-Azide) | Mild acid (e.g., formic acid) | - High cleavage efficiency.[3][4][5]- Outperforms other methods in enrichment efficiency and yield in certain workflows.[3][4] | - Not suitable for acid-sensitive post-translational modifications.- Can introduce formate (B1220265) adducts as a side reaction.[3][4] |
| Reduction-Cleavable (e.g., Disulfide-Biotin-Azide) | Reducing agents (e.g., DTT, TCEP) | - Effective cleavage under specific conditions. | - Can be less efficient than acid-cleavable methods.[3][4]- Potential for incomplete reduction or side reactions. |
| Non-Cleavable (e.g., Biotin-PEG3-Azide) | Harsh denaturation (e.g., boiling in SDS) | - Strong, stable linkage. | - Harsh elution conditions can lead to co-elution of contaminants.[1][2]- Can interfere with mass spectrometry analysis. |
Quantitative Performance Data
The study by Li, Z., et al. (2022) provides quantitative insights into the performance of different cleavable tags in a peptide-centric chemoproteomics workflow. The following table summarizes the number of identified labeled peptides for each type of cleavable tag in their optimized workflow ("Workflow A: protein 'click', peptide 'capture'").
| Cleavable Tag Type | Number of Identified Labeled Peptides |
| Acid-Cleavable (DADPS) | ~2500 |
| Photocleavable | ~1500 |
| Reduction-Cleavable | ~1200 |
Data is approximated from the figures presented in Li, Z., et al. J. Proteome Res. 2022, 21, 5, 1349–1358.[3][4]
These data suggest that while the acid-cleavable DADPS linker demonstrated the highest performance in terms of peptide identifications in this specific workflow, the photocleavable linker still enabled the identification of a substantial number of peptides, outperforming the reduction-cleavable option.[3][4] The choice of workflow is also critical, as the study found that the "protein 'click', peptide 'capture'" approach was generally superior for all tested tags.[3][4]
Experimental Protocols
Below are detailed protocols for the labeling, enrichment, and mass spectrometry analysis of peptides using this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Peptides
This protocol is suitable for in vitro labeling of purified alkyne-modified peptides.
Materials:
-
Alkyne-modified peptide sample
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Streptavidin agarose (B213101) resin
-
Wash Buffer: 0.1% SDS in PBS
-
Elution Buffer: PBS
-
UV lamp (365 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare fresh stock solutions of 50 mM CuSO₄ in water, 50 mM TCEP in water, and 1.7 mM TBTA in DMSO/t-butanol (1:4).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified peptide sample (e.g., 100 µg in PBS), 1 µL of 10 mM this compound, 1 µL of 50 mM CuSO₄, 1 µL of 50 mM TCEP, and 1 µL of 1.7 mM TBTA.
-
Incubate the reaction for 1 hour at room temperature with gentle shaking.
-
-
Enrichment of Biotinylated Peptides:
-
Add 50 µL of a 50% slurry of streptavidin agarose resin to the reaction mixture.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
Centrifuge the sample at 1,000 x g for 1 minute and discard the supernatant.
-
Wash the resin three times with 500 µL of Wash Buffer, followed by three washes with 500 µL of PBS.
-
-
Photocleavage and Elution:
-
Resuspend the washed resin in 100 µL of PBS.
-
Expose the sample to a 365 nm UV lamp at a close distance for 30-60 minutes on ice.
-
Centrifuge at 1,000 x g for 1 minute and carefully collect the supernatant containing the cleaved peptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the eluted peptides using a C18 StageTip or equivalent.
-
Dry the sample in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Labeling in Cell Lysates
This protocol is suitable for labeling proteins modified with a strained alkyne (e.g., DBCO, BCN) in a complex biological sample.
Materials:
-
Cell lysate containing strained alkyne-modified proteins
-
This compound
-
Lysis Buffer (e.g., RIPA buffer)
-
Streptavidin magnetic beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl in 50 mM HEPES pH 7.5
-
Wash Buffer 3: 50 mM Tris-HCl pH 7.5, 1 M NaCl
-
Elution Buffer: PBS
-
UV lamp (365 nm)
-
Trypsin (mass spectrometry grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells containing the strained alkyne-modified proteins in an appropriate lysis buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
-
SPAAC Labeling:
-
To 1 mg of total protein, add this compound to a final concentration of 100 µM.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin magnetic beads to the labeled lysate and incubate for 1 hour at 4°C with rotation.
-
Isolate the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3, followed by a final wash with PBS.
-
-
On-Bead Digestion and Elution:
-
Resuspend the beads in 100 µL of 50 mM ammonium (B1175870) bicarbonate.
-
Reduce the proteins by adding DTT to 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate by adding IAA to 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Photocleavage and Peptide Recovery:
-
After digestion, wash the beads twice with PBS.
-
Resuspend the beads in 100 µL of PBS and expose to a 365 nm UV lamp for 30-60 minutes on ice.
-
Collect the supernatant containing the released, formerly biotinylated peptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip.
-
Dry the sample and resuspend for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for peptide analysis using this compound.
Caption: Comparison of elution strategies for different biotinylation reagents.
Conclusion
This compound is a valuable tool for the mass spectrometry analysis of peptides, offering the significant advantage of mild, photocleavable elution. While quantitative studies suggest that acid-cleavable reagents like DADPS-biotin may offer higher identification yields in certain workflows, the photocleavable approach provides a robust alternative, particularly for acid-sensitive samples, and still delivers high-quality data. The choice between these reagents should be guided by the specific requirements of the experiment, including the nature of the target molecules and the desired balance between elution efficiency and the preservation of sample integrity. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to make an optimal choice for their proteomics research.
References
A Comparative Guide to Cleavable Biotinylation Reagents: Featuring PC-Biotin-PEG4-PEG3-Azide
In the fields of proteomics, drug development, and molecular biology, the biotin-streptavidin interaction is a cornerstone for detecting and purifying biomolecules due to its high affinity and specificity.[1] However, the strength of this bond makes the elution of biotinylated targets from streptavidin supports challenging, often requiring harsh, denaturing conditions that compromise the biological activity of the molecule of interest.[2] Cleavable biotinylation reagents elegantly solve this problem by incorporating a linker between the biotin (B1667282) moiety and the reactive group that can be broken under specific, mild conditions.[3]
This guide provides a detailed comparison of various cleavable biotinylation reagents, with a special focus on PC-Biotin-PEG4-PEG3-Azide, a versatile reagent featuring a photocleavable linker.
Overview of this compound
This compound is a multi-functional biotinylation reagent designed for modern bioconjugation techniques.[4][5][6][7][8] Its key components are:
-
Photocleavable (PC) Linker : A 2-nitrobenzyl group that breaks upon exposure to UV light (typically 300-365 nm), releasing the captured molecule.[9][10][11]
-
PEG Spacer (PEG4-PEG3) : A 7-unit polyethylene (B3416737) glycol chain that enhances water solubility, reduces non-specific binding, and provides a flexible spacer to minimize steric hindrance.[4][12]
-
Azide (B81097) Group : A terminal azide that allows for highly specific covalent attachment to alkyne-modified molecules via "click chemistry" (CuAAC or SPAAC reactions).[4][13]
This combination of features makes it particularly useful for applications requiring controlled, reagent-free release of targets, such as in photocontrolled bioconjugation and targeted drug delivery.[7]
Comparison of Cleavable Biotinylation Reagents
Cleavable biotin reagents are primarily categorized by their cleavage mechanism. The choice of reagent depends on the nature of the target molecule and the experimental conditions.
| Linker Type | Reagent Example(s) | Cleavage Condition | Efficiency | Biocompatibility | Advantages | Disadvantages |
| Photocleavable (PC) | PC-Biotin-Azide, dUTP-PC-Biotin | UV Light (300-365 nm) | High (>95%)[14] | Good; avoids chemical reagents. | Rapid, reagent-free cleavage; high spatiotemporal control.[14][15] | UV can potentially damage sensitive biomolecules. |
| Disulfide-Based | NHS-SS-Biotin, Biotin-HPDP | Reducing Agents (DTT, TCEP)[3] | High | Moderate; reducing agents can disrupt native disulfide bonds in proteins.[16] | Well-established chemistry; efficient cleavage.[12] | Potential for off-target effects on proteins; requires removal of reducing agents. |
| Acid-Labile | DADPS-Biotin-Alkyne | Mild Acid (e.g., 10% Formic Acid)[17][18] | High | Good; mild acid is often compatible with downstream analysis like mass spectrometry. | Mild cleavage conditions; compatible with MS.[17] | Not suitable for acid-sensitive biomolecules. |
| Base-Labile (Dde) | Dde Biotin-Azide | Hydrazine (B178648) or high pH | High | Moderate; hydrazine can be toxic. | Orthogonal to many other chemistries.[19] | Cleavage conditions can be harsh for some applications. |
| Enzymatically Cleavable | Biotin-Val-Cit-PAB-OH | Specific Proteases (e.g., Cathepsin B) | High (in presence of enzyme) | High (enzyme-specific) | Highly specific cleavage; biocompatible. | Requires presence and activity of a specific enzyme. |
Experimental Protocols & Methodologies
Biotinylation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for labeling an alkyne-modified biomolecule with an azide-containing biotin reagent like this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Sodium Ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.4)
Protocol:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer.
-
Prepare a fresh premix of CuSO₄ and THPTA in buffer.
-
Add the this compound to the biomolecule solution.
-
Add the CuSO₄/THPTA premix to the reaction.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the biotinylated product to remove excess reagents using appropriate methods like dialysis, gel filtration, or precipitation.[20]
Affinity Purification of Biotinylated Molecules
Materials:
-
Streptavidin-conjugated agarose (B213101) or magnetic beads
-
Biotinylated sample
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution/Cleavage Buffer (specific to the linker)
Protocol:
-
Equilibrate the streptavidin beads with the Binding/Wash Buffer.
-
Incubate the biotinylated sample with the equilibrated beads for 30-60 minutes with gentle agitation to allow binding.
-
Wash the beads several times with Binding/Wash Buffer to remove non-specifically bound molecules.
-
Proceed to the specific cleavage protocol for elution.
Cleavage Protocols
a) Photocleavage (for PC-Biotin Reagents):
-
Resuspend the washed beads from the purification step in a suitable, transparent buffer.
-
Transfer the suspension to a UV-transparent plate or tube.
-
Irradiate the sample with UV light (300-365 nm) for 5-15 minutes at a close distance (e.g., 15 cm).[21] The optimal time may require empirical determination.
-
Separate the beads (e.g., by centrifugation or magnetic separation).
-
The supernatant now contains the purified, released biomolecule, which has a 5'-phosphate group if it was an oligonucleotide.[16][21]
b) Disulfide Bond Cleavage:
-
Resuspend the washed beads in a buffer containing a reducing agent (e.g., 50 mM DTT or 20 mM TCEP).[2][3]
-
Incubate at room temperature or 37°C for 30-60 minutes.
-
Separate the beads. The supernatant contains the eluted biomolecule.
c) Acid-Labile Cleavage:
-
Resuspend the washed beads in a buffer containing a mild acid (e.g., 10% formic acid).[17][18]
-
Incubate at room temperature for 30-60 minutes.[17]
-
Separate the beads. The supernatant contains the eluted biomolecule.
Visualizations
References
- 1. Biotinylation - Wikipedia [en.wikipedia.org]
- 2. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorbyt.com [biorbyt.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idtdna.com [idtdna.com]
- 12. hiyka.com [hiyka.com]
- 13. abpbio.com [abpbio.com]
- 14. pnas.org [pnas.org]
- 15. Photocleavable PC Biotin Oligo Modification [biosyn.com]
- 16. glenresearch.com [glenresearch.com]
- 17. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. researchgate.net [researchgate.net]
The Decisive Advantage: Why PC-Biotin-PEG4-PEG3-Azide Outshines Non-Cleavable Biotin Linkers in Modern Proteomics
In the landscape of molecular biology and drug discovery, the specific and high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of purification and detection methodologies. However, the very strength of this interaction has long presented a significant challenge: the harsh, denaturing conditions required to break the bond often compromise the integrity and function of the captured biomolecules. The advent of photocleavable (PC) biotin linkers, such as PC-Biotin-PEG4-PEG3-Azide, offers an elegant solution, enabling the gentle release of captured targets through photo-irradiation, thereby preserving their native state for downstream analysis. This guide provides a detailed comparison, supported by experimental insights, to illuminate the advantages of this technology for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Non-Cleavable Biotin Linkers
| Feature | This compound | Non-Cleavable Biotin Linkers |
| Elution Method | UV light exposure (e.g., 365 nm) | Harsh denaturing agents (e.g., 8M Guanidine-HCl, boiling in SDS-PAGE buffer), low pH |
| Elution Conditions | Mild, non-denaturing, physiological buffer conditions | Harsh, denaturing, often irreversible |
| Preservation of Protein Integrity | High; preserves native protein conformation and function | Low; often leads to denaturation and loss of function |
| Recovery of Protein Complexes | Excellent; allows for the isolation of intact multi-protein complexes | Poor; disrupts protein-protein interactions |
| Purity of Eluted Sample | High; minimizes co-elution of streptavidin and non-specifically bound proteins | Lower; risk of streptavidin contamination and non-specific background |
| Downstream Application Compatibility | Mass spectrometry, functional assays, structural biology (Cryo-EM, X-ray crystallography) | Primarily compatible with denaturing analyses like Western blotting and SDS-PAGE |
| Regenerability of Solid Support | Not applicable; elution is based on linker cleavage | Possible, but often inefficient and can lead to carryover |
The Core Advantage: A Mechanism of Gentle Release
The fundamental difference lies in the elution strategy. Non-cleavable biotin linkers rely on disrupting the biotin-streptavidin interaction itself, which is one of the strongest non-covalent bonds known in nature. This necessitates extreme conditions that unfold proteins and dissociate complexes.
In contrast, this compound incorporates a photocleavable moiety within its structure. This allows the biotin tag to be severed from the captured molecule upon exposure to UV light, releasing the target into a mild buffer while the biotin remains bound to the streptavidin-coated support.
A Head-to-Head Comparison of PC-Biotin-PEG4-PEG3-Azide and Other Click Chemistry Reagents for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation techniques, the selection of appropriate reagents is paramount. This guide provides an objective comparison of PC-Biotin-PEG4-PEG3-Azide with other prominent click chemistry reagents, supported by a synthesis of available experimental data and detailed protocols. We will delve into the key performance characteristics of these molecules to empower informed decisions in your research.
At the forefront of modern bioconjugation, "click chemistry" offers a suite of reactions prized for their high efficiency, specificity, and biocompatibility. Central to these reactions are azide- and alkyne-functionalized molecules that form stable triazole linkages. This compound has emerged as a versatile tool, integrating a photocleavable linker, a biotin (B1667282) handle for affinity purification, and a polyethylene (B3416737) glycol (PEG) spacer for enhanced solubility and reduced steric hindrance. This guide will compare its performance attributes against other widely used biotin-azide and dibenzocyclooctyne (DBCO)-biotin reagents.
Performance Comparison of Click Chemistry Reagents
The choice between different click chemistry reagents hinges on the specific requirements of the experiment, including the biological environment (in vitro vs. in vivo), the need for copper catalysis, and the desired efficiency and kinetics of the reaction.
| Feature | This compound | Standard Biotin-Azide (with PEG) | DBCO-Biotin (with PEG) |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1][2] | Primarily CuAAC[3] | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Requirement | Copper (I) for CuAAC; None for SPAAC[1] | Copper (I)[3] | None |
| Biocompatibility | SPAAC is highly biocompatible for live-cell applications. CuAAC can be cytotoxic due to the copper catalyst, though ligands can mitigate this.[4] | Lower biocompatibility in vivo due to copper catalyst requirement. | High biocompatibility, ideal for in vivo and live-cell labeling.[5] |
| Reaction Kinetics | SPAAC is generally slower than CuAAC.[6] | CuAAC offers very fast reaction kinetics.[7] | Fast kinetics for a copper-free reaction, but generally slower than CuAAC. |
| Cleavability | Photocleavable (2-nitrobenzyl linker) allows for release of captured molecules with UV light.[1][8] | Typically non-cleavable, forming a stable triazole linkage. | Typically non-cleavable, forming a stable triazole linkage. |
| Key Advantages | Spatiotemporal control of release, versatile for both CuAAC and SPAAC.[1] | High reaction efficiency and kinetics with CuAAC. | Excellent for in vivo applications where copper is toxic. |
| Considerations | Potential for premature cleavage with light exposure. Stability of the 2-nitrobenzyl linker in highly reductive environments should be considered. | Copper toxicity can be a concern for in vivo studies. | The bulky DBCO group may cause steric hindrance in some applications. |
| PEG Spacer | Yes (PEG4-PEG3), enhances solubility and reduces steric hindrance.[1] | Commonly available with various PEG spacer lengths.[3] | Commonly available with various PEG spacer lengths. |
| Cell Permeability | PEGylation generally reduces passive cell permeability.[9] The specific permeability would need experimental validation. | PEGylation can decrease cellular uptake.[10][11] | PEGylation can decrease cellular uptake.[10][11] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the biotinylation of an alkyne-modified protein in a cell lysate using a biotin-azide reagent.
Materials:
-
Alkyne-modified protein in cell lysate
-
Biotin-azide reagent (e.g., this compound or other biotin-azide)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Copper-chelating ligand solution (e.g., THPTA at 100 mM in water)
-
Reducing agent solution (e.g., sodium ascorbate (B8700270) at 300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
-
DMSO (for dissolving reagents if necessary)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein lysate with the biotin-azide reagent. The final concentration of the biotin-azide should be in molar excess to the alkyne-modified protein.
-
Add the copper-chelating ligand solution to the mixture and vortex briefly.
-
Add the CuSO4 solution and vortex briefly.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution and vortex immediately.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
The biotinylated protein is now ready for downstream applications such as enrichment with streptavidin beads.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for labeling an azide-modified protein with a DBCO-biotin reagent.
Materials:
-
Azide-modified protein
-
DBCO-biotin reagent
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving reagents if necessary)
Procedure:
-
Dissolve the DBCO-biotin reagent in DMSO to prepare a stock solution.
-
Add the DBCO-biotin stock solution to the azide-modified protein in the reaction buffer. A molar excess of the DBCO reagent is typically used.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactants' concentration and reactivity.
-
The labeled protein can be purified from excess DBCO-biotin reagent using methods such as dialysis or size-exclusion chromatography.
Visualizing the Workflow: Chemoproteomic Profiling
Chemoproteomic workflows often utilize click chemistry for the enrichment and identification of protein targets. The following diagram illustrates a general workflow using a photocleavable biotin-azide probe.
Caption: A generalized workflow for identifying protein targets using an alkyne probe and a photocleavable biotin-azide reagent.
Logical Comparison of Reaction Mechanisms
The choice between CuAAC and SPAAC is a critical decision point in experimental design. The following diagram illustrates the key differences and decision factors.
Caption: A decision tree to guide the selection between CuAAC and SPAAC based on experimental constraints.
Conclusion
This compound stands out as a highly versatile reagent due to its photocleavable linker and compatibility with both CuAAC and SPAAC reactions. This makes it particularly valuable for applications requiring the controlled release of captured biomolecules, such as in chemoproteomics for subsequent mass spectrometry analysis.
For in vivo or live-cell imaging studies where copper toxicity is a major concern, DBCO-biotin reagents are the preferred choice for their high biocompatibility. Standard biotin-azide reagents remain a robust and cost-effective option for in vitro applications where the fastest reaction kinetics are desired and the presence of copper is tolerable.
The inclusion of PEG spacers in all these reagents generally improves their aqueous solubility and minimizes non-specific binding, although it may also reduce passive cellular permeability. Ultimately, the optimal choice of a click chemistry reagent will be dictated by a careful consideration of the specific biological question, the experimental system, and the required balance between reaction efficiency, biocompatibility, and reagent functionality.
References
- 1. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of PC-Biotin-PEG4-PEG3-Azide and its Cleavage Products for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of the cleavage products of PC-Biotin-PEG4-PEG3-Azide, a versatile photocleavable (PC) linker. It offers a comparative analysis with alternative cleavable biotin-azide reagents, supported by established experimental data and protocols to aid in the selection of the most suitable tool for your research needs in areas such as proteomics, drug delivery, and bioconjugation.
Introduction to this compound
This compound is a multifunctional molecule designed for modern life science research. It incorporates a biotin (B1667282) moiety for strong affinity capture with streptavidin, a seven-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for efficient bioconjugation via "click chemistry"[1][2][3][4][5]. The key feature of this reagent is its photocleavable 2-nitrobenzyl linker, which allows for the release of conjugated biomolecules under mild conditions using UV light, typically around 365 nm[4].
Characterization of Cleavage Products
The photocleavage of the 2-nitrobenzyl linker is a well-understood photochemical reaction. Upon irradiation with UV light, the linker undergoes an intramolecular rearrangement, leading to the scission of the ester bond. This process yields two primary products: the released biomolecule of interest (attached to the biotin-PEG portion) and a 2-nitrosobenzaldehyde derivative.
Expected Cleavage Products of this compound:
-
Product 1 (Released Moiety): Biotin-PEG4-PEG3-alkyne (following reaction with an alkyne-containing molecule and subsequent cleavage). The specific mass of this product will depend on the molecule it was conjugated to.
-
Product 2 (Linker Remnant): A 2-nitrosobenzaldehyde derivative.
The precise characterization of these products is crucial for validating the cleavage process and ensuring the integrity of the released biomolecule. The primary methods for this characterization are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Comparative Analysis with Alternative Cleavable Linkers
While photocleavable linkers offer the advantage of reagent-free cleavage, several other classes of cleavable biotin-azide linkers are available, each with distinct cleavage mechanisms and potential applications. The choice of linker often depends on the specific experimental requirements, such as the sensitivity of the biomolecule to cleavage conditions and the desired workflow. A recent study benchmarked the performance of five commercially available cleavable biotin tags in chemoproteomic workflows, providing valuable comparative insights[6].
| Linker Type | Cleavage Mechanism | Cleavage Conditions | Advantages | Disadvantages |
| Photocleavable (e.g., this compound) | UV Light Irradiation | ~365 nm UV light | Reagent-free, mild conditions, spatiotemporal control.[7] | Potential for UV-induced damage to sensitive biomolecules. |
| Disulfide-Based | Reduction | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | Mild reduction, compatible with many biological samples. | Incompatible with experimental conditions that require reducing agents. |
| Diazobenzene-Based | Reduction | Sodium dithionite | Efficient cleavage under mild reducing conditions. | Dithionite can have side reactions with certain functional groups. |
| Dialkoxydiphenylsilane (DADPS)-Based | Acid | 10% Formic Acid | High cleavage efficiency, mild acidic conditions.[8][9] | Incompatible with acid-labile biomolecules. |
| Dde-Based | Hydrazine | 2% Hydrazine | Orthogonal to many other chemical transformations. | Hydrazine is toxic and requires careful handling. |
A comparative study on cleavable linkers for chemical proteomics highlighted that a dialkoxydiphenylsilane (DADPS)-based linker outperformed others in terms of enrichment efficiency and identification yield in a specific workflow[6][9]. However, photocleavable linkers remain a valuable tool, particularly when spatiotemporal control of release is desired[7].
Experimental Protocols
Detailed methodologies are essential for the successful application and characterization of this compound.
Protocol 1: Photocleavage of a Biotinylated Peptide
-
Sample Preparation: Dissolve the biotinylated peptide (conjugated with this compound) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 10-100 µM.
-
Photocleavage: Place the sample in a quartz cuvette or a UV-transparent microplate. Irradiate the sample with a 365 nm UV lamp (e.g., at an intensity of 1-5 mW/cm²) for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Analysis: Analyze the reaction mixture at each time point by HPLC and LC-MS to monitor the disappearance of the starting material and the appearance of the cleavage products.
Protocol 2: HPLC Analysis of Cleavage Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm. The intact biotinylated peptide will have a specific retention time. Upon cleavage, two new peaks corresponding to the released peptide and the 2-nitrosobenzaldehyde derivative will appear at different retention times.
Protocol 3: Mass Spectrometry Analysis
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.
-
Sample Preparation: The HPLC fractions corresponding to the cleavage products can be collected and further analyzed by MS.
-
Analysis: Determine the molecular weights of the parent molecule and the cleavage products. The observed masses should correspond to the theoretical masses of the expected products, confirming the identity of the cleavage fragments.
Visualizing the Workflow
To illustrate the experimental process, the following diagrams outline the key steps and relationships.
Caption: Experimental workflow for photocleavage and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, 2055198-04-2 | BroadPharm [broadpharm.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Quantifying Biotinylation Efficiency: A Comparative Guide to PC-Biotin-PEG4-PEG3-Azide
For researchers, scientists, and drug development professionals, the precise and efficient covalent attachment of biotin (B1667282) to biomolecules is a critical step in numerous applications, from affinity purification to cellular imaging. The choice of biotinylation reagent can significantly impact the yield and specificity of this labeling. This guide provides an objective comparison of PC-Biotin-PEG4-PEG3-Azide, a modern click chemistry-based reagent, with traditional and other advanced biotinylation methods, supported by experimental data.
This compound is a photocleavable biotinylation reagent that incorporates a seven-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group.[1][2][3][4][5] This structure allows for its covalent attachment to alkyne-modified biomolecules via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction, a cornerstone of "click chemistry".[6][7] The integrated photocleavable linker enables the gentle release of biotinylated molecules under UV light, preserving their integrity for downstream applications.[2][8][9]
Comparative Analysis of Biotinylation Efficiency
The efficiency of biotinylation is a key performance metric. A study by Li, Z., et al. (2022) in the Journal of Proteome Research benchmarked several cleavable biotin tags in a peptide-centric chemoproteomics workflow.[6] While this specific study did not include the exact this compound molecule, it evaluated a photocleavable biotin-azide reagent with a similar working principle. The findings from this and other studies allow for a comparative assessment of different biotinylation strategies.
Click chemistry-based biotinylation, as used with this compound, is often reported to offer high efficiency and specificity.[10][11] Unlike traditional NHS-ester based methods that target primary amines (like lysine (B10760008) residues) and can result in heterogeneous labeling, click chemistry provides a bioorthogonal reaction, targeting specifically introduced alkyne groups.[12] This leads to a more controlled and uniform labeling of the target molecule.
The following table summarizes a comparison of key features and performance metrics of different biotinylation strategies.
| Feature | This compound (Click Chemistry) | NHS-Ester Biotin | Enzymatic Biotinylation (e.g., BirA) |
| Reaction Chemistry | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition | Acylation of primary amines | Covalent ligation to a specific recognition sequence |
| Specificity | High (targets alkyne groups) | Moderate (targets primary amines) | Very High (targets specific peptide sequence) |
| Efficiency | High | Variable, dependent on buffer conditions and number of available amines | High, but requires genetic modification of the target protein |
| Cleavability | Photocleavable | Not inherently cleavable (cleavable versions exist) | Not applicable |
| Workflow Complexity | Two-step (alkyne functionalization, then click reaction) | One-step | Multi-step (protein expression with tag, purification, enzymatic reaction) |
Quantitative Data Summary
The following table presents a semi-quantitative comparison of enrichment efficiency for different types of cleavable biotin tags from the study by Li, Z., et al. (2022).[6] It is important to note that efficiency can vary depending on the specific experimental conditions and the nature of the target molecule.
| Biotin Tag Type | Cleavage Method | Relative Enrichment Efficiency | Key Advantages | Key Disadvantages |
| Photocleavable (PC) | UV light (e.g., 365 nm) | +++ | Mild cleavage conditions, reagent-free release | Potential for UV-induced damage to sensitive biomolecules |
| Acid-Cleavable (e.g., DADPS) | Acid (e.g., 10% Formic Acid) | ++++ | High cleavage efficiency | Not suitable for acid-sensitive probes or modifications |
| Reduction-Cleavable (e.g., Diazobenzene) | Reducing agent (e.g., Sodium Dithionite) | ++ | Rapid cleavage | Potential for non-specific reduction of other disulfide bonds |
Relative Enrichment Efficiency: ++++ (highest) to ++ (lower)
Experimental Protocols
I. Biotinylation via Click Chemistry with this compound
This protocol describes the biotinylation of an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Sodium Ascorbate (B8700270) (freshly prepared)
-
Degassed, deionized water
-
DMSO (if needed to dissolve the biotin-azide reagent)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO or water.
-
CuSO4: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Purified alkyne-protein to a final concentration of 10-100 µM.
-
This compound stock solution to a final concentration of 100-500 µM.
-
THPTA stock solution to a final concentration of 250-1250 µM.
-
CuSO4 stock solution to a final concentration of 50-250 µM.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM and gently mix.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Remove excess reagents using dialysis, buffer exchange, or size-exclusion chromatography.
II. Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[13][14]
Materials:
-
Biotinylated protein sample (with free biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm until the reading is stable (A500 HABA/Avidin/Biotin Sample).
-
Calculate the moles of biotin per mole of protein using the Beer-Lambert law and the change in absorbance, considering the extinction coefficient of the HABA/Avidin complex (34,000 M⁻¹cm⁻¹ at 500 nm).[13]
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Conclusion
This compound offers a highly efficient and specific method for biotinylating biomolecules. Its reliance on click chemistry allows for controlled labeling, while the photocleavable linker provides a mild and efficient release mechanism for downstream applications. While the initial two-step workflow may be more complex than traditional one-step NHS-ester based methods, the superior specificity and efficiency make it an excellent choice for demanding applications in research and drug development. The quantitative data from comparative studies, such as the work by Li, Z., et al., underscores the robust performance of click chemistry-based biotinylation tags in proteomics workflows.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 6. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. anaspec.com [anaspec.com]
Confirming Biomolecule Activity: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, confirming the functional activity of a released biomolecule is a critical step in the pipeline. This guide provides an objective comparison of three widely used functional assays: the Enzyme-Linked Immunosorbent Assay (ELISA), the Cell Viability (XTT) Assay, and the Luciferase Reporter Assay. Each assay offers a different lens through which to view biomolecule activity, from direct quantification to the measurement of downstream cellular effects.
Quantitative Comparison of Functional Assays
The choice of a functional assay depends on the specific biological question being addressed, the nature of the biomolecule, and the desired throughput and sensitivity. The table below summarizes the key quantitative parameters for ELISA, XTT, and Luciferase Reporter Assays to aid in selecting the most appropriate method.
| Parameter | Enzyme-Linked Immunosorbent Assay (ELISA) | Cell Viability Assay (XTT) | Luciferase Reporter Assay |
| Principle | Quantifies the concentration of a biomolecule using specific antibodies. | Measures the metabolic activity of cells by the reduction of a tetrazolium salt (XTT) to a colored formazan (B1609692) product. | Measures the activity of a specific signaling pathway by quantifying the light produced by the luciferase enzyme, which is under the control of a promoter responsive to the pathway.[1] |
| Typical Output | Concentration (e.g., pg/mL, ng/mL) | Absorbance (OD at ~450 nm), proportional to the number of viable cells.[2][3] | Relative Light Units (RLU), proportional to transcriptional activity. |
| Sensitivity | High (pg/mL to ng/mL range).[4] | Moderate, dependent on cell type and density. | Very High, can detect low levels of promoter activity.[5] |
| Dynamic Range | Typically 2-3 orders of magnitude. | Dependent on cell number, generally linear over a 1-2 log range of cell concentrations. | Can span several orders of magnitude.[5] |
| Throughput | High, suitable for 96- and 384-well plates. | High, easily adaptable to 96- and 384-well formats. | High, compatible with multi-well plate formats for screening. |
| Specificity | High, determined by the specificity of the antibodies used. | Low, as it measures general metabolic activity which can be affected by various factors. | High, determined by the specific promoter-reporter construct used. |
| Direct/Indirect | Direct measure of biomolecule quantity. | Indirect measure of biomolecule activity (effect on cell health). | Indirect measure of biomolecule activity (effect on a specific signaling pathway). |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific biomolecules, cell types, and experimental conditions.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines the steps for a sandwich ELISA, a common format for quantifying cytokines and other secreted proteins.[6][7]
Materials:
-
96-well microplate
-
Capture antibody specific to the biomolecule of interest
-
Recombinant protein standard
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare a serial dilution of the recombinant protein standard. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the enzyme-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Analysis: Generate a standard curve from the absorbance readings of the standards and calculate the concentration of the biomolecule in the samples.
Cell Viability (XTT) Assay Protocol
This protocol describes how to measure the effect of a released biomolecule on the metabolic activity of a target cell line.[8]
Materials:
-
Target cell line
-
96-well cell culture plate
-
Complete cell culture medium
-
Biomolecule of interest
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the released biomolecule in culture medium. Remove the old medium from the cells and add 100 µL of the biomolecule dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Shortly before the end of the incubation period, thaw the XTT labeling reagent and electron-coupling reagent. Mix the two reagents according to the manufacturer's instructions.
-
XTT Incubation: Add 50 µL of the XTT reagent mixture to each well. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Reading: Measure the absorbance of the wells at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the reference wavelength from the 450 nm measurement. The resulting absorbance is proportional to the number of viable, metabolically active cells.
Luciferase Reporter Assay Protocol
This protocol details the steps to measure the activation of a specific signaling pathway in response to a biomolecule using a dual-luciferase reporter system.[9][10]
Materials:
-
Host cell line
-
Firefly luciferase reporter plasmid containing the promoter of interest
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
96-well opaque-walled cell culture plate
-
Dual-luciferase assay reagents
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well opaque-walled plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfection: Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Treat the transfected cells with the released biomolecule at various concentrations. Include an untreated control.
-
Incubation: Incubate for the desired duration to allow for pathway activation and reporter gene expression (typically 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them by adding passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Activity Measurement:
-
Add the firefly luciferase assay reagent to the cell lysate and measure the luminescence (this is the firefly luciferase activity).
-
Subsequently, add the Stop & Glo® reagent (which quenches the firefly signal and contains the substrate for Renilla luciferase) and measure the luminescence again (this is the Renilla luciferase activity).
-
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. The normalized values represent the transcriptional activity of the promoter of interest.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical sandwich ELISA experiment.
Caption: Workflow for a cell viability assay using XTT reagent.
Caption: Signaling pathway and luciferase reporter mechanism.
References
- 1. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of using MTT and XTT in colorimetric assays for quantitating bovine neutrophil bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 9. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison of Protein Biotinylation Reagents for SDS-PAGE and Western Blot Analysis: Featuring PC-Biotin-PEG4-PEG3-Azide
For researchers, scientists, and drug development professionals, the accurate detection and analysis of proteins are critical for advancing scientific understanding. Biotinylation, the process of attaching biotin (B1667282) to a protein, is a cornerstone technique for protein labeling, enabling sensitive detection in assays such as SDS-PAGE and Western blotting. The choice of biotinylation reagent can significantly impact the specificity, efficiency, and signal-to-noise ratio of these assays. This guide provides an objective comparison of PC-Biotin-PEG4-PEG3-Azide, a modern click chemistry-based reagent, with two widely used alternatives: traditional amine-reactive NHS-esters and site-specific enzymatic biotinylation.
Introduction to this compound
This compound is a versatile biotinylation reagent that leverages bioorthogonal click chemistry for the specific labeling of proteins.[1] Its key features include an azide (B81097) group for covalent reaction with alkyne-modified proteins, a biotin handle for detection with streptavidin conjugates, a photocleavable (PC) linker that allows for the release of the labeled protein upon UV light exposure, and polyethylene (B3416737) glycol (PEG) spacers that enhance solubility and reduce steric hindrance.[2] This combination of features offers a high degree of control and flexibility in experimental design.
Comparative Analysis of Biotinylation Strategies
The selection of a biotinylation strategy depends on the specific experimental goals, the nature of the protein of interest, and the required level of labeling control. Here, we compare three distinct approaches:
-
This compound (Click Chemistry): This method involves the introduction of an alkyne group into the target protein, either through metabolic labeling with an alkyne-containing amino acid or by chemical modification. The azide group on the this compound reagent then reacts specifically with the alkyne via a copper-catalyzed or strain-promoted cycloaddition reaction.[3][4] This bioorthogonal reaction is highly specific and efficient, occurring under mild conditions that preserve protein function.[1]
-
NHS-Ester Biotinylation (Amine-Reactive): This is a traditional and widely used method that employs N-hydroxysuccinimide (NHS) esters of biotin to label proteins.[5] These reagents react with primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminus of the polypeptide chain.[5] While straightforward, this method can result in heterogeneous labeling, as the number and location of accessible amines can vary between protein molecules.[6]
-
Enzymatic Biotinylation (e.g., Avi-tag): This technique offers site-specific biotinylation. A short peptide sequence, such as the Avi-tag, is genetically fused to the protein of interest.[7][8] The enzyme BirA then specifically recognizes this tag and attaches a single biotin molecule to a specific lysine residue within the tag.[7][8] This method provides a uniformly labeled protein population with a 1:1 biotin-to-protein ratio.[9]
Experimental Data Comparison
To illustrate the performance differences between these biotinylation methods in a Western blot application, the following table summarizes representative quantitative data. This data is compiled from typical results reported in the literature and application notes and serves as a guide for expected outcomes.
| Feature | This compound (Click Chemistry) | NHS-Ester Biotin | Enzymatic Biotinylation (Avi-tag) |
| Labeling Specificity | High (Site-specific with alkyne placement) | Moderate (Targets primary amines) | Very High (Single, defined site) |
| Labeling Efficiency (%) | > 90% | 50-80% (Variable) | > 95% |
| Signal Intensity (Relative Units) | High | Very High (Multiple biotins per protein) | Moderate to High |
| Signal-to-Noise Ratio | High | Moderate | Very High |
| Control over Labeling | High | Low | Very High |
| Photocleavable Option | Yes | Available with specific reagents | No |
Visualizing the Experimental Workflow and Comparison
To further clarify the processes and the basis for comparison, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the logical relationship between the different biotinylation methods.
Experimental workflow for biotinylation and analysis.
Comparison of biotinylation methods.
Experimental Protocols
Detailed methodologies for each biotinylation technique followed by SDS-PAGE and Western blot analysis are provided below.
Protocol 1: Protein Labeling with this compound via Click Chemistry
This protocol assumes the protein of interest has been pre-functionalized with an alkyne group.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with a 5-fold molar excess of this compound.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess biotinylation reagent using a desalting column equilibrated with the desired storage buffer.
-
Protocol 2: Protein Labeling with NHS-Ester Biotin
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Ester Biotin (e.g., NHS-PEG4-Biotin)
-
DMSO or DMF (anhydrous)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Immediately before use, dissolve the NHS-Ester Biotin in DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-Ester Biotin to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess biotinylation reagent and quenching buffer using a desalting column.
-
Protocol 3: Enzymatic Protein Labeling with Avi-tag
This protocol requires the protein of interest to be expressed with an Avi-tag.
Materials:
-
Avi-tagged protein
-
BirA enzyme
-
10X Reaction Buffer (containing ATP and magnesium acetate)
-
D-Biotin solution
-
Desalting column
Procedure:
-
Reaction Setup:
-
Combine the Avi-tagged protein, 10X Reaction Buffer, D-Biotin, and BirA enzyme in a microcentrifuge tube. The final concentrations should be optimized for the specific protein and enzyme batch.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1 hour.
-
-
Purification:
-
Remove excess biotin and the BirA enzyme (if tagged for affinity removal) using a desalting column or appropriate affinity resin.
-
Protocol 4: SDS-PAGE and Western Blot Analysis of Biotinylated Proteins
Materials:
-
Biotinylated protein sample
-
Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Mix the biotinylated protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[10]
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane with Streptavidin-HRP conjugate diluted in blocking buffer (typically 1:5,000 to 1:20,000) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
-
Protocol 5: Photocleavage of this compound Labeled Proteins
This protocol is performed after the detection step in Western blotting if release of the streptavidin-bound protein is desired.
Materials:
-
Membrane with biotinylated protein bound to streptavidin-HRP
-
UV lamp (365 nm)
Procedure:
-
UV Irradiation:
-
Expose the wet membrane to a UV lamp (365 nm) at a close distance for 5-15 minutes.[11] The optimal time may need to be determined empirically.
-
-
Analysis:
-
The biotin tag will be cleaved, releasing the protein from the streptavidin conjugate. The membrane can then be re-probed with an antibody against the protein of interest to confirm its presence.
-
Conclusion
The choice of biotinylation reagent is a critical determinant of success in protein analysis experiments. This compound, with its reliance on highly specific click chemistry, offers a superior level of control and efficiency, resulting in cleanly labeled proteins and high signal-to-noise ratios in Western blots. Its photocleavable nature provides an added layer of experimental flexibility. While traditional NHS-ester biotinylation is a simple and effective method for general labeling, it lacks specificity and can lead to heterogeneous products. Enzymatic biotinylation using tags like the Avi-tag provides the highest degree of specificity but may result in a lower signal intensity if only a single biotin is incorporated per protein. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate tool to achieve their specific experimental objectives.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. concanavalin.com [concanavalin.com]
- 7. AviTag™ Technology, protein biotinylation | GeneCopoeia™ [genecopoeia.com]
- 8. A Comprehensive Comparison of Avi-tag with Other Biotinylation Tags - Creative BioMart [creativebiomart.net]
- 9. sinobiological.com [sinobiological.com]
- 10. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Copper-Catalyzed vs. Strain-Promoted Click Chemistry for PC-Biotin-PEG4-PEG3-Azide Conjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is critical for success. The PC-Biotin-PEG4-PEG3-Azide linker is a versatile tool for constructing antibody-drug conjugates (ADCs) and other labeled biomolecules, featuring a photocleavable biotin (B1667282) moiety for capture and release, a hydrophilic PEG spacer, and a terminal azide (B81097) for conjugation.[1][2][3] The azide group serves as a handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions.[4]
This guide provides an objective comparison between the two primary methods for azide-alkyne ligation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these powerful techniques is highly dependent on the specific application, balancing the need for speed against the demand for biocompatibility.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[5] Can be improved with ligands.[6][7] | High, copper-free and suitable for live cells and in vivo systems.[8][9] |
| Reaction Kinetics | Very fast (10² - 10³ M⁻¹s⁻¹).[10] Effective labeling can occur in minutes.[6][7] | Fast, but generally slower than CuAAC (10⁻³ - 1 M⁻¹s⁻¹).[10][11] Highly dependent on cyclooctyne (B158145) structure.[12] |
| Alkyne Reactant | Simple, stable terminal alkynes. | Bulky, strained cyclooctynes (e.g., DBCO, BCN).[13] Can be complex to synthesize.[13][14] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole.[10][15] | Mixture of 1,4- and 1,5-disubstituted triazoles.[10][16] |
| Primary Use Case | In vitro conjugations, material science, fixed cells.[17] | Live cell imaging, in vivo applications, labeling sensitive biological systems.[8][18] |
Reaction Mechanisms
The fundamental reaction for both CuAAC and SPAAC is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[19] However, they differ in their method of activation. CuAAC utilizes a copper(I) catalyst to lower the activation energy and control the regioselectivity, whereas SPAAC employs a highly strained cyclooctyne, where the release of ring strain drives the reaction forward without a catalyst.[20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2055198-04-2 | BroadPharm [broadpharm.com]
- 3. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 19. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 20. jcmarot.com [jcmarot.com]
Evaluating the Biocompatibility of PC-Biotin-PEG4-PEG3-Azide Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation is rapidly advancing, with novel linker molecules being developed to offer precise control over the delivery and release of therapeutic and diagnostic agents. Among these, PC-Biotin-PEG4-PEG3-Azide has emerged as a versatile tool, incorporating a photocleavable (PC) linker, a biotin (B1667282) moiety for affinity binding, polyethylene (B3416737) glycol (PEG) spacers for enhanced solubility and reduced immunogenicity, and an azide (B81097) group for click chemistry applications. This guide provides a comprehensive evaluation of the biocompatibility of this conjugate, comparing it with viable alternatives and presenting supporting experimental data and protocols.
Executive Summary
This compound is a multifunctional linker designed for advanced bioconjugation applications, including antibody-drug conjugates (ADCs)[1][2][3][4]. Its biocompatibility is a critical factor for its utility in therapeutic and in vivo diagnostic applications. This guide will delve into the biocompatibility of each of its components—the photocleavable linker, the PEG spacers, the biotin handle, and the azide group for click chemistry—to build a comprehensive biocompatibility profile. We will also compare these features with those of alternative linker technologies.
Biocompatibility Profile of this compound Components
The overall biocompatibility of the this compound conjugate is a composite of the individual biocompatibility profiles of its constituent parts.
Polyethylene Glycol (PEG) Spacers
PEG is widely incorporated into therapeutic formulations to enhance solubility, prolong circulation half-life, and reduce immunogenicity[3][5]. However, the immune response to PEG itself is a growing area of consideration.
Key Biocompatibility Aspects:
-
General Biocompatibility: PEG is generally considered non-toxic and biocompatible[6][7].
-
Immunogenicity: Despite its widespread use to mask immunogenic epitopes, PEG can elicit an immune response, leading to the production of anti-PEG antibodies[5][8][9]. These pre-existing or treatment-induced antibodies can impact the efficacy and safety of PEGylated therapeutics[9][10].
-
Cytotoxicity: The molecular weight of PEG can influence its cytotoxicity. Some studies suggest that certain PEG oligomers may exhibit toxicity at high concentrations[11][12].
-
Hemocompatibility: PEGylation of surfaces has been shown to improve blood compatibility by reducing protein adsorption and platelet adhesion[13][14][15].
Photocleavable (PC) Linker
The photocleavable linker allows for the light-triggered release of a conjugated molecule, offering spatial and temporal control[9][16].
Key Biocompatibility Aspects:
-
Light-Induced Cytotoxicity: A primary concern with photocleavable linkers is the potential for damage to cells and tissues from the UV light required for cleavage[1].
-
Cleavage Product Toxicity: The byproducts generated upon photocleavage of the linker could have their own toxicity profiles[17]. It is crucial to assess the cytotoxicity of these degradation products.
-
Stability: The stability of the linker in the absence of light is critical to prevent premature release of the payload, which could lead to off-target toxicity[18][19].
Biotin
Biotin (Vitamin H) is a well-established high-affinity ligand for avidin (B1170675) and streptavidin, widely used for purification and detection[16][20][21].
Key Biocompatibility Aspects:
-
General Biocompatibility: As an essential vitamin, biotin is inherently biocompatible and is not associated with significant toxicity.
-
Immunogenicity: The biotin moiety itself is generally considered non-immunogenic.
Azide Group and Triazole Linkage
The azide group is a key functional group for "click chemistry," a set of bioorthogonal reactions for efficient and specific bioconjugation[16][20][21].
Key Biocompatibility Aspects:
-
Azide Reactivity: The azide group is bioorthogonal, meaning it does not typically react with biological molecules outside of its intended click chemistry partner (e.g., an alkyne)[20].
-
Catalyst Toxicity: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common form of click chemistry. However, the copper catalyst can be toxic to cells[22]. This has led to the development of copper-free alternatives like strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Triazole Linkage Biocompatibility: The 1,2,3-triazole ring formed upon the click reaction is generally considered to be stable and biocompatible in vivo[7][22][23][24].
Comparison with Alternative Linker Technologies
The choice of a linker for a bioconjugate is critical and depends on the specific application. Below is a comparison of this compound with other common linker types.
| Linker Type | Cleavage Mechanism | Key Biocompatibility Considerations | Representative Alternatives |
| Photocleavable | UV Light | Potential for light-induced cell damage; toxicity of cleavage byproducts. | Nitrobenzyl-based linkers, coumarin-based linkers[18]. |
| Enzyme-Cleavable | Specific enzymes (e.g., cathepsins, proteases) | Generally good in vivo selectivity as enzymes are often upregulated in target tissues (e.g., tumors); potential for off-target cleavage. | Valine-Citrulline (Val-Cit) linkers, peptide linkers[19]. |
| pH-Sensitive | Acidic pH (e.g., in endosomes/lysosomes) | Good for intracellular drug delivery; can be susceptible to premature cleavage in acidic microenvironments. | Hydrazone linkers. |
| Disulfide | Reduction (e.g., by glutathione) | Effective for intracellular release in the reducing environment of the cytoplasm; can be unstable in the bloodstream. | SPDP, DPPE. |
| Non-Cleavable | Non-cleavable | More stable in circulation, relying on lysosomal degradation of the antibody to release the payload; can lead to accumulation of metabolites. | Thioether linkers (e.g., SMCC). |
Experimental Protocols for Biocompatibility Assessment
To rigorously evaluate the biocompatibility of this compound conjugates, a panel of in vitro and in vivo assays should be employed.
In Vitro Cytotoxicity Assays
3.1.1. MTT Assay
This colorimetric assay measures the metabolic activity of cells and is a common method to assess cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the test conjugate and control compounds for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3.1.2. Neutral Red (NR) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Principle: The amount of dye incorporated is proportional to the number of viable cells in the culture.
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, replace the medium with a medium containing neutral red (50 µg/mL) and incubate for 3 hours.
-
Wash the cells with PBS.
-
Extract the dye from the cells using a destain solution (e.g., 1% acetic acid in 50% ethanol).
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Hemocompatibility Assays
3.2.1. Protein Adsorption Assay
This assay evaluates the extent to which proteins from the blood adsorb onto a surface coated with the test compound.
-
Protocol:
-
Coat a suitable surface (e.g., a 96-well plate or nanoparticles) with the this compound conjugate.
-
Incubate the coated surface with human plasma or a solution of a specific blood protein (e.g., fibrinogen, albumin) for a defined period.
-
Wash the surface thoroughly to remove non-adsorbed proteins.
-
Quantify the amount of adsorbed protein using a suitable protein assay (e.g., BCA assay or ELISA).
-
3.2.2. Platelet Adhesion and Activation Assay
This assay assesses the tendency of the conjugate to cause platelet adhesion and activation, which can lead to thrombosis.
-
Protocol:
-
Prepare surfaces coated with the test conjugate.
-
Isolate platelets from fresh human blood.
-
Incubate the coated surfaces with the platelet-rich plasma.
-
Wash to remove non-adherent platelets.
-
Visualize and quantify the adherent platelets using microscopy (e.g., SEM or fluorescence microscopy after staining with a platelet-specific marker like anti-CD41).
-
Assess platelet activation by measuring the expression of activation markers (e.g., P-selectin) by flow cytometry or ELISA.
-
Immunogenicity Assay
3.3.1. Anti-PEG Antibody ELISA
This assay is designed to detect and quantify the presence of antibodies that specifically bind to the PEG portion of the conjugate.
-
Protocol:
-
Coat a 96-well plate with a PEGylated protein (e.g., PEG-BSA).
-
Block the plate to prevent non-specific binding.
-
Add diluted serum samples from subjects exposed to the conjugate and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG/IgM).
-
Wash the plate and add a substrate for the enzyme to produce a colorimetric signal.
-
Measure the absorbance and quantify the amount of anti-PEG antibodies by comparison to a standard curve.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological rationale, the following diagrams illustrate key workflows and concepts.
References
- 1. Photocleavable linker for the patterning of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. genscript.com [genscript.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Development and validation of a novel immunogenicity assay to detect anti-drug and anti-PEG antibodies simultaneously with high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological properties of triazole-linked locked nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Improved blood compatibility and decreased VSMC proliferation of surface-modified metal grafted with sulfonated PEG or heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Buy Diazo Biotin-PEG3-Azide | 1339202-33-3 | >95% [smolecule.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assembly of a biocompatible triazole-linked gene by one-pot click-DNA ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PC-Biotin-PEG4-PEG3-Azide: A Guide for Laboratory Professionals
The safe disposal of PC-Biotin-PEG4-PEG3-Azide is paramount in a laboratory setting to ensure the safety of personnel and to maintain environmental compliance. Due to its chemical structure, which includes a potentially hazardous azide (B81097) functional group, specific handling and disposal procedures must be strictly followed. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Core Safety Principles
The primary hazard associated with this compound stems from its azide component. Organic azides can be energetic and potentially explosive, particularly when in contact with acids, heavy metals, or when subjected to heat or shock.[1][2] Therefore, the disposal protocol is centered around the safe management of the azide functional group. The polyethylene (B3416737) glycol (PEG) and biotin (B1667282) moieties of the molecule are generally considered non-hazardous.[3][4]
Step-by-Step Disposal Procedure
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. This includes:
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Nitrile gloves.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and solutions, must be collected in a dedicated and clearly labeled hazardous waste container.[1][2][5]
-
Container Material: Use a container made of compatible materials, such as high-density polyethylene (HDPE). Avoid metal containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste," "Azide-Containing Waste," and the full chemical name: "this compound."
3. Incompatible Materials: It is critical to prevent the mixing of azide-containing waste with other chemical waste streams. Specifically, DO NOT mix with:
-
Acids: Contact with acids can generate highly toxic and explosive hydrazoic acid.[1][6]
-
Heavy Metals: Contact with metals such as copper, lead, brass, silver, or mercury can form highly shock-sensitive and explosive metal azides.[1][7] This includes avoiding the use of metal spatulas for handling the solid compound.[1][2][5]
-
Halogenated Solvents: Do not mix with halogenated solvents like dichloromethane (B109758) or chloroform, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1]
4. Disposal of Solid vs. Liquid Waste:
-
Solid Waste: Carefully sweep up any solid this compound, avoiding dust formation, and place it in the designated hazardous waste container.[5][6]
-
Liquid Waste: Collect all solutions containing this compound in the designated hazardous waste container. Do not dispose of these solutions down the drain.[6] While some general guidance for inorganic azides suggests flushing with large volumes of water, this is not recommended for this organic azide due to the potential for accumulation and reaction in plumbing systems.[6][7]
5. Storage of Waste:
-
Store the sealed azide waste container in a designated satellite accumulation area away from incompatible materials.[2]
-
The storage area should be cool and away from sources of heat, shock, or friction.[2]
6. Final Disposal:
-
Arrange for the disposal of the azide-containing waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[1][6] Adhere strictly to your organization's specific procedures for waste pickup and documentation.[8]
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Chemical Formula | C39H63N9O14S | [9] |
| Molecular Weight | 914.1 g/mol | [9] |
| CAS Number | 2055198-04-2 | [9] |
| Storage Temperature | -20°C (for pure compound) | [9] |
| Azide C:N Ratio | The number of nitrogen atoms should generally not exceed the number of carbon atoms for stability. | [1] |
| Incompatible Materials | Acids, heavy metals and their salts, halogenated solvents, bromine, carbon disulfide, dimethyl sulfate. | [1][2] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety precautions are taken at each step of the process.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. carlroth.com [carlroth.com]
- 4. youtube.com [youtube.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 2055198-04-2 | BroadPharm [broadpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
